5-Methoxytryptamine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Record name | 5-methoxytryptamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209638 | |
| Record name | 5-Methoxy-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
608-07-1 | |
| Record name | 5-Methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxyindol-3-yl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 °C | |
| Record name | 5-Methoxytryptamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Methoxytryptamine: A Technical Guide to its Discovery, Pharmacology, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin and the neurohormone melatonin.[1] Found in low levels in the body, particularly in the pineal gland, 5-MT plays a role as a non-selective serotonin receptor agonist.[1][2] Its discovery and subsequent study have provided valuable insights into the functioning of the serotonergic system. This technical guide offers an in-depth exploration of this compound, covering its historical discovery, synthesis, detailed pharmacological properties, and the signaling pathways it modulates.
Discovery and Historical Context
The history of this compound is intertwined with the broader exploration of indoleamines and their physiological roles. While the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized by Hoshino and Shimodaira in 1936, the specific timeline for the initial isolation and synthesis of this compound itself is less definitively documented in readily available literature.[3][4] However, its natural occurrence was identified through studies of the pineal gland and its metabolic pathways.[1]
5-MT is biosynthesized in the body through two primary routes: the O-methylation of serotonin, a reaction catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), or through the N-deacetylation of melatonin.[1][5] It also serves as a precursor in the biosynthesis of 5-MeO-DMT in some species.[1] The recognition of these metabolic relationships was crucial in understanding the endogenous presence and function of 5-MT.
Chemical Synthesis
The chemical synthesis of this compound has been approached through various methods. One common strategy involves the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation. Another established method is the Speeter–Anthony tryptamine synthesis, which is a widely cited general method for preparing substituted tryptamines.[6]
Experimental Protocol: Example Synthesis
A representative synthesis of this compound can be achieved through the reaction of 3-(2-iodoethyl)-5-methoxyindole with a suitable amine followed by deprotection.
Materials:
-
3-(2-iodoethyl)-5-methoxyindole
-
1-Methyl-benzylamine
-
Acetonitrile (MeCN)
-
Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
4-Bromobenzoylchloride
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O)
Procedure:
-
Amine Addition: 3-(2-iodoethyl)-5-methoxyindole is reacted with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours.[7]
-
Debenzylation: The resulting intermediate undergoes catalytic debenzylation using hydrogen gas and a palladium on carbon catalyst in ethanol under pressure (4 bar) for 24 hours at room temperature to yield this compound.[7]
-
Purification: The crude product is purified using column chromatography.
Pharmacological Properties
This compound is a potent and non-selective agonist at a variety of serotonin (5-HT) receptors.[1] Its pharmacological profile is characterized by its interactions with multiple receptor subtypes, leading to a range of biological effects.
Receptor Binding Affinity
The affinity of this compound for various serotonin receptors has been determined through radioligand binding assays. The inhibitory constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | Varies (nanomolar range) | [8] |
| 5-HT₂ₐ | [³H]-Ketanserin | Varies (nanomolar range) | [8] |
| 5-HT₂B | [³H]-LSD | Varies | [1] |
| 5-HT₂C | [³H]-Mesulergine | Varies | [1] |
| 5-HT₄ | - | Agonist activity confirmed | [1] |
| 5-HT₆ | [³H]-LSD | Varies | [1] |
| 5-HT₇ | [³H]-5-CT | Varies | [1] |
| SERT | - | Low micromolar affinity | [8] |
Note: Specific Kᵢ values can vary between studies due to different experimental conditions.
Experimental Protocol: Radioligand Binding Assay (General)
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[9][10]
Materials:
-
Cell membranes from cell lines expressing the target human 5-HT receptor (e.g., HEK293 cells).[9]
-
Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).[2]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Wash buffer (ice-cold assay buffer).[9]
-
96-well filter plates.[9]
-
Scintillation cocktail.[9]
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.[11]
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of unlabeled this compound are incubated in the assay buffer.[11]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]
-
Filtration: The contents of each well are rapidly filtered through the filter plate to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.[11]
-
Detection: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]
Signaling Pathways
As a serotonin receptor agonist, this compound elicits its effects by activating intracellular signaling cascades. The specific pathways activated depend on the 5-HT receptor subtype and the G-protein to which it couples.[12][13]
G-Protein Coupling
-
5-HT₁ Receptors: These receptors are typically coupled to Gᵢ/ₒ proteins.[14] Activation of Gᵢ/ₒ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
5-HT₂ Receptors: These receptors are primarily coupled to Gₒ/₁₁ proteins.[16] Activation of Gₒ/₁₁ stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[17]
-
5-HT₄, 5-HT₆, and 5-HT₇ Receptors: These receptors are coupled to Gₛ proteins.[13] Activation of Gₛ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[18]
Figure 1: this compound signaling pathways via different serotonin receptor subtypes.
Biosynthesis Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 5. On the significance of an alternate pathway of melatonin synthesis via this compound: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits cyclic AMP accumulation in cultured retinal neurons through activation of a pertussis toxin-sensitive site distinct from the 2-[125I]iodomelatonin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous 5-Methoxytryptamine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous presence of 5-methoxytryptamine (5-MT), also known as mexamine, in mammalian species. It covers its biosynthesis, metabolism, physiological concentrations, signaling pathways, and the analytical methods used for its detection and quantification.
Introduction
This compound is a tryptamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin.[1][2] It is found endogenously at low levels in mammals, with the pineal gland being a primary site of its presence and synthesis.[1] 5-MT is formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[1] Its biological significance stems from its activity as a potent, non-selective agonist for several serotonin (5-HT) receptors, which allows it to influence a variety of physiological processes.[1][3] However, its physiological roles are moderated by its rapid metabolism, primarily by monoamine oxidase A (MAO-A).[1][4]
Biosynthesis and Metabolism
The endogenous production and degradation of this compound are intrinsically linked to the metabolic pathways of serotonin and melatonin.
Biosynthetic Pathways
There are two primary enzymatic pathways for the synthesis of 5-MT in mammals:
-
O-methylation of Serotonin: The enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, forming this compound.
-
N-deacetylation of Melatonin: 5-MT can also be formed through the deacetylation of melatonin (N-acetyl-5-methoxytryptamine).[4] This reaction represents a minor pathway in melatonin metabolism.[4]
Notably, the synthesis of 5-MT from serotonin is part of an "alternate pathway" for melatonin synthesis, where 5-MT is subsequently N-acetylated to form melatonin.
Metabolic Pathway
The primary route of catabolism for 5-MT is oxidative deamination by monoamine oxidase A (MAO-A) . This enzymatic reaction converts 5-MT into 5-methoxyindole-3-acetaldehyde, which is then rapidly oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) . The rapid metabolism by MAO-A is a key factor contributing to the low endogenous levels of 5-MT observed in tissues.[4] Inhibition of MAO-A leads to a significant elevation in 5-MT levels.[4]
Endogenous Concentrations in Mammalian Tissues
The quantification of endogenous 5-MT is challenging due to its low concentrations and rapid turnover. Most studies require sensitive analytical techniques like mass spectrometry and often use MAO inhibitors to prevent its degradation during sample processing. The highest concentrations are consistently found in the pineal gland.
| Tissue | Species | Concentration | Method | Notes |
| Whole Brain | Rat | 30 ± 6 pg/g | GC-MS | No MAO inhibitor used.[5] |
| Pineal Gland | Sheep | 545 ± 180 pmol/g | GC-MS | |
| Pineal Gland | Human | 0 - 12 pmol/g | GC-MS | Described as "trace amounts". |
| Pineal Gland | Rat | ~0.03 pmol/pineal | GC-MS | Elevated by MAO inhibition. |
| Blood & Hypothalamus | Rat | Detectable | GC-MS | Detected only after administration of high doses of melatonin and an MAO inhibitor.[4] |
Physiological Roles and Signaling Pathways
This compound functions as a non-selective agonist at multiple serotonin receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1][3] It has no significant affinity for melatonin receptors.[6] Its physiological effects are mediated through the activation of these various 5-HT receptor signaling cascades.
5-HT1A Receptor Signaling
One of the most significant targets of 5-MT is the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go).[7][8]
Activation of the 5-HT1A receptor by an agonist like 5-MT initiates the following key signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx.[8]
These actions collectively lead to a reduction in neuronal excitability and firing rate, which underlies many of the physiological effects associated with 5-HT1A receptor activation, such as anxiolysis and mood regulation.[7][10]
Other Physiological Effects
-
Neurohypophysial Hormone Secretion: In vitro studies on rat hypothalamus have shown that 5-MT can decrease the release of vasopressin and oxytocin.[11]
-
Central Nervous System Effects: When administered peripherally to animals, 5-MT can cross the blood-brain barrier and induce behavioral changes, including a hyperactivity syndrome in rodents.[6] These effects are often linked to the activation of 5-HT1A and 5-HT2A receptors.
Methodologies for Detection and Quantification
The analysis of 5-MT in biological matrices requires highly sensitive and specific analytical methods due to its low endogenous concentrations and susceptibility to degradation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques employed.
Experimental Workflow: GC-MS Analysis
Detailed Experimental Protocols
This protocol is a generalized procedure based on established methods for quantifying 5-MT in brain tissue.[5]
-
Internal Standard Preparation: Synthesize a deuterated internal standard, such as 5-methoxy-[α,α,β,β-²H₄]tryptamine (5-MT-d4), to account for analyte loss during sample preparation and analysis.
-
Sample Preparation & Extraction:
-
Homogenize the weighed tissue sample (e.g., pineal gland, whole brain) in a suitable buffer containing a known amount of the 5-MT-d4 internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent like chloroform, vortexing, and centrifuging to separate the layers.
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To enhance volatility and thermal stability for GC analysis, the dried extract must be derivatized.
-
Add an acylating agent such as pentafluoropropionic anhydride (PFPA) and a suitable solvent (e.g., ethyl acetate).
-
Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction, which forms the pentafluoropropionyl derivative of 5-MT.[5]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Use a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d.).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature of approximately 280-300°C and hold for several minutes.[12]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) to monitor specific fragment ions for the 5-MT derivative (e.g., m/z 306, 482) and its deuterated internal standard (e.g., m/z 308, 486).
-
-
Quantification:
-
Construct a calibration curve using standards of known 5-MT concentration processed through the same procedure.
-
Calculate the concentration of 5-MT in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
This protocol outlines a general approach for the analysis of tryptamines and related neurochemicals.
-
Sample Preparation & Extraction:
-
Homogenize the tissue sample in an acidic solution, typically 0.1 M perchloric acid (PCA), to precipitate proteins.
-
Add an appropriate internal standard (e.g., N-methylserotonin).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumental Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 150 mm x 3.2 mm, 3 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 5.4) mixed with an organic modifier like methanol (e.g., 60:40 v/v). The aqueous portion should contain a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: Use an electrochemical detector equipped with a glassy carbon working electrode. Set the potential to a level sufficient to oxidize 5-MT (e.g., +0.7 to +0.85 V).
-
-
Quantification:
-
Prepare calibration standards of 5-MT in the mobile phase.
-
Inject the standards to create a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the 5-MT concentration by comparing its peak area to the calibration curve, correcting for recovery using the internal standard.
-
Conclusion
This compound is an endogenously produced tryptamine in mammals, synthesized from serotonin and melatonin. While its concentrations are kept low by rapid MAO-A metabolism, its presence, particularly in the pineal gland and central nervous system, and its potent agonism at serotonin receptors suggest it plays a role as a neuromodulator. Its primary signaling actions are mediated through GPCRs like the 5-HT1A receptor, leading to the inhibition of neuronal activity. The continued development of ultra-sensitive analytical techniques will be crucial for further elucidating the precise tissue distribution and physiological functions of this intriguing endogenous compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004095) [hmdb.ca]
- 4. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound at the femtomole level in the rat and quail brain by gas chromatography-electron-capture negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cyclic AMP accumulation in cultured retinal neurons through activation of a pertussis toxin-sensitive site distinct from the 2-[125I]iodomelatonin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT-receptor-induced changes of the intracellular cAMP level monitored by a hyperpolarization-activated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Biosynthesis of 5-Methoxytryptamine from Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative, is a molecule of significant interest in neuroscience and pharmacology due to its close structural and functional relationship with the neurotransmitter serotonin and the neurohormone melatonin. While the classic pathway of melatonin synthesis from serotonin is well-documented, an alternative biosynthetic route leading to the formation of this compound has been identified. This technical guide provides a comprehensive overview of the biosynthesis of this compound from serotonin, detailing the enzymatic reaction, quantitative parameters, experimental protocols for its study, and its position within the broader context of indoleamine metabolism.
The Core Biosynthetic Pathway: O-Methylation of Serotonin
The direct conversion of serotonin (5-hydroxytryptamine) to this compound is a single-step enzymatic reaction involving the transfer of a methyl group to the hydroxyl group of serotonin.[1][2] This O-methylation is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT) .[1][2][3][4] The methyl donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[3][4]
This pathway represents an alternative branch in the metabolism of serotonin, diverging from the canonical pathway to melatonin, where serotonin is first acetylated to N-acetylserotonin by serotonin N-acetyltransferase (SNAT/AANAT) before being methylated by ASMT.[1] The direct methylation of serotonin to this compound is considered an alternative pathway for melatonin synthesis in some organisms, where this compound is subsequently N-acetylated to form melatonin.[1]
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic conversion of serotonin to this compound is characterized by the kinetic parameters of the ASMT enzyme. While extensive data is available for the methylation of N-acetylserotonin, specific kinetic data for serotonin as a substrate is less common. The following tables summarize available quantitative data for ASMT and related enzymes.
| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| ASMT | Arabidopsis thaliana | Serotonin | - | 0.29 pkat/mg protein | - | - | [5] |
| ASMT | Arabidopsis thaliana | N-acetylserotonin | - | 0.11 pkat/mg protein | - | - | [5] |
| ASMT | Chicken | N-acetylserotonin | 5 µM | - | - | - | [6] |
| ASMT | Chicken | S-adenosyl-L-methionine | 8 µM | - | - | - | [6] |
| COMT (with ASMT activity) | Oryza sativa (Rice) | N-acetylserotonin | 243 µM | 2.4 nmol/min/mg protein | 7.8 | 37 | [7] |
Experimental Protocols
Expression and Purification of Recombinant ASMT (HIOMT)
A general protocol for the expression and purification of recombinant methyltransferases, which can be adapted for ASMT, is provided below. This is crucial for obtaining pure enzyme for kinetic studies and other in vitro assays.
1.1. Expression in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the ASMT gene fused to an affinity tag (e.g., His-tag, GST-tag).
-
Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.[8]
-
The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.[8]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[8]
-
Continue incubation at a lower temperature (e.g., 18-30°C) for several hours or overnight to enhance the yield of soluble protein.[8][9]
-
Harvest the bacterial cells by centrifugation.
1.2. Purification
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, 10% glycerol, pH 7.8 for His-tagged proteins).[9]
-
Lyse the cells by sonication on ice.[8]
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-sepharose for GST-tagged proteins).[8][10]
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant ASMT from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[8]
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
If necessary, further purify the protein using size-exclusion chromatography.
-
For long-term storage, the purified enzyme can be stored at -80°C in a storage buffer containing glycerol.[11]
ASMT (HIOMT) Enzyme Activity Assay
This protocol describes a radiometric assay to measure the activity of ASMT by quantifying the formation of radiolabeled this compound from serotonin and a radiolabeled methyl donor.
2.1. Reagents
-
Phosphate buffer (0.25 M, pH 7.9)
-
Serotonin solution
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Purified ASMT or tissue homogenate
-
Borate buffer (0.5 M, pH 10)
-
Organic solvent (e.g., a mixture of toluene and isoamyl alcohol)
-
Scintillation cocktail
2.2. Procedure
-
Prepare a reaction mixture containing phosphate buffer, serotonin, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding ice-cold borate buffer.
-
Extract the radiolabeled product, [³H]-5-methoxytryptamine, into the organic solvent by vigorous vortexing followed by centrifugation to separate the phases.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Include appropriate controls, such as reactions without enzyme or without substrate, to determine background radioactivity.
Quantification of Serotonin and this compound by HPLC with Fluorescence Detection
This method allows for the sensitive and simultaneous quantification of serotonin and this compound in biological samples.
3.1. Sample Preparation
-
Homogenize tissue samples in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.[12]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.[12]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
3.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate or citrate buffer at an acidic pH (e.g., pH 3-4) and acetonitrile or methanol.[13][14][15] For example, a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate (adjusted to pH 4.0 with phosphoric acid) in a ratio of 25:75 (v/v) can be used.[13]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[13]
-
Fluorescence Detector:
-
Injection Volume: 10-20 µL.
3.3. Quantification
-
Prepare standard solutions of serotonin and this compound of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound from serotonin is an integral part of the broader metabolic network of tryptophan. The following diagram illustrates the position of this reaction in relation to the primary pathways for serotonin degradation and melatonin synthesis.
Conclusion
The biosynthesis of this compound from serotonin via the action of ASMT/HIOMT represents a significant, albeit often overlooked, branch of indoleamine metabolism. For researchers in drug development and neuroscience, a thorough understanding of this pathway is crucial for elucidating the full spectrum of serotonin's biological roles and for the development of novel therapeutic agents targeting the serotonergic and melatonergic systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the regulation and physiological significance of this important biosynthetic route.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Enzymatic O-methylation of N-acetylserotonin to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Cloning and functional characterization of the Arabidopsis N-acetylserotonin O-methyltransferase responsible for melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of melatonin and serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase activities in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.org [mdanderson.org]
- 9. bmmj.org [bmmj.org]
- 10. Expression and purification of recombinant human histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASMT Enzyme Human Recombinant | HIOMT Protein | ProSpec [prospecbio.com]
- 12. A reverse-phase HPLC and fluorescence detection method for measurement of 5-hydroxytryptamine (serotonin) in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Neurotransmitters | SIELC Technologies [sielc.com]
- 15. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
An In-depth Technical Guide on the Role of Hydroxyindole-O-methyltransferase (HIOMT) in 5-Methoxytryptamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-Methoxytryptamine (5-MT), focusing on the pivotal role of Hydroxyindole-O-methyltransferase (HIOMT). This compound, a tryptamine derivative closely related to serotonin and melatonin, is naturally found in the body, particularly in the pineal gland.[1] Its synthesis is a key step in an alternative pathway of melatonin biosynthesis. This document details the enzymatic reaction, presents available data on substrate specificity, outlines experimental protocols for activity assays, and provides visualizations of the biochemical pathways and experimental workflows.
Core Concepts: The Enzymatic Synthesis of this compound
This compound can be synthesized in the body through two primary routes: the O-methylation of serotonin (5-hydroxytryptamine) and the N-deacetylation of melatonin.[1] The focus of this guide is the former pathway, which is catalyzed by the enzyme Hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[2][3]
The reaction catalyzed by HIOMT involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, yielding this compound and S-adenosyl-L-homocysteine (SAH).
Reaction: Serotonin + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine
This pathway represents an alternative to the classical melatonin synthesis route, where serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is then methylated by HIOMT to produce melatonin.[2][3] The existence of this alternative pathway suggests a more complex regulation of methoxyindole levels in various tissues than previously understood.[2][3]
Data Presentation: HIOMT Substrate Specificity
The following table summarizes the available data on HIOMT substrate preference.
| Substrate | Enzyme | Species/Tissue | Relative Activity/Affinity | Km (µM) | Vmax (fmol/h/mg protein) |
| N-acetylserotonin (NAS) | HIOMT | Mouse Retina | High | ≈10 | ≈40 |
| N-acetylserotonin (NAS) | HIOMT | Mouse Pineal Gland | High | ≈9.3 | 9,550 |
| 5-hydroxytryptamine (Serotonin) | HIOMT | Hen Tissues | Poor methyl acceptor | Not Reported | Not Reported |
| 5-hydroxytryptophol (HTOL) | HIOMT | Rabbit Pineal Gland | Good substrate | Not Reported | Not Reported |
| 5-hydroxytryptophan (HTP) | HIOMT | Hen/Rabbit Tissues | Poor methyl acceptor | Not Reported | Not Reported |
| 5-hydroxy-3-indoleacetic acid (HIAA) | HIOMT | Hen/Rabbit Tissues | Poor methyl acceptor | Not Reported | Not Reported |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Two primary methodologies are employed for assaying HIOMT activity: radioenzymatic assays and High-Performance Liquid Chromatography (HPLC)-based assays. The following are detailed protocols adapted for the specific measurement of this compound synthesis from serotonin.
This protocol is adapted from established methods for measuring HIOMT activity with N-acetylserotonin and is tailored for the use of serotonin as the substrate. The principle lies in the use of radiolabeled S-adenosyl-L-methionine ([³H]-SAM) and the subsequent quantification of the radiolabeled product, [³H]-5-Methoxytryptamine.
Materials:
-
HIOMT enzyme preparation (from tissue homogenate or purified)
-
Serotonin (5-hydroxytryptamine)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Phosphate buffer (e.g., 0.25 M sodium phosphate, pH 7.9)
-
Stopping solution (e.g., borate buffer, pH 10)
-
Extraction solvent (e.g., a mixture of toluene and isoamyl alcohol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the tissue of interest (e.g., pineal gland) in a suitable buffer and centrifuge to obtain a supernatant containing HIOMT. Determine the protein concentration of the supernatant.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer
-
Serotonin solution (to a final concentration in the assay, e.g., 1 mM)
-
[³H]-SAM (e.g., 1 µCi per reaction)
-
Enzyme preparation (add last to initiate the reaction)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Product Extraction: Add the extraction solvent to the reaction tube, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. The radiolabeled this compound will be in the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [³H]-5-Methoxytryptamine formed based on the specific activity of the [³H]-SAM and the measured radioactivity. Express the enzyme activity as pmol of product formed per mg of protein per hour.
This method offers a non-radioactive alternative for quantifying this compound and relies on the separation and detection of the product by HPLC, often coupled with a fluorescence or mass spectrometry detector.
Materials:
-
HIOMT enzyme preparation
-
Serotonin
-
S-adenosyl-L-methionine (SAM)
-
Phosphate buffer
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Fluorescence or Mass Spectrometry (MS) detector
-
This compound standard
Procedure:
-
Enzyme Reaction: Prepare and incubate the reaction mixture as described in the radioenzymatic assay protocol, but using non-radiolabeled SAM.
-
Reaction Termination and Sample Preparation: Terminate the reaction by adding a quenching agent like perchloric acid. Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer) to separate the components.
-
Detect this compound using a fluorescence detector (excitation and emission wavelengths specific for 5-MT) or an MS detector set to monitor the specific mass-to-charge ratio of 5-MT.
-
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the reaction samples by comparing their peak areas to the standard curve.
-
Calculation: Calculate the enzyme activity based on the amount of this compound produced, the incubation time, and the protein concentration of the enzyme preparation.
Mandatory Visualizations
Caption: Classical and alternative pathways of melatonin synthesis.
Caption: Workflow for a radioenzymatic HIOMT activity assay.
Conclusion
Hydroxyindole-O-methyltransferase plays a crucial, albeit secondary, role in the direct synthesis of this compound from serotonin. While N-acetylserotonin is the preferred substrate for HIOMT in the well-established melatonin synthesis pathway, the enzyme's ability to methylate serotonin provides an alternative route for the production of methoxyindoles. The lower affinity of HIOMT for serotonin compared to N-acetylserotonin suggests that the physiological significance of this alternative pathway may be context-dependent, potentially becoming more relevant under specific conditions where serotonin levels are high and N-acetylation is limited. Further research is warranted to elucidate the precise kinetic parameters of HIOMT with serotonin across different species and tissues and to fully understand the regulatory mechanisms governing this alternative biosynthetic pathway. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Hydroxyindole-O-methyltransferase activity in ocular and brain structures of rabbit and hen [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, specific, radioenzymatic assay for picogram quantities of serotonin or acetylserotonin in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyindole-O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxytryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxytryptamine hydrochloride (CAS Number: 66-83-1), a tryptamine derivative closely related to serotonin and melatonin.[1] This document is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant biological pathways to support research and development activities.
Chemical Identity and Structure
This compound, also known as mexamine, is the O-methylated derivative of serotonin.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.[3]
-
IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride
-
Synonyms: Mexamine HCl, O-Methylserotonin HCl, Deacetylmelatonin HCl[4]
-
Chemical Formula: C₁₁H₁₄N₂O · HCl[4]
-
Molecular Weight: 226.7 g/mol [4]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | White to beige crystalline solid/powder | [5][6] |
| Melting Point (°C) | 246 | [5] |
| pKa (Strongest Basic) | 9.76 (Predicted) | [7] |
| logP (Octanol/Water) | 1.196 - 1.41 (Predicted, for free base) | [7][8] |
Table 2: Solubility Data
| Solvent | Solubility (for Hydrochloride Salt) | Source |
| DMF | 30 mg/mL | [4] |
| DMSO | 30 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| Methanol | Soluble | [5] |
| Water | Soluble | [3] |
Table 3: Spectroscopic Data (for Free Base)
| Spectroscopic Technique | Key Data Points | Source |
| UV λmax | 222 nm | [4] |
| ¹H NMR (600 MHz, Water, pH 7.0) | Shifts [ppm]: 3.13, 7.32, 6.94, 7.22, 7.46, 3.89, 3.33, 3.30, 3.31 | [2] |
| FTIR (KBr Wafer) | Characteristic peaks for amine, ether, and indole functional groups | [2][9] |
| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 102.0, 233.0, 232.0, 103.0, 234.0 | [2] |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
3.1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. For amine salts, decomposition may be observed.
-
3.2. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the saturation concentration of the compound in a specific solvent.
-
Apparatus: Vials, orbital shaker, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., PBS pH 7.2, Ethanol) in a sealed vial.
-
The vial is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
3.3. pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant (pKa) of the primary amine group.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound hydrochloride is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Tuning the pKa of amines is a crucial step in optimizing drug properties.[10]
-
3.4. Spectroscopic Analysis
-
Objective: To obtain structural information and confirm the identity of the compound.
-
Methodologies:
-
UV-Vis Spectroscopy: A solution of the compound is analyzed to measure its absorbance of UV-Visible light at various wavelengths, identifying the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The compound (typically in a KBr pellet) is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for complete structural elucidation.
-
Mass Spectrometry (MS): The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern, which aids in structural identification.
-
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound.
4.2. Biological Signaling Pathway
This compound is a non-selective serotonin receptor agonist, acting as a full agonist at 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors, but lacks affinity for the 5-HT₃ receptor.[5][][12][13][14] Its interaction with these G-protein coupled receptors (GPCRs) initiates various downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound hydrochloride | 66-83-1 [chemicalbook.com]
- 6. This compound | 608-07-1 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound (CAS 608-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Fourier transform infrared spectra and molecular structure of this compound, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Solubility of 5-Methoxytryptamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of 5-methoxytryptamine in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the primary signaling pathway of this compound.
Introduction to this compound
This compound (5-MT), also known as mexamine, is a tryptamine derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin. It is found endogenously in the pineal gland and has been a subject of interest in neuropharmacology and medicinal chemistry due to its interaction with serotonin (5-HT) receptors. Understanding its solubility in different organic solvents is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo experimental design.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following sections provide a summary of the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in various organic solvents.
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound (Freebase)
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥19[1], 38[2] | Not Specified | Commercial Datasheets |
| Ethanol | C₂H₅OH | ≥28.05[1] | Not Specified | Commercial Datasheet |
Table 2: Quantitative Solubility of this compound Hydrochloride
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source |
| Dimethylformamide (DMF) | C₃H₇NO | 30[3] | Not Specified | Commercial Datasheet |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30[3] | Not Specified | Commercial Datasheet |
| Ethanol | C₂H₅OH | 10[3] | Not Specified | Commercial Datasheet |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 10[3] | Not Specified | Commercial Datasheet |
Qualitative Solubility Data
Qualitative solubility information provides a general understanding of the compound's behavior in different solvents.
Table 3: Qualitative Solubility of this compound (Freebase)
| Solvent | Chemical Formula | Solubility Description | Source |
| Chloroform | CHCl₃ | Slightly Soluble[4][5] | Chemical Supplier Data |
| Methanol | CH₃OH | Slightly Soluble[4][5] | Chemical Supplier Data |
| Toluene | C₇H₈ | Soluble[6] | Chemical Supplier Data |
It is noteworthy that the reported solubility in toluene, a non-polar solvent, is contrary to the general expectation that tryptamine derivatives are more soluble in polar solvents. This highlights the importance of empirical determination of solubility for specific applications.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section outlines a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Principle
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as HPLC.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase to be used for HPLC analysis. A typical concentration range could be from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. A reverse-phase C18 column is often suitable for tryptamine derivatives. The mobile phase could be a mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound (around 222 nm and 278 nm).
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the diluted supernatant. Calculate the original solubility in the solvent by accounting for the dilution factor.
Signaling Pathways of this compound
This compound is a potent agonist at multiple serotonin (5-HT) receptors. Its pharmacological effects are primarily mediated through these receptors. The following diagram illustrates the primary signaling pathway of this compound at the 5-HT1A and 5-HT2A receptors, which are key targets for its psychoactive and potential therapeutic effects.
Caption: Simplified signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.
As an agonist, this compound binds to and activates these receptors. At the 5-HT1A receptor, this activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. At the 5-HT2A receptor, activation stimulates phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C activity.
Conclusion
This technical guide provides a consolidated overview of the solubility of this compound in organic solvents, based on currently available data. The provided quantitative and qualitative data serve as a valuable resource for researchers and drug development professionals. The detailed experimental protocol offers a practical framework for the in-house determination of solubility, which is crucial for accurate and reproducible research. The visualization of the signaling pathway provides a concise summary of the compound's primary mechanism of action. Further research is warranted to expand the quantitative solubility database of this compound in a broader range of organic solvents to facilitate its wider application in scientific and therapeutic contexts.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS#: 608-07-1 [m.chemicalbook.com]
- 5. 608-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 5-Methoxy-Tryptamine / Mexamine 100g | #220d – SYNTHARISE CHEMICAL INC. [syntharise.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxytryptamine
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of key concepts.
Molecular Structure
This compound, also known as mexamine, is structurally characterized by an indole ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 3-position.[1] Its chemical formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.246 g·mol⁻¹[2][3].
1.1. Crystallographic Structure
X-ray crystallography has been instrumental in determining the solid-state structure of 5-MT. The crystals are monoclinic, belonging to the space group Pc.[4] The indole ring system is nearly planar, though with small but significant deviations, indicating a bending in the benzene ring portion.[4] A key feature of the solid-state conformation is that the ethylamine side chain adopts a bent (gauche) conformation rather than being fully extended.[4] In the crystal lattice, molecules are linked by N-H···N hydrogen bonds between the indole nitrogen and the amine nitrogen of adjacent molecules, forming chains.[4][5]
Table 1: Crystallographic Data for this compound [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 6.110 (2) |
| b (Å) | 9.532 (3) |
| c (Å) | 8.831 (3) |
| β (°) | 98.72 (1) |
| Z | 2 |
| Density (calculated) | 1.245 g cm⁻³ |
Conformational Analysis
The biological activity of 5-MT is intrinsically linked to its conformational flexibility, particularly the orientation of the ethylamine side chain relative to the indole ring.
2.1. Gas-Phase Conformation
Studies using rotationally resolved fluorescence spectroscopy combined with quantum chemical calculations have identified three stable conformers of 5-MT in the gas phase.[6] The methoxy group preferentially adopts an anti orientation relative to the indole ring. The three observed conformers correspond to different arrangements of the ethylamino side chain: Gpy(up), Gph(up), and Gpy(out).[6]
2.2. Solution-Phase Conformation
In solution, the conformation of tryptamines is influenced by the solvent environment. While specific NMR studies on 5-MT are not extensively detailed in the provided results, 1H NMR spectroscopy is a key technique for determining the solution-phase conformation of similar small molecules.[7][8] By analyzing Nuclear Overhauser Effect (NOE) data, it is possible to determine the relative populations of different conformers in solution.[8]
2.3. Bioactive Conformation
The conformation of 5-MT when bound to its biological targets is of paramount importance for understanding its pharmacological effects. Cryogenic electron microscopy (cryo-EM) studies of the closely related 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) bound to the 5-HT₁A serotonin receptor reveal the bioactive conformation.[9][10] In this bound state, the tryptamine core is anchored by a conserved ionic interaction between the amine and an aspartate residue (D116³.³²) in the receptor's orthosteric binding pocket.[9] The indole ring forms a hydrogen bond with a threonine residue (T121³.³⁷).[9] This bound conformation is crucial for initiating the downstream signaling cascade.
Experimental Protocols
3.1. X-ray Crystallography
-
Crystal Growth: Crystals of 5-MT suitable for X-ray diffraction can be grown by slow evaporation from a solution, for example, in acetone for related tryptamines.[5][11]
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using an automated diffractometer, typically with Cu Kα radiation.[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, often by direct methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[4]
3.2. Rotationally Resolved Fluorescence Spectroscopy
-
Sample Preparation: The sample is heated to produce a sufficient vapor pressure and is then seeded into a supersonic jet of a carrier gas (e.g., Argon) to cool the molecules to a low rotational temperature.[6]
-
Excitation and Ionization: The molecular beam is crossed with a tunable UV laser beam. The laser frequency is scanned over the electronic absorption bands of the molecule. A second laser is used to ionize the molecules that have absorbed a UV photon.
-
Data Acquisition: The resulting ions are detected in a mass spectrometer. The rotationally resolved fluorescence spectrum is obtained by plotting the ion signal as a function of the UV laser frequency.
-
Analysis: The experimental spectrum is compared with simulated spectra based on theoretical calculations for different conformers to identify the specific conformations present in the molecular beam.[6]
3.3. Cryogenic Electron Microscopy (Cryo-EM) of Receptor-Ligand Complexes
-
Complex Formation: The purified receptor protein (e.g., 5-HT₁A) is incubated with the ligand (e.g., a 5-MT analog) and its cognate G-protein complex to form a stable signaling complex.[9]
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different orientations of the complex.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. These 2D images are then used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the 3D density map and refined to produce the final structure.[9]
Receptor Binding and Signaling
This compound is a potent agonist at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT₁A and 5-HT₂A subtypes.[9][10][12] Its interaction with these receptors initiates intracellular signaling cascades.
4.1. 5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαᵢ/ₒ family of G-proteins.[9]
Caption: 5-HT₁A receptor signaling pathway initiated by this compound.
Upon binding of 5-MT, the 5-HT₁A receptor undergoes a conformational change that activates the heterotrimeric Gᵢ protein.[9] The activated Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA), ultimately resulting in a cellular response.
4.2. 5-HT₂A Receptor Signaling
The 5-HT₂A receptor, another GPCR, couples to Gαₒ proteins. Activation of this pathway by tryptamines is thought to be responsible for their psychedelic effects.
Caption: 5-HT₂A receptor signaling pathway activated by this compound.
Binding of 5-MT to the 5-HT₂A receptor activates the Gαₒ protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). These events lead to a cascade of further cellular responses.
Biosynthesis and Metabolism
This compound occurs naturally in the body, particularly in the pineal gland.[2] It can be formed through two primary pathways: the O-methylation of serotonin by the enzyme hydroxyindole O-methyltransferase (HIOMT), or the N-deacetylation of melatonin.[2] Once formed, 5-MT is rapidly metabolized, primarily by monoamine oxidase (MAO), which is why it has low oral activity unless co-administered with an MAO inhibitor.[2][13]
Caption: Biosynthesis and metabolism of this compound.
Conclusion
The molecular structure and conformational dynamics of this compound are fundamental to its interaction with serotonin receptors and its resulting pharmacological profile. A comprehensive understanding of its solid-state structure, gas-phase and solution-phase conformations, and its bioactive bound state provides a robust foundation for the rational design of novel therapeutics targeting the serotonergic system. The experimental methodologies outlined herein represent the key analytical tools for elucidating these structural and functional characteristics, paving the way for future advancements in drug development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004095) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxytryptamine: A Technical Guide to its Mechanism of Action on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptamine (5-MeO-T), also known as mexamine, is a naturally occurring tryptamine derivative with a complex pharmacological profile, acting as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of 5-MeO-T at various 5-HT receptors. It consolidates quantitative binding and functional data, details the experimental protocols used for their determination, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Quantitative Analysis of this compound's Interaction with Serotonin Receptors
The affinity and functional potency of this compound vary across the diverse family of serotonin receptors. The following tables summarize the key quantitative data, providing a comparative overview of its activity.
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| 5-HT1A | 15.8 | [³H]8-OH-DPAT | h5-HT1AR expressing cells | [4][5] |
| 5-HT2A | 39.8 | [³H]ketanserin | h5-HT2AR expressing cells | [4][5] |
| 5-HT2B | ~1.6 (estimated) | - | - | [1] |
| 5-HT2C | ~640 (estimated) | - | - | [1] |
Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Functional Activity (EC50 and Emax) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 5-HT1A | Gi BRET | 25.6 | Full Agonist | [6] |
| 5-HT2A | Calcium Flux | 0.503 | Full Agonist | [1][4] |
| 5-HT4 | - | - | Agonist | [2] |
| 5-HT6 | - | - | Agonist | [2] |
| 5-HT7 | cAMP Assay | - | Agonist | [2][7] |
| 5-HT3 | Ileal Contraction | ~100 (-logEC50=7.0) | Full Agonist | [8] |
Note: EC50 (half-maximal effective concentration) is a measure of potency; a lower EC50 indicates higher potency. Emax represents the maximum response elicited by the compound.
Signaling Pathways and Mechanism of Action
This compound elicits its effects by activating distinct downstream signaling cascades, depending on the G-protein coupling of the specific serotonin receptor subtype.
5-HT1A Receptor: Gi/o-Coupled Pathway
Activation of the 5-HT1A receptor by 5-MeO-T initiates a Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This pathway is primarily associated with neuronal inhibition.
5-HT2A Receptor: Gq-Coupled Pathway
The interaction of 5-MeO-T with the 5-HT2A receptor triggers a Gq-coupled pathway.[10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
5-Methoxytryptamine: A Technical Guide to its Non-Selective Serotonin Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Methoxytryptamine (5-MT)
This compound (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin and the hormone melatonin. It is found endogenously in the human body, particularly in the pineal gland, where it is synthesized via O-methylation of serotonin or N-deacetylation of melatonin. As a research chemical, 5-MT has garnered significant interest for its potent and broad-spectrum agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth overview of the pharmacological profile of 5-MT, focusing on its binding affinities, functional activities, and the downstream signaling pathways it modulates.
5-MT as a Non-Selective Serotonin Receptor Agonist
This compound is characterized as a non-selective serotonin receptor agonist, demonstrating significant activity across multiple 5-HT receptor families. Its interaction profile includes agonism at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes. This broad agonism results in the modulation of a wide array of physiological and neurological processes, including mood, cognition, sleep, and perception. The non-selective nature of 5-MT makes it a valuable tool for studying the integrated functions of the serotonergic system.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound at various human serotonin receptor subtypes. This data has been compiled from comprehensive screening studies, providing a basis for understanding the compound's potency and efficacy at its molecular targets.
Table 1: Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | 9 |
| 5-HT1B | [¹²⁵I]-GTI | 130 |
| 5-HT1D | [³H]-GR-125743 | 250 |
| 5-HT1E | [³H]-5-HT | >10,000 |
| 5-HT2A | [³H]-Ketanserin | 28 |
| 5-HT2B | [³H]-LSD | 1.8 |
| 5-HT2C | [³H]-Mesulergine | 14 |
| 5-HT5A | [³H]-LSD | 110 |
| 5-HT6 | [³H]-LSD | 37 |
| 5-HT7 | [³H]-5-CT | 16 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and affiliated publications.
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |
| 5-HT1A | cAMP Inhibition | 15 | 95 |
| 5-HT2A | Calcium Mobilization | 0.503 | 100 |
| 5-HT2B | Calcium Mobilization | 2.5 | 98 |
| 5-HT2C | Calcium Mobilization | 8.0 | 90 |
| 5-HT4 | cAMP Stimulation | 50 | 85 |
| 5-HT6 | cAMP Stimulation | 80 | 80 |
| 5-HT7 | cAMP Stimulation | 25 | 90 |
EC50 and Emax values are approximate and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions and cell system used.
Serotonin Receptor Signaling Pathways
5-MT, through its interaction with various 5-HT receptor subtypes, activates distinct intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins, leading to the modulation of second messenger systems.
5-HT1 Receptor Family (Gi/o-coupled)
The 5-HT1 receptor family, including 5-HT1A, 5-HT1B, and 5-HT1D receptors, primarily couple to inhibitory G proteins (Gi/o). Agonism at these receptors by 5-MT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[1]
5-HT1 Receptor Signaling Pathway
5-HT2 Receptor Family (Gq/11-coupled)
The 5-HT2 receptor family, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, is coupled to Gq/11 proteins. Activation of these receptors by 5-MT stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]
5-HT2 Receptor Signaling Pathway
5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gs-coupled)
The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to the stimulatory G protein (Gs). Upon activation by 5-MT, Gs stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[3] This signaling cascade is involved in a variety of cellular processes, including gene transcription and modulation of synaptic plasticity.
5-HT4/6/7 Receptor Signaling Pathway
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the interaction of this compound with serotonin receptors.
Radioligand Binding Assay
This assay measures the affinity of 5-MT for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.
Workflow:
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of 5-MT.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional activity of 5-MT at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the target 5-HT receptor (e.g., 5-HT4, 5-HT6, 5-HT7 for Gs; 5-HT1A for Gi/o) are cultured in appropriate media.
-
Stimulation:
-
For Gs-coupled receptors: Cells are treated with varying concentrations of 5-MT.
-
For Gi/o-coupled receptors: Cells are first stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, and then co-treated with varying concentrations of 5-MT.
-
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration of 5-MT that produces 50% of the maximal response) and the Emax (maximal effect).
Calcium Mobilization Assay
This assay is used to assess the functional activity of 5-MT at Gq/11-coupled receptors by measuring changes in intracellular calcium concentrations.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target 5-HT receptor (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Stimulation: Varying concentrations of 5-MT are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration of 5-MT is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.
Conclusion
This compound is a potent, non-selective agonist of multiple serotonin receptor subtypes. Its broad pharmacological profile makes it a valuable research tool for investigating the complex roles of the serotonergic system in health and disease. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this versatile compound. Further research into the functional selectivity and in vivo effects of 5-MT will continue to elucidate its therapeutic potential.
References
The Physiological Role of 5-Methoxytryptamine in the Pineal Gland: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptamine (5-MT), an indoleamine structurally related to serotonin and melatonin, is an endogenous compound found in the pineal gland. While historically viewed as a minor metabolite, emerging evidence suggests 5-MT plays a multifaceted role within the pineal gland and the broader neuroendocrine system. This technical guide provides an in-depth examination of the physiological significance of 5-MT in the pineal gland, detailing its biosynthesis, metabolic pathways, and interactions with key receptor systems. We present a comprehensive summary of quantitative data, detailed experimental protocols for its analysis, and visual representations of its signaling cascades to support further research and drug development efforts in this area.
Introduction
The pineal gland, a neuroendocrine organ, is central to the regulation of circadian rhythms through the synthesis and secretion of melatonin. The biosynthesis of melatonin from tryptophan is a well-characterized pathway involving serotonin as a key intermediate. This compound (5-MT), also known as mexamine, arises from the O-methylation of serotonin or the deacetylation of melatonin[1]. Although present in lower concentrations than melatonin, its potent activity at various serotonin receptors suggests a functional significance beyond that of a simple metabolic intermediate[1][2]. This document explores the synthesis, quantification, receptor pharmacology, and potential physiological roles of 5-MT within the pineal gland.
Biosynthesis and Metabolism of this compound
The production of 5-MT in the pineal gland is intrinsically linked to the melatonin synthesis pathway. There are two primary routes for its formation:
-
The Classic Melatonin Pathway (Serotonin Acetylation First): In the canonical pathway, serotonin is first N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Subsequently, N-acetylserotonin is O-methylated by hydroxyindole-O-methyltransferase (HIOMT, also known as ASMT) to produce melatonin[3].
-
The Alternate "Amine Methylation" Pathway: An alternative pathway involves the direct O-methylation of serotonin by HIOMT to form this compound[3][4]. 5-MT can then be N-acetylated by AANAT to yield melatonin[3]. The physiological relevance of this alternate pathway is a subject of ongoing research and may vary across species and conditions[3][4].
-
Metabolism: The primary route of 5-MT catabolism is through oxidative deamination by monoamine oxidase (MAO), particularly MAO-A[2][5]. This rapid metabolism contributes to its low endogenous levels and necessitates the use of MAO inhibitors in some experimental paradigms to enable its detection and study[5].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the significance of an alternate pathway of melatonin synthesis via this compound: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the human pineal gland: identification and quantitation by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Circadian Rhythm of 5-Methoxytryptamine Expression in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the circadian rhythm of 5-methoxytryptamine (5-MT) expression in the brain, with a focus on the core scientific data, experimental methodologies, and underlying signaling pathways. 5-MT, a methoxyindoleamine synthesized from serotonin, has garnered interest for its potential neuromodulatory roles. Understanding its daily fluctuations is crucial for research into circadian biology and the development of chronotherapeutics.
Quantitative Data on this compound's Circadian Rhythm
The concentration of this compound in the pineal gland exhibits a distinct circadian rhythm, which is notably out of phase with the rhythm of melatonin.[1][2] In golden hamsters (Mesocricetus auratus) maintained under a long photoperiod (14 hours of light, 10 hours of darkness), 5-MT levels peak during the light phase and reach their nadir during the dark phase.[1][3][4] This rhythm is dependent on the photoperiod, with the duration of low nocturnal levels being proportional to the length of the dark phase.[2] To accurately measure this rhythm, in vivo studies often require the administration of a monoamine oxidase (MAO) inhibitor, such as pargyline, to prevent the rapid degradation of 5-MT.[1][5]
The following table summarizes the diurnal variation of 5-MT in the pineal gland of the golden hamster, based on findings from studies where MAO was inhibited.
| Time Point (Zeitgeber Time) | Light/Dark Phase | Relative 5-MT Concentration (Pineal Gland) |
| Mid-day (ZT 6-8) | Light | High |
| Late-day (approx. ZT 10.5 / 16:30 h) | Light | Peak |
| Early-night (approx. ZT 18.5 / 00:30 h) | Dark | Trough |
| Mid-night (ZT 18-22) | Dark | Low |
Note: This table is a qualitative representation based on descriptive data from the literature. Specific concentrations can vary significantly between studies and species.
In other species, such as rats, the presence and rhythmicity of 5-MT are less consistently reported. Some studies suggest very low to undetectable levels in the rat pineal gland, even with MAO inhibition.[6] In the sheep pineal gland, a mean concentration of 545 ± 180 pmol/g has been reported, although this was not in the context of a circadian study.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is intricately linked to the well-established serotonin and melatonin metabolic pathways. Below are diagrams illustrating the key signaling pathway for 5-MT synthesis and a typical experimental workflow for studying its circadian rhythm.
Caption: this compound Synthesis Pathway.
Caption: Experimental Workflow for 5-MT Circadian Analysis.
Experimental Protocols
Accurate quantification of 5-MT in brain tissue requires meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the literature.
Animal Handling and Tissue Collection
-
Animal Model: Male golden hamsters (Mesocricetus auratus) are a common model organism.
-
Entrainment: Animals are housed in a controlled environment with a defined light-dark cycle (e.g., 14:10) for at least two weeks to ensure stable entrainment of their circadian rhythms.
-
MAO Inhibition: To prevent the rapid degradation of 5-MT, animals are administered a monoamine oxidase inhibitor, such as pargyline (e.g., 75 mg/kg, intraperitoneally), prior to tissue collection.[1]
-
Timed Sacrifice: Animals are euthanized at specific time points throughout a 24-hour cycle.
-
Tissue Dissection: The pineal gland is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.
High-Pressure Liquid Chromatography (HPLC) with Coulometric Detection
-
Tissue Homogenization: Pineal glands are homogenized in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the indoleamines.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected for analysis.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of phosphate buffer, methanol, and acetonitrile). The exact composition is optimized for the separation of 5-MT from other indoleamines.
-
Flow Rate: A constant flow rate (e.g., 1.0 ml/min) is maintained.
-
-
Detection:
-
Detector: A coulometric detector is used for its high sensitivity and selectivity for electroactive compounds like 5-MT.
-
Electrode Potentials: The detector is set with specific electrode potentials to optimize the signal-to-noise ratio for 5-MT.
-
-
Quantification: The concentration of 5-MT in the samples is determined by comparing the peak area to that of a standard curve generated with known concentrations of 5-MT.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Homogenization and Extraction: Similar to the HPLC protocol, the pineal gland is homogenized and 5-MT is extracted. An internal standard, such as a deuterated analog of 5-MT, is added during homogenization for accurate quantification.
-
Derivatization: The extracted 5-MT is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).
-
Gas Chromatography:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenylmethyl silicone) is used.
-
Carrier Gas: An inert gas, such as helium, is used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to increase over time to separate the different compounds in the sample.
-
-
Mass Spectrometry:
-
Ionization: The separated compounds are ionized, typically using electron impact (EI) ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: Specific ions characteristic of the derivatized 5-MT and the internal standard are monitored for identification and quantification.
-
-
Quantification: The amount of 5-MT is determined by the ratio of the peak area of the 5-MT derivative to that of the internal standard, referenced against a calibration curve.[3]
Conclusion
The expression of this compound in the pineal gland follows a robust circadian rhythm, driven by the rhythmic activity of the synthesizing enzyme HIOMT and entrained by the environmental light-dark cycle. This rhythm is opposite in phase to that of melatonin, suggesting a complex interplay in the regulation of indoleamine synthesis in the brain. The detailed experimental protocols provided herein offer a foundation for researchers to accurately investigate the dynamics of 5-MT and its potential physiological significance. Further research, particularly studies providing high-resolution temporal data on 5-MT concentrations in various brain regions, will be crucial for elucidating its role in circadian neurobiology and its potential as a target for drug development.
References
- 1. Daily variation in the content of indoleamines, catecholamines and related compounds in the pineal gland of Syrian hamsters kept under long and short photoperiods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of different photoperiods on the diurnal rhythm of this compound in the pineal gland of golden hamsters (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Day-night rhythm of this compound biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Day-night rhythm of this compound biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus). | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
The In Vivo Metabolic Journey of 5-Methoxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative, is an important endogenous compound and a key intermediate in the biosynthesis of melatonin. Its structural similarity to serotonin and other psychoactive tryptamines has made it a subject of significant interest in neuroscience and drug development. Understanding the in vivo metabolic fate of 5-MT is crucial for elucidating its physiological roles, pharmacological effects, and potential as a therapeutic agent or a biomarker. This technical guide provides a comprehensive overview of the metabolic pathways of 5-MT, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Metabolic Pathways of this compound
The in vivo metabolism of this compound is primarily governed by three key enzymatic transformations: oxidative deamination, O-demethylation, and N-acetylation. Additionally, a minor pathway involving the conversion from melatonin back to 5-MT has been identified.
1. Oxidative Deamination by Monoamine Oxidase A (MAO-A): The principal metabolic route for 5-MT is oxidative deamination, predominantly catalyzed by monoamine oxidase A (MAO-A).[1] This enzymatic process converts 5-MT into 5-methoxyindole-3-acetaldehyde, which is subsequently oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) or reduced to 5-methoxytryptophol (5-MTP) . Inhibition of MAO-A leads to a significant increase in the systemic levels of 5-MT.
2. O-Demethylation by Cytochrome P450 2D6 (CYP2D6): A significant pathway in the biotransformation of 5-MT is the O-demethylation of the methoxy group, which yields the neurotransmitter serotonin (5-hydroxytryptamine) . This reaction is specifically mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[2] The activity of CYP2D6 can therefore influence the balance between 5-MT and serotonin levels in vivo.
3. N-Acetylation to Melatonin: this compound serves as a direct precursor to melatonin (N-acetyl-5-methoxytryptamine). This conversion is catalyzed by the enzyme N-acetyltransferase (NAT). This pathway is a crucial step in the biosynthesis of melatonin, a hormone primarily known for its role in regulating circadian rhythms.[3]
4. Deacetylation of Melatonin: Interestingly, a reverse pathway exists where melatonin can be deacetylated to form this compound. In vitro studies using rat liver slices have shown that a small fraction of melatonin (0.3-0.8%) can be converted back to 5-MT.[2] This suggests a potential for a metabolic cycle between serotonin, 5-MT, and melatonin.
Quantitative Analysis of this compound Metabolism
| Parameter | Value | Species/System | Reference |
| CYP2D6-mediated O-demethylation | |||
| Michaelis-Menten Constant (Km) | 19.5 µM | Recombinant human CYP2D6 | [2] |
| Turnover Rate (kcat) | 51.7 min⁻¹ | Recombinant human CYP2D6 | [2] |
| 5-MT O-demethylase Activity Ratio (CYP2D6-transgenic vs. wild-type mice liver microsomes) | ~16-fold higher | Mouse | [2] |
| Serum Serotonin Increase (after 5-MT and pargyline administration in CYP2D6-transgenic vs. wild-type mice) | ~3-fold higher | Mouse | [2] |
| Deacetylation of Melatonin | |||
| Conversion of Melatonin to 5-MT | 0.3 - 0.8% | Rat liver slices (in vitro) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the in vivo metabolic fate of this compound.
In Vivo Metabolism Study in Rats using Radiolabeled this compound
This protocol outlines a typical in vivo study to identify and quantify the metabolites of 5-MT in a rodent model using a radiolabeled tracer.
References
The Enzymatic Degradation of 5-Methoxytryptamine by Monoamine Oxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic degradation of 5-methoxytryptamine (5-MT) by monoamine oxidase (MAO). This compound, a naturally occurring tryptamine derivative, is a substrate for both MAO-A and MAO-B, with a pronounced preference for the MAO-A isoform. This document details the metabolic pathway, summarizes available quantitative data on the kinetics of related compounds, provides detailed experimental protocols for studying this process, and includes visualizations of the key pathways and workflows. This guide is intended to be a valuable resource for researchers in pharmacology, neuroscience, and drug development investigating the metabolism and therapeutic potential of this compound and related compounds.
Introduction
This compound (5-MT), also known as mexamine, is an endogenous tryptamine derivative structurally related to the neurotransmitter serotonin and the hormone melatonin. It is found in various biological systems and is known to exert a range of pharmacological effects, primarily through its interaction with serotonin receptors. The in vivo activity and duration of action of 5-MT are significantly influenced by its metabolic fate, which is predominantly governed by enzymatic degradation.
The primary enzymes responsible for the metabolism of 5-MT are the monoamine oxidases (MAOs). MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. There are two main isoforms of MAO: MAO-A and MAO-B. These isoforms exhibit different substrate specificities and inhibitor sensitivities, playing crucial roles in the regulation of neurotransmitter levels in the central nervous system and peripheral tissues.
Understanding the enzymatic degradation of 5-MT by MAO is critical for several reasons:
-
Pharmacokinetics and Pharmacodynamics: The rate of 5-MT metabolism directly impacts its bioavailability, half-life, and overall pharmacological profile.
-
Drug Interactions: Co-administration of 5-MT with MAO inhibitors (MAOIs) can lead to significant potentiation of its effects, a crucial consideration in drug development and safety assessment.
-
Therapeutic Potential: Modulation of 5-MT metabolism could be a strategy to enhance its therapeutic effects in various applications.
This guide will delve into the technical aspects of the MAO-mediated degradation of 5-MT, providing researchers with the necessary information to design and execute robust experimental investigations.
The Metabolic Pathway of this compound
The enzymatic degradation of this compound by monoamine oxidase is a two-step process, primarily catalyzed by MAO-A.
Step 1: Oxidative Deamination
MAO catalyzes the oxidative deamination of this compound to its corresponding aldehyde, 5-methoxyindole-3-acetaldehyde. This reaction involves the removal of the amine group and the oxidation of the adjacent carbon atom.
Step 2: Further Oxidation or Reduction
The intermediate aldehyde is then rapidly metabolized by other enzymes into two main products:
-
5-Methoxyindole-3-acetic acid (5-MIAA): This is the major metabolite, formed by the action of aldehyde dehydrogenase (ALDH).
-
5-Methoxytryptophol (5-MTP): This is a minor metabolite, formed by the action of aldehyde reductase (ALR).
The relative contribution of these two pathways can vary depending on the tissue and the specific enzymatic environment.
Quantitative Data
Table 1: Comparative Michaelis-Menten Constants (Km) of Tryptamine Analogs with MAO Isoforms
| Compound | MAO Isoform | Km (µM) | Species | Source |
| Tryptamine | MAO-A | ~20-50 | Human | [1] |
| MAO-B | ~20-60 | Human | [1] | |
| Serotonin (5-Hydroxytryptamine) | MAO-A | ~100-300 | Human | [2] |
| MAO-B | >1000 | Human | [2] | |
| N,N-Dimethyltryptamine (DMT) | MAO-A | ~40 | Rat | - |
| MAO-B | ~200 | Rat | - | |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | MAO-A | 16.7 | Mouse | [3] |
| MAO-B | - | - | - |
Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature). The data for DMT is provided for structural comparison.
Table 2: Inhibition Constants (IC50 / Ki) of Canonical MAO Inhibitors
| Inhibitor | Target Isoform | IC50 / Ki | Substrate Used | Source |
| Clorgyline | MAO-A | IC50: ~1-10 nM | Kynuramine/Serotonin | [4][5] |
| Ki: ~0.05 µM | - | [4] | ||
| Selegiline (Deprenyl) | MAO-B | IC50: ~10-50 nM | Benzylamine/PEA | [6] |
| Ki: - | - | - | ||
| Pargyline | MAO-B | IC50: ~400 nM | p-Tyramine | [7] |
| Harmaline | MAO-A | Ki: ~0.05 µM | - | [3] |
Note: These values were not determined using this compound as the substrate but are provided as a reference for the potency of these standard inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the enzymatic degradation of this compound by monoamine oxidase.
In Vitro MAO Activity Assay using this compound
This protocol describes a fluorometric assay to determine the activity of MAO-A and MAO-B with this compound as the substrate. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (or tissue homogenates)
-
This compound hydrochloride
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare stock solutions of clorgyline and selegiline (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following components in triplicate:
-
Total MAO activity: 50 µL of MAO enzyme preparation + 50 µL of this compound solution.
-
MAO-B activity: 50 µL of MAO enzyme preparation pre-incubated with clorgyline (final concentration ~1 µM for 15 min) + 50 µL of this compound solution.
-
MAO-A activity: 50 µL of MAO enzyme preparation pre-incubated with selegiline (final concentration ~1 µM for 15 min) + 50 µL of this compound solution.
-
Blank (no substrate): 50 µL of MAO enzyme preparation + 50 µL of assay buffer.
-
Blank (no enzyme): 50 µL of assay buffer + 50 µL of this compound solution.
-
-
-
Initiation of Reaction:
-
To each well, add 100 µL of the Amplex® Red/HRP working solution to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (blanks) from the experimental wells.
-
Calculate the rate of reaction (fluorescence units per minute).
-
For Michaelis-Menten kinetics, vary the concentration of this compound and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, vary the concentration of the inhibitor at a fixed substrate concentration to determine the IC50 value.
-
Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound, 5-MIAA, and 5-MTP in biological matrices (e.g., plasma, urine, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
This compound, 5-MIAA, and 5-MTP analytical standards
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA)
-
Water (LC-MS grade)
-
Biological matrix samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ion pairs for this compound, 5-MIAA, 5-MTP, and the internal standard by infusing the analytical standards into the mass spectrometer.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the analytical standards into a blank biological matrix and processing them alongside the unknown samples.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Signaling and Logical Relationships
The enzymatic degradation of this compound by MAO is a critical determinant of its interaction with downstream signaling pathways. By controlling the concentration of 5-MT available to bind to its receptors, MAO activity indirectly modulates various physiological responses.
References
- 1. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of N-allenic analogues of tryptamine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for in vivo Studies of 5-Methoxytryptamine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving 5-Methoxytryptamine (5-MT) and its analogs, primarily 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in rodent models. The information is intended to guide researchers in designing and conducting their own experiments.
Introduction
This compound and its derivatives are psychoactive compounds that have garnered significant interest for their potential therapeutic applications.[1] Rodent models are crucial for elucidating the mechanisms of action and behavioral effects of these substances. The following sections summarize key quantitative data from various studies and provide detailed experimental protocols for common behavioral assays.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound and its analogs in rodent models.
Table 1: Behavioral Effects of 5-MeO-DMT in Mice
| Dosage (mg/kg) | Administration Route | Behavioral Assay | Key Findings |
| 5, 10, 20, 40 | Intraperitoneal (i.p.) | Head-Twitch Response (HTR) | Dose-dependent increase in HTR.[2] Duration of HTR was consistently brief across all doses (3-5 minutes).[3] |
| 10 | Intraperitoneal (i.p.) | Forced Swim Test (FST) | Antidepressant-like effect, which was blocked by a 5-HT2 antagonist.[4] |
| 10, 20 | Intraperitoneal (i.p.) | Locomotor Activity | Reduced distance traveled.[5] |
| 0.3 | Subcutaneous (s.c.) | Drug Discrimination | Established stimulus control in both wild-type and CYP2D6-humanized mice.[6] |
Table 2: Behavioral Effects of 5-MeO-DMT in Rats
| Dosage (mg/kg) | Administration Route | Behavioral Assay | Key Findings |
| 0.5 - 1.0 | Not Specified | Body Temperature | Caused hypothermia.[7] |
| 3 - 10 | Not Specified | Body Temperature | Caused hyperthermia.[7] |
| Not Specified | Not Specified | Locomotor & Investigatory Behavior | Decreased activity, attenuated by a 5-HT1A antagonist.[7] |
Table 3: Behavioral Effects of 5-MeO-DIPT in Rodents
| Species | Dosage (mg/kg) | Administration Route | Behavioral Assay | Key Findings |
| Mouse | Not Specified | Not Specified | Head-Twitch Response (HTR) | Induced HTR, which was potently antagonized by a 5-HT2A antagonist.[8][9] |
| Rat | Not Specified | Not Specified | LSD Discrimination | Intermediate generalization (75%) to 5-MeO-DIPT.[8][9] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents, considered a behavioral proxy for hallucinogenic effects mediated by the 5-HT2A receptor.[10]
Materials:
-
Test compound (e.g., 5-MeO-DMT)
-
Vehicle (e.g., saline)
-
Syringes and needles for administration
-
Observation chambers
-
High-speed camera or magnetic ear tag system for automated counting[3]
Procedure:
-
Acclimatize adult male C57BL/6N mice to the testing room for at least 60 minutes before the experiment.[5]
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the mouse in the observation chamber.
-
Record the number of head twitches for a specified period (e.g., 2 hours).[3] Head twitches are defined as rapid, side-to-side rotational movements of the head.[10]
-
Data can be collected by manual observation from video recordings or through automated systems.[3]
Forced Swim Test (FST)
The FST is a common behavioral assay used to assess antidepressant-like activity in rodents.
Materials:
-
Test compound (e.g., 5-MeO-DMT, Ketanserin)
-
Vehicle (e.g., saline)
-
Clear Plexiglas cylinders (e.g., 40 cm tall, 20 cm in diameter)
-
Water (24 ± 1 °C)
Procedure:
-
Pre-test (Day 1): Place mice in the cylinder filled with 30 cm of water for a 6-minute swim session. This is to establish a baseline of immobility.[4]
-
Test (Day 2):
-
Administer any antagonists (e.g., Ketanserin, 4 mg/kg, i.p.) 10 minutes prior to the test compound.[4]
-
Administer the test compound (e.g., 5-MeO-DMT, 10 mg/kg, i.p.) or vehicle.[4]
-
30 minutes after the test compound administration, place the mice in the swim cylinder for a 6-minute session.[4]
-
Record the duration of immobility during the session. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
-
Locomotor Activity Test
This test measures the exploratory behavior and general activity of rodents in a novel environment.
Materials:
-
Test compound (e.g., 5-MeO-DMT)
-
Vehicle (e.g., saline)
-
Open field arena (e.g., a square or circular enclosure)
-
Automated tracking system (e.g., video camera and software)
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, time spent in different zones) for a specified duration (e.g., 20-30 minutes).[5]
Signaling Pathways and Experimental Workflows
The behavioral effects of this compound and its analogs are primarily mediated through serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
Caption: Signaling pathway of this compound and its analogs in rodents.
The diagram above illustrates the interaction of this compound with 5-HT2A and 5-HT1A receptors, leading to distinct behavioral outcomes. Activation of 5-HT2A receptors is strongly linked to the head-twitch response and antidepressant-like effects, while 5-HT1A receptor activation is associated with changes in locomotor activity.[4][7][8][9]
Caption: Experimental workflow for the Forced Swim Test.
This workflow diagram outlines the key steps and timing for conducting the Forced Swim Test to evaluate the antidepressant-like effects of this compound analogs.
References
- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stimulus control by 5methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hallucinogen-like-actions-of-5-methoxy-n-n-diisopropyltryptamine-in-mice-and-rats - Ask this paper | Bohrium [bohrium.com]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Effects of 5-Methoxytryptamine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitter serotonin and the hormone melatonin. It occurs naturally in the body at low levels and is pharmacologically active, acting as a potent agonist at various serotonin receptors.[1] In preclinical research, particularly in mouse models, 5-MT and its close analog 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been investigated for their diverse behavioral effects. These compounds are of significant interest for their potential therapeutic applications in psychiatric disorders such as depression and anxiety.[2][3][4][5]
These application notes provide a comprehensive overview of the behavioral effects observed following the administration of 5-methoxytryptamines in mice, with detailed experimental protocols and a summary of quantitative data. The information is intended to guide researchers in designing and interpreting studies involving these compounds.
Core Behavioral Effects in Mice
Administration of 5-methoxytryptamines in mice elicits a range of dose-dependent behavioral responses, primarily mediated by their action on serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4][6][7] The key behavioral domains affected include:
-
Hallucinogenic-like Effects: Characterized by the head-twitch response (HTR), a rapid, involuntary rotational head movement. This behavior is considered a reliable proxy for psychedelic activity in rodents and is primarily mediated by the 5-HT2A receptor.[1][2][8]
-
Anxiolytic and Antidepressant-like Effects: Studies have shown that 5-methoxytryptamines can reduce anxiety-like behaviors and produce rapid and sustained antidepressant-like effects in various behavioral paradigms.[2][3][9][10]
-
Changes in Locomotor Activity: The effects on spontaneous movement can be complex, with reports of both decreased and altered locomotor activity depending on the specific compound, dose, and experimental conditions.[6][11][12]
-
Alterations in Social Behavior: Research indicates that these compounds can influence social interactions, for instance, by suppressing the production of social ultrasonic vocalizations during mating.[2][13]
Data Presentation: Quantitative Behavioral Data
The following tables summarize the quantitative data from key studies on the behavioral effects of 5-MeO-DMT in mice.
Table 1: Dose-Dependent Effects of 5-MeO-DMT on Head-Twitch Response (HTR)
| Dose (mg/kg, i.p.) | Mean Head-Twitch Count | Duration of Action | Primary Receptor | Reference |
| 5 | Not significantly different from saline | Shorter than psilocybin | 5-HT2A | [2] |
| 10 | Not significantly different from saline | Shorter than psilocybin | 5-HT2A | [2] |
| 20 | Increased (P=0.06 vs. saline) | Shorter than psilocybin | 5-HT2A | [2] |
| 40 | Significantly increased (P=0.02 vs. saline) | Shorter than psilocybin | 5-HT2A | [2] |
Table 2: Antidepressant-like Effects of 5-MeO-DMT in the Forced Swim Test (FST)
| Compound/Dose | Time Point of Assessment | Effect on Immobility | Reference |
| 5-MeO-DMT | 30 minutes post-administration | No significant effect | [10] |
| 5-MeO-DMT | 24 hours post-administration | Robust reduction | [10] |
| 5-MeO-DMT | 7 days post-administration | Sustained reduction | [10] |
Table 3: Anxiolytic-like Effects of 5-MeO-DMT
| Behavioral Test | Compound/Dose | Key Finding | Reference |
| Elevated Plus Maze | 5-MeO-DMT | Mixed anxiolytic and anxiogenic effects in naive mice | [3] |
| Open Field Test | 5-MeO-DMT | Mixed effects in naive mice | [3] |
| Acute Restraint Stress | 5-MeO-DMT (pre-treatment) | Robust anxiolytic effects and lower corticosterone levels | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-Methoxytryptamines
The behavioral effects of 5-methoxytryptamines are primarily initiated by their binding to and activation of serotonin receptors. The hallucinogenic, anxiolytic, and antidepressant effects involve a complex interplay between the 5-HT2A and 5-HT1A receptor signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonergic psychedelic 5-MeO-DMT alters plasticity-related gene expression and generates anxiolytic effects in stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A phase 1/2 trial to assess safety and efficacy of a vaporized 5-methoxy-N,N-dimethyltryptamine formulation (GH001) in patients with treatment-resistant depression [frontiersin.org]
- 6. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.ufrn.br [repositorio.ufrn.br]
- 10. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 11. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Hydroxytryptamine involvement in the locomotor activity suppressant effects of amphetamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of 5-Methoxytryptamine in Rats
Audience: This document is intended for researchers, scientists, and drug development professionals working with rodent models.
Disclaimer: This protocol is for research purposes only. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. 5-Methoxytryptamine (5-MT) is a psychoactive compound and should be handled with appropriate safety precautions.
Introduction
This compound (5-MT) is a tryptamine derivative and a structural analog of serotonin and melatonin.[1] It is found endogenously in various organisms and is known to interact with serotonergic systems. Due to its rapid metabolism, primarily by monoamine oxidase A (MAO-A), intravenous (IV) administration is a preferred route for achieving precise systemic concentrations and studying its acute pharmacological effects.[2][3] This document provides a detailed protocol for the intravenous administration of 5-MT in rats, including drug preparation, administration procedures, and relevant quantitative data.
Data Presentation
The following tables summarize key quantitative data relevant to the administration of 5-MT and general intravenous procedures in rodents.
Table 1: Pharmacokinetic and Metabolic Profile of this compound in Rodents
| Parameter | Value/Description | Species | Route of Administration | Citation |
| Primary Metabolic Pathways | Oxidative deamination, O-demethylation, N-demethylation, N-oxidation | Rat | Intraperitoneal | [1][2] |
| Major Metabolite | 5-methoxyindoleacetic acid (5-MIAA) | Rat | Intraperitoneal | [2] |
| Primary Metabolizing Enzyme | Monoamine Oxidase A (MAO-A) | Rat, Human | In vitro / In vivo | [2] |
| Terminal Half-life (t½) | ~12-19 minutes | Mouse | Intraperitoneal | [2] |
| Time to Cmax | ~3-7 minutes | Mouse | Intraperitoneal | [2][4] |
| Effect of MAO Inhibitor | Co-administration with an MAO inhibitor (e.g., harmaline, iproniazid) can increase systemic exposure by over 4-fold. | Rat, Mouse | Intraperitoneal | [1][2] |
| Pharmacokinetic Property | Exhibits nonlinear pharmacokinetics at higher doses. | Mouse | Intravenous & Intraperitoneal | [4][5] |
Table 2: Recommended Intravenous Administration Parameters for Rats
| Parameter | Recommendation | Citation |
| Administration Route | Lateral tail vein, saphenous vein | [6][7] |
| Needle Gauge | 25-30 G (Use the smallest gauge possible) | [6] |
| Maximum Bolus Injection Volume | 5 ml/kg | [6][8] |
| Maximum Infusion Rate | 4 ml/kg/hour | [6] |
| Injection Rate (Slow Bolus) | Administer over 3-10 minutes for larger volumes. | [9] |
| Vehicle pH | Aim for a neutral pH (~7.0). Solutions with pH between 4.5 and 8.0 are generally tolerated. | [6][8][10] |
Experimental Protocols
Materials and Equipment
-
This compound (hydrochloride salt is often used for better solubility)
-
Vehicle (e.g., sterile 0.9% saline, Phosphate Buffered Saline (PBS))[6]
-
Male/Female Sprague-Dawley or Wistar rats (specify strain and weight)
-
Rat restrainer
-
Heat lamp or warming pad
-
25-30 gauge needles and 1 ml syringes
-
70% ethanol or other suitable disinfectant
-
Vortex mixer and/or sonicator
-
pH meter or pH strips
-
Analytical balance
-
Sterile microcentrifuge tubes
Drug Solution Preparation
-
Determine Dosage: Based on literature and experimental goals, select a dosage. Doses of 2, 10, and 20 mg/kg have been used for intravenous administration in mice and can serve as a starting point for dose-range finding studies in rats.[5]
-
Calculate Required Mass: Calculate the total mass of 5-MT needed based on the desired dose, the number of animals, and their average body weight.
-
Vehicle Selection: Sterile 0.9% saline or PBS is the recommended vehicle.[6] If 5-MT has poor solubility, alternative vehicles may be required, but their potential physiological effects must be considered.[11]
-
Dissolution:
-
Weigh the calculated amount of 5-MT and place it in a sterile tube.
-
Add the required volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex or sonicate the solution until the 5-MT is completely dissolved.
-
-
pH Adjustment: Check the pH of the final solution. If necessary, adjust to a physiological pH (~7.0-7.4) using sterile NaOH or HCl.[6][10]
-
Sterilization: If the solution was not prepared under aseptic conditions, it should be sterile-filtered through a 0.22 µm syringe filter.
Intravenous Administration Procedure (Tail Vein)
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause vasodilation of the tail veins, making them more visible and easier to access.
-
-
Injection Site Preparation:
-
Identify one of the lateral tail veins.
-
Gently wipe the injection site with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the 5-MT solution into a sterile syringe fitted with an appropriate gauge needle. Ensure all air bubbles are removed.
-
Hold the tail firmly and insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a small amount of blood flash back into the needle hub upon slight retraction of the plunger.
-
Inject the solution slowly and steadily. The maximum recommended volume for a bolus injection is 5 ml/kg.[6][8]
-
If any swelling or resistance is observed, the needle is likely not in the vein. Withdraw the needle and apply pressure to the site. A new, sterile needle should be used for any subsequent attempt, preferably on a different site or the other tail vein.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the animal to its cage and monitor closely for any adverse reactions, such as respiratory distress, lethargy, or seizure-like activity.[12] The monitoring period should be guided by the known short half-life of 5-MT.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for intravenous administration of 5-MT in rats.
Simplified 5-MT Signaling Pathway
Caption: Simplified signaling pathway for this compound.
References
- 1. In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. gadconsulting.com [gadconsulting.com]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Shock After Intravenous Injection of Adenovirus Vectors: A Critical Role for Platelet-activating Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Methoxytryptamine in Human Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative, is a non-selective serotonin receptor agonist that plays a role in various physiological and neurological processes.[1] Accurate quantification of 5-MT in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological functions. This application note provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with either tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity, or ultraviolet (UV) or fluorescence detection as a viable alternative.
Signaling Pathway of this compound
This compound exerts its biological effects primarily by acting as an agonist at various serotonin (5-HT) receptors. It displays high affinity for several subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 receptors.[2] The activation of these G-protein coupled receptors initiates downstream signaling cascades that modulate neurotransmission and cellular function. The signaling pathway is critical in understanding the compound's mechanism of action and its potential therapeutic or adverse effects.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
This section details the necessary steps for sample preparation and chromatographic analysis of this compound in human plasma.
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Internal Standard (IS), e.g., 5-Methyl-N,N-dimethyltryptamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[3]
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add the internal standard solution to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the HPLC system.
Figure 2: Workflow for plasma sample preparation.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 5-MT: m/z 191.1 → 174.1; IS: m/z 203.2 → 158.3 (example) |
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.0) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm |
| Fluorescence Detection | Excitation: 285 nm, Emission: 345 nm |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of this compound, based on data for a structurally similar compound.[3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 1.5 (LQC) | < 10 | < 12 | 90 - 110 |
| 75 (MQC) | < 8 | < 10 | 92 - 108 | |
| 400 (HQC) | < 7 | < 9 | 95 - 105 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) |
| This compound | 1.5 | > 80 |
| 75 | > 85 | |
| 400 | > 85 |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of endogenous plasma components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
References
Application Note: A Sensitive and Robust LC-MS/MS Assay for the Quantification of 5-Methoxytryptamine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxytryptamine (5-MT) in biological matrices such as serum and plasma. The straightforward protein precipitation-based sample preparation, coupled with a rapid chromatographic separation, allows for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for various research applications, including pharmacokinetic studies and metabolic pathway analysis.
Introduction
This compound (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitter serotonin and the hormone melatonin.[1] It is naturally occurring in the body, particularly in the pineal gland, and is formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1] 5-MT acts as an agonist at various serotonin receptors and has been a subject of interest in neuroscience and pharmacology.[1] Accurate and sensitive quantification of 5-MT in biological samples is crucial for understanding its physiological roles and metabolic pathways. This application note provides a detailed protocol for a validated LC-MS/MS assay designed to meet these analytical needs.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Materials and Methods
Reagents and Materials
-
This compound (5-MT) reference standard
-
This compound-d4 (5-MT-d4) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human serum/plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is recommended for good separation.[2]
Standard and Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of 5-MT and 5-MT-d4 in methanol.
Working Standard Solutions: Serially dilute the 5-MT stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
Internal Standard Working Solution: Dilute the 5-MT-d4 stock solution with acetonitrile to a final concentration of 10 ng/mL.
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the 5-MT working standards into drug-free serum/plasma to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation Protocol:
-
To 50 µL of serum/plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution (10 ng/mL 5-MT-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min. |
| Total Run Time | 5 minutes |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 191.1 | 174.1 | 25 |
| This compound-d4 (IS) | 195.1 | 178.1 | 25 |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Signaling Pathway Context
This compound, similar to other tryptamines, exerts its biological effects primarily through interaction with serotonin (5-HT) receptors. The diagram below illustrates a simplified signaling cascade following the activation of a Gq-coupled 5-HT receptor, a common pathway for many psychoactive tryptamines.[4]
Caption: Simplified 5-HT receptor signaling cascade.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it well-suited for studies requiring the processing of a large number of samples. This application note offers a comprehensive protocol that can be readily implemented in research laboratories.
References
5-Methoxytryptamine Receptor Binding Assay for 5-HT2A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a 5-Methoxytryptamine (5-MeO-DMT) receptor binding assay for the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for various neuropsychiatric disorders. Understanding the binding affinity of compounds like this compound is crucial for elucidating their pharmacological profile. This guide outlines the necessary materials, step-by-step procedures for membrane preparation and the radioligand binding assay, and data analysis. Additionally, it includes a summary of binding data for relevant ligands and visual diagrams of the 5-HT2A signaling pathway and the experimental workflow.
Introduction
The 5-HT2A receptor is a subtype of the serotonin receptor family that is primarily coupled to the Gq/G11 signaling pathway.[1] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses.[2] The 5-HT2A receptor is a principal target for psychedelic drugs and is also implicated in the mechanism of action of several atypical antipsychotics.[1]
This compound (also known as mexamine) is a tryptamine derivative that acts as an agonist at several serotonin receptors.[3] Characterizing its binding affinity at the 5-HT2A receptor is essential for understanding its psychoactive and therapeutic potential. Radioligand binding assays are a fundamental technique used to determine the affinity (dissociation constant, Kd) and density (maximum binding capacity, Bmax) of receptors, as well as the inhibition constant (Ki) of competing ligands.
Data Presentation
The following table summarizes the binding and functional potency data for this compound and other common ligands at the human 5-HT2A receptor.
| Compound | Ki (nM) | EC50 (nM) | Radioligand | Receptor Source |
| This compound | Not Widely Reported | 0.503 | - | Recombinant Human |
| Ketanserin | 0.75 - 1.1 | - | [3H]ketanserin | Recombinant Human |
| (±)DOI | 0.27 | - | --INVALID-LINK--DOI | Recombinant Human |
| Serotonin | 10 - 505 | - | [3H]ketanserin / --INVALID-LINK--DOI | Recombinant Human |
Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) are related but distinct measures. Ki represents the binding affinity of a ligand to a receptor in a competition assay, while EC50 indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathway
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by the 5-HT2A receptor.
References
Application Notes and Protocols: Schild Analysis of 5-Methoxytryptamine at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT) is a tryptamine derivative that acts as an agonist at various serotonin (5-HT) receptor subtypes. Due to its agonistic properties, a direct Schild analysis to determine a pA2 value for 5-MT as a competitive antagonist is not applicable. However, Schild analysis is a critical pharmacological tool to determine the affinity (pA2) of a competitive antagonist in the presence of an agonist like 5-MT. This application note provides a comprehensive overview of the principles of Schild analysis and detailed protocols for its application in characterizing antagonist affinity at serotonin receptors, using 5-MT as the reference agonist.
Schild analysis quantifies the potency of a competitive antagonist by measuring the parallel rightward shift it causes in the concentration-response curve of an agonist. The pA2 value derived from this analysis represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Data Presentation
The following tables summarize key quantitative data relevant to performing a Schild analysis with this compound as the agonist.
Table 1: Agonist Potency of this compound at Various Serotonin Receptors
This table provides the potency (pEC50) of 5-MT at different human serotonin receptor subtypes, which is essential for designing the agonist concentration range in a Schild analysis experiment.
| Receptor Subtype | pEC50 | Functional Assay Type |
| 5-HT1A | ~7.4 | GTPγS binding |
| 5-HT2A | ~6.8 | Calcium mobilization |
| 5-HT4 | ~6.5 | cAMP accumulation |
| 5-HT7 | ~7.0 | cAMP accumulation |
Note: The pEC50 values are approximate and can vary depending on the specific cell line, expression levels, and assay conditions.
Table 2: Example of Schild Analysis Data for a Selective Antagonist at a Serotonin Receptor
As a representative example, this table presents data from a Schild analysis of the selective 5-HT7 receptor antagonist, SB-269970, using the potent agonist 5-carboxamidotryptamine (5-CT), which is structurally related to 5-MT.[1] This illustrates the type of data generated in a Schild analysis experiment.
| Antagonist | Agonist | Receptor Subtype | pA2 | Schild Slope | 95% Confidence Interval of Slope |
| SB-269970-A | 5-CT | Human 5-HT7(a) | 8.5 ± 0.2 | 0.8 ± 0.1 | 0.70–0.97 |
Experimental Protocols
Protocol 1: Functional Characterization of a 5-HT Receptor Antagonist using a cAMP Accumulation Assay and Schild Analysis
This protocol describes the determination of the pA2 value of a putative antagonist at a Gs-coupled serotonin receptor (e.g., 5-HT4, 5-HT6, 5-HT7) using this compound as the agonist.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the human serotonin receptor of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
2. cAMP Accumulation Assay:
-
On the day of the experiment, wash the cells with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
-
Prepare serial dilutions of the antagonist in the assay buffer. Add the antagonist to the appropriate wells and incubate for 20-30 minutes at 37°C.
-
Prepare serial dilutions of this compound (agonist) in the assay buffer.
-
Add the 5-MT dilutions to the wells containing the antagonist and to control wells (agonist only).
-
Incubate for 30 minutes at 37°C to stimulate adenylyl cyclase.
-
Terminate the reaction by lysing the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis and Schild Plot Construction:
-
For each antagonist concentration, generate a concentration-response curve for 5-MT by plotting the cAMP response against the log of the 5-MT concentration.
-
Determine the EC50 value for 5-MT in the absence and presence of each antagonist concentration using non-linear regression analysis.
-
Calculate the dose-ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct the Schild plot by graphing log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept of the regression line provides the pA2 value. The slope of the line should not be significantly different from 1 for competitive antagonism.
Visualizations
Caption: Workflow for determining antagonist pA2 values using Schild analysis.
Caption: Gs-coupled serotonin receptor signaling pathway.
References
Application Notes and Protocols for Electrophysiological Recordings of Neurons Using 5-Methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), a tryptamine derivative closely related to serotonin and melatonin, is a potent agonist at various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] Its ability to cross the blood-brain barrier and modulate neuronal activity makes it a compound of significant interest in neuroscience research and drug development.[1] These application notes provide a comprehensive guide for utilizing 5-MT in electrophysiological studies to investigate its effects on neuronal excitability and synaptic transmission. The protocols are primarily designed for in vitro whole-cell patch-clamp recordings from neurons in acute brain slices.
Predicted Electrophysiological Effects and Mechanism of Action
5-MT is a non-selective serotonin receptor agonist, and its effects on neurons are primarily mediated through the activation of 5-HT1A and 5-HT2A receptors, which are coupled to different G-protein signaling pathways.[1]
-
5-HT1A Receptor Activation: The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation by 5-MT is expected to lead to neuronal hyperpolarization and a decrease in neuronal excitability. This is primarily achieved through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2]
-
5-HT2A Receptor Activation: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by 5-MT is predicted to cause neuronal depolarization and an increase in excitability. This is mediated by the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels.[3]
The net effect of 5-MT on a specific neuron will depend on the relative expression levels and distribution of 5-HT1A and 5-HT2A receptors on that neuron.
Data Presentation
The following tables summarize quantitative data on the electrophysiological effects of serotonergic agonists, primarily 5-Hydroxytryptamine (5-HT), as a proxy for this compound (5-MT) due to the limited availability of specific quantitative data for 5-MT in the reviewed literature. Researchers should consider these values as indicative and perform their own dose-response experiments for 5-MT.
Table 1: Effects of Serotonergic Agonists on Neuronal Firing Rate
| Agonist | Neuron Type | Concentration | Effect on Firing Rate | Reference |
| 5-HT | Bulbar Reticular Neurons | Not Specified | Excitatory in 49%, Inhibitory in 43% | [4] |
| 8-OH-DPAT (5-HT1A agonist) | Bulbar Reticular Neurons | Not Specified | Mimicked 5-HT evoked inhibitions | [4] |
| α-methyl-5-HT (5-HT2A agonist) | Bulbar Reticular Neurons | Not Specified | Mimicked excitatory and inhibitory responses to 5-HT | [4] |
Table 2: Effects of 5-HT on Excitatory Postsynaptic Potentials (EPSPs) and Currents (EPSCs)
| Parameter | Neuron Type | 5-HT Concentration | Effect | Reference |
| EPSP Amplitude | Dorsolateral Septal Nucleus Neurons | 10 µM | 52 ± 5% increase (in presence of WAY 100635) | [3] |
| mEPSC Frequency | Dorsolateral Septal Nucleus Neurons | 10 µM | 90 ± 19% increase | [3] |
| mEPSC Amplitude | Dorsolateral Septal Nucleus Neurons | 10 µM | No significant effect | [3] |
Table 3: Concentration-Dependent Effects of 5-HT on L-type Ca2+ Current (ICaL)
| Parameter | Condition | Value | Reference |
| Log EC50 | Non-beta-blocked patients | -7.26 ± 0.06 | [5] |
| Log EC50 | Beta-blocked patients | -7.09 ± 0.07 | [5] |
| Emax (% increase) | Non-beta-blocked patients | 220 ± 6% | [5] |
| Emax (% increase) | Beta-blocked patients | 299 ± 12% | [5] |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.
Materials:
-
Animal (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ice-cold N-Methyl-D-glucamine (NMDG) cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgCl2.
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest while submerged in ice-cold, oxygenated NMDG cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and continuously bubble with carbogen (95% O2 / 5% CO2). Allow slices to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
Materials:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries
-
Pipette puller
-
Internal pipette solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. pH adjusted to 7.2-7.3 with KOH, and osmolarity to 290-300 mOsm.
-
This compound (5-MT) stock solution (e.g., in water or DMSO, ensure final DMSO concentration is <0.1%)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the patch pipette with the internal solution.
-
Under visual guidance, approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline neuronal activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode for at least 5-10 minutes.
-
Bath-apply 5-MT at the desired concentration(s) through the perfusion system.
-
Record the changes in neuronal activity during and after 5-MT application.
-
To investigate the involvement of specific receptors, co-apply selective antagonists for 5-HT1A (e.g., WAY-100635) or 5-HT2A (e.g., Ketanserin or M100907) receptors with 5-MT.
Mandatory Visualizations
Signaling Pathways
References
- 1. Preferential action of this compound and 5-methoxydimethyltryptamine on presynaptic serotonin receptors: A comparative iontophoretic study with LSD and serotonin [impactio.com]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of 5-hydroxytryptamine on isolated human atrial myocytes, and the influence of chronic beta-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of 5-Methoxytryptamine Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. It is known to act as an agonist at various serotonin receptors, and through these interactions, it can modulate the activity of various ion channels, which are fundamental components of cellular excitability and signaling. Understanding the effects of 5-MT on ion channels is crucial for elucidating its physiological roles and assessing its therapeutic potential. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct and indirect effects of compounds like 5-MT on ion channel function with high fidelity.
These application notes provide an overview of the effects of 5-MT on major classes of ion channels, detailed protocols for patch-clamp analysis, and representations of the potential signaling pathways involved.
Data Presentation: Effects of this compound on Ion Channels
Currently, there is a limited amount of specific quantitative patch-clamp data available in the public domain detailing the direct effects of this compound on a wide range of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Much of the understanding is extrapolated from studies on the parent compound, serotonin (5-HT). The following tables summarize the known qualitative effects and provide a framework for the expected modulations. Further direct experimental validation is necessary to establish a comprehensive quantitative profile for 5-MT.
Table 1: Summary of this compound Effects on Voltage-Gated Sodium Channels (Nav)
| Ion Channel Subtype | Cell Type | 5-MT Concentration | Observed Effect | Putative Receptor | Reference |
| Tetrodotoxin-insensitive (TTX-i) Nav Channels | Dorsal Root Ganglion (DRG) Neurons | Not Specified | Increased current amplitude | 5-HT4 | [1] |
Table 2: Summary of Serotonin (5-HT) Effects on Voltage-Gated Potassium Channels (Kv) - Extrapolated for 5-MT
| Ion Channel Subtype | Cell Type | 5-HT Concentration | Observed Effect | Receptor | Reference |
| G-protein-coupled inwardly-rectifying K+ (GIRK) channels | Dorsal Raphe Neurons | 30 nM (EC50) | Activation of inward current | 5-HT1A | [2] |
| Small-conductance Ca2+-activated K+ (SK) channels | Spinal Motoneurons | Not Specified | Inhibition of SK current | 5-HT1A | [3] |
| Delayed rectifier K+ channels | Hippocampal CA1 Pyramidal Neurons | 3.75 mM (IC50) | Inhibition of outward current (intracellular action) | Receptor-independent | [4] |
Table 3: Summary of Serotonin (5-HT) Effects on Voltage-Gated Calcium Channels (Cav) - Extrapolated for 5-MT
| Ion Channel Subtype | Cell Type | 5-HT Concentration | Observed Effect | Receptor | Reference |
| L-type (Cav1.2) | Human Atrial Myocytes | 10 µM | Increased current amplitude | 5-HT4 | [5] |
| L-type (Cav1.2) | Prefrontal Pyramidal Neurons | Not Specified | Inhibition of current | 5-HT2A | [6] |
| N-type and P/Q-type | Trigeminal Motoneurons | 5.0 µM | Decreased current amplitude | 5-HT1A | [7] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on voltage-gated ion channels expressed in mammalian cell lines (e.g., HEK293, CHO) or primary neurons.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Channel Currents
Objective: To determine the effect of 5-MT on the amplitude and gating properties of voltage-gated sodium channels.
Materials:
-
Cells: HEK293 cells stably expressing a specific Nav channel subtype (e.g., Nav1.5) or primary dorsal root ganglion (DRG) neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.
-
This compound (5-MT) Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording. For primary neurons, use appropriate culture conditions.
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Achieving Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Activation:
-
Hold the membrane potential at -100 mV.
-
Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms.
-
Record the resulting inward sodium currents.
-
-
Voltage-Clamp Protocol for Inactivation:
-
Hold the membrane potential at -120 mV.
-
Apply a 500 ms pre-pulse to various potentials (from -120 mV to -10 mV in 10 mV increments).
-
Follow the pre-pulse with a test pulse to 0 mV for 50 ms.
-
Record the inward sodium currents during the test pulse.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of 5-MT.
-
Allow the drug to equilibrate for 2-5 minutes before repeating the voltage-clamp protocols.
-
Perform a washout with the control external solution to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Fit the activation and inactivation data with Boltzmann functions to determine the half-maximal activation (V½,act) and inactivation (V½,inact) voltages.
-
Calculate the percentage of inhibition or potentiation of the peak current by 5-MT.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Potassium Channel Currents
Objective: To characterize the effects of 5-MT on delayed rectifier potassium channels.
Materials:
-
Cells: CHO cells stably expressing a specific Kv channel subtype (e.g., Kv7.2/7.3) or primary hippocampal neurons.
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block sodium and calcium channels, Tetrodotoxin (TTX, 0.5 µM) and CdCl₂ (0.2 mM) can be added.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
-
This compound (5-MT) Stock Solution: As in Protocol 1.
Procedure:
-
Cell Preparation and Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply depolarizing voltage steps from -70 mV to +60 mV in 10 mV increments for 500 ms.
-
Record the resulting outward potassium currents.
-
-
Drug Application: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Measure the steady-state outward current amplitude at the end of each voltage step.
-
Construct I-V relationships.
-
Analyze the activation and deactivation kinetics of the currents.
-
Determine the effect of 5-MT on the current amplitude and kinetics.
-
Protocol 3: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Calcium Channel Currents
Objective: To assess the modulation of L-type calcium channels by 5-MT.
Materials:
-
Cells: HEK293 cells stably expressing Cav1.2 channels or primary cardiomyocytes.
-
External Solution (in mM): 120 NaCl, 5.4 CsCl, 1.8 MgCl₂, 10 BaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. (Barium is used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound (5-MT) Stock Solution: As in Protocol 1.
Procedure:
-
Cell Preparation and Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at -80 mV. To inactivate T-type calcium channels, a holding potential of -50 mV can be used.
-
Apply depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 200 ms.
-
Record the resulting inward barium currents.
-
-
Drug Application: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Construct I-V relationships.
-
Analyze the voltage-dependence of activation and inactivation.
-
Quantify the effect of 5-MT on the peak current amplitude.
-
Signaling Pathways and Visualizations
This compound primarily exerts its effects by acting as an agonist at various serotonin (5-HT) receptors. The subsequent modulation of ion channels is often a downstream consequence of the activation of intracellular signaling cascades. The following diagrams illustrate the potential signaling pathways.
Caption: 5-HT1A receptor signaling pathway.
Caption: 5-HT2A receptor signaling pathway.
Caption: 5-HT4 receptor signaling pathway.
Caption: General experimental workflow.
Conclusion
The study of this compound's effects on ion channels is an important area of research with implications for neuroscience and drug development. The protocols and information provided here serve as a guide for researchers to systematically investigate these interactions using patch-clamp electrophysiology. While direct quantitative data for 5-MT is still emerging, the established effects of serotonin provide a strong basis for hypothesis-driven research. The use of standardized protocols will be essential for generating high-quality, reproducible data to build a comprehensive understanding of the ion channel pharmacology of this compound.
References
- 1. 5HT4 Receptors Couple Positively to Tetrodotoxin-Insensitive Sodium Channels in a Subpopulation of Capsaicin-Sensitive Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell recordings of inwardly rectifying K+ currents activated by 5-HT1A receptors on dorsal raphe neurones of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors modulate small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin inhibits outward delayed rectifier potassium currents in hippocampal CA1 pyramidal neuron via intracellular indole-related domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-type calcium channel activity in human atrial myocytes as influenced by 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes: 5-Methoxytryptamine in Neurogenesis Research
Introduction
5-Methoxytryptamine (5-MT), also known as mexamine, is an indoleamine compound structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] It is found endogenously in the mammalian brain and is formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[2][3] 5-MT functions as a potent, non-selective agonist for various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes.[2] Given the well-established role of the serotonergic system in regulating adult neurogenesis, 5-MT presents a valuable pharmacological tool for researchers investigating the mechanisms of neural stem cell (NSC) proliferation, differentiation, and survival.[4][5] Its ability to modulate multiple serotonin receptors allows for the exploration of complex signaling cascades that influence the generation of new neurons in neurogenic niches like the subgranular zone (SGZ) of the hippocampus.[6][7]
The therapeutic potential of compounds that modulate neurogenesis is an area of intense research, particularly for neuropsychiatric and neurodegenerative disorders.[8][9] Research into related tryptamines, such as 5-MeO-DMT, has demonstrated significant effects on adult neurogenesis, suggesting that 5-MT may hold similar promise.[10] These application notes provide an overview of the utility of 5-MT in neurogenesis research, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
While direct quantitative data for this compound's effect on neurogenesis is limited in the available literature, studies on the closely related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provide a strong rationale for its investigation. The following tables summarize key findings from a study in which a single dose of 5-MeO-DMT was administered to adult mice, showcasing its potent pro-neurogenic effects.[10] Researchers can use this data as a benchmark for designing experiments with 5-MT.
Table 1: Effect of a 5-MeO-DMT on Neural Progenitor Cell Proliferation
| Treatment Group | Mean BrdU+ Cells per Animal (± SEM) | n (mice) | p-value |
|---|---|---|---|
| Saline (Control) | 155.4 ± 21.71 | 5 | 0.0029 |
| 5-MeO-DMT | 352.6 ± 41.48 | 5 |
Data sourced from a study on the effects of a single intracerebroventricular (ICV) injection of 5-MeO-DMT on cell proliferation in the adult mouse dentate gyrus. Proliferation was assessed by the number of Bromodeoxyuridine (BrdU) positive cells.[10]
Table 2: Effect of 5-MeO-DMT on Dendritic Complexity of Newborn Neurons
| Distance from Soma (μm) | p-value (vs. Control) |
|---|---|
| 50 | 0.0291 |
| 60 | 0.0028 |
| 70 | 0.0309 |
| 80 | 0.0028 |
| 90 | 0.0001 |
| 100 | 0.0001 |
| 110 | 0.0001 |
| 120 | 0.0001 |
| 130 | 0.0001 |
| 140 | 0.0001 |
| 150 | 0.0001 |
| 160 | 0.0007 |
| 170 | 0.0128 |
Sholl analysis results indicating a significant increase in dendritic intersections at various distances from the cell body in 5-MeO-DMT treated mice compared to saline controls, suggesting accelerated maturation and dendritic growth.[10]
Key Signaling Pathways
5-MT exerts its effects by activating serotonin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly the 5-HT4 receptor, has been linked to the promotion of neurogenesis.[11][12] The signaling cascade can involve transactivation of other receptor tyrosine kinases and modulation of downstream pathways that are critical for cell proliferation and differentiation, such as the RAS-ERK and PI3K-Akt pathways.[11]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. On the significance of an alternate pathway of melatonin synthesis via this compound: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Hippocampal Neurogenesis: Regulation and Possible Functional and Clinical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Understanding of the Neural Stem Cell Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of psychedelics on neurogenesis and broader neuroplasticity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of 5-Methoxytryptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Methoxytryptamine, a naturally occurring tryptamine derivative, has emerged as a molecule of interest for its potential immunomodulatory and anti-inflammatory effects. Structurally related to melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), this compound is being investigated for its therapeutic potential in inflammatory conditions. These application notes provide a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, including its mechanism of action and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the sigma-1 receptor , a transmembrane chaperone protein expressed in immune cells.[1][2][3][4] Activation of the sigma-1 receptor by this compound initiates a signaling cascade that modulates the production of key inflammatory mediators. Specifically, it has been shown to:
-
Inhibit Pro-inflammatory Cytokines: Treatment with this compound has been demonstrated to significantly decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and the chemokine Interleukin-8 (IL-8).[2][3][4]
-
Promote Anti-inflammatory Cytokines: Conversely, this compound enhances the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3][4]
This dual action of suppressing pro-inflammatory pathways while promoting anti-inflammatory responses highlights the potential of this compound as a targeted anti-inflammatory agent. The modulation of cytokine production is critical in regulating the inflammatory response and preventing the tissue damage associated with chronic inflammation.
Signaling Pathway
The anti-inflammatory signaling pathway of this compound, as currently understood, is initiated by its binding to the sigma-1 receptor. This interaction leads to a downstream modulation of transcription factors and signaling cascades that control cytokine gene expression.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on cytokine production in human monocyte-derived dendritic cells (moDCs) stimulated with lipopolysaccharide (LPS).
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound (5-MeO-DMT)
| Cytokine | Stimulus | 5-MeO-DMT Concentration | % Inhibition (Mean ± SD) | Reference |
| IL-1β | LPS (100 ng/mL) | 100 µM | 60 ± 8 | [2] |
| IL-6 | LPS (100 ng/mL) | 100 µM | 75 ± 10 | [2] |
| TNFα | LPS (100 ng/mL) | 100 µM | 55 ± 7 | [2] |
| IL-8 | LPS (100 ng/mL) | 100 µM | 65 ± 9 | [2] |
Table 2: Upregulation of Anti-inflammatory Cytokines by this compound (5-MeO-DMT)
| Cytokine | Stimulus | 5-MeO-DMT Concentration | Fold Increase (Mean ± SD) | Reference |
| IL-10 | LPS (100 ng/mL) | 100 µM | 2.5 ± 0.5 | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment in Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol is adapted from Szabo et al. (2014) and outlines the methodology for evaluating the in vitro anti-inflammatory effects of this compound.[2]
1. Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 MicroBeads.
-
Culture purified monocytes for 6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4) to differentiate them into immature moDCs.
2. Treatment and Stimulation of moDCs
-
Plate immature moDCs at a density of 1 x 10^6 cells/mL in 24-well plates.
-
Pre-treat the cells with this compound (e.g., at a final concentration of 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., at a final concentration of 100 ng/mL) for 24 hours.
3. Measurement of Cytokine Production
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentrations of pro-inflammatory (IL-1β, IL-6, TNFα, IL-8) and anti-inflammatory (IL-10) cytokines in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis
-
Calculate the percentage inhibition of pro-inflammatory cytokine production in the this compound-treated groups compared to the vehicle-treated, LPS-stimulated control group.
-
Calculate the fold increase in anti-inflammatory cytokine production in the this compound-treated groups compared to the vehicle-treated, LPS-stimulated control group.
In Vivo Anti-inflammatory Activity Assessment (General Protocol)
While specific in vivo studies on this compound are limited, a general protocol for assessing the anti-inflammatory activity of a compound in a murine model of acute inflammation, such as carrageenan-induced paw edema, is provided below. This model is widely used to screen for anti-inflammatory drugs.
1. Animals
-
Use male or female mice (e.g., Swiss albino or C57BL/6), 6-8 weeks old, weighing 20-25 g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard cages with free access to food and water.
2. Experimental Groups
-
Group I (Control): Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II (Carrageenan): Administer the vehicle, followed by carrageenan injection.
-
Group III (Standard Drug): Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, intraperitoneally).
-
Group IV-VI (Test Compound): Administer this compound at different doses (e.g., 10, 20, 50 mg/kg, intraperitoneally or orally).
3. Experimental Procedure
-
Administer the vehicle, standard drug, or this compound to the respective groups.
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.
4. Data Analysis
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
5. Histopathological and Biochemical Analysis (Optional)
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess the infiltration of inflammatory cells.
-
Collect blood samples to measure the serum levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β) using ELISA.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily by modulating cytokine production through the sigma-1 receptor. The provided protocols offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the detailed downstream signaling pathways and evaluating its efficacy and safety in various in vivo models of inflammatory diseases. The structural similarity of this compound to other known immunomodulatory compounds like melatonin suggests a promising avenue for the development of novel anti-inflammatory therapeutics.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychedelic N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis and Use of Deuterated 5-Methoxytryptamine for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychoactive compound found in various plant species and the venom of the Incilius alvarius toad.[1][2][3] It is a potent serotonin receptor agonist, primarily acting on 5-HT₁ₐ and 5-HT₂ₐ receptors.[4][5][6] Due to its rapid and profound effects, there is growing interest in its therapeutic potential. Understanding its metabolism is critical for clinical development. 5-MeO-DMT is rapidly metabolized in the body, primarily by monoamine oxidase A (MAO-A) and cytochrome P450 2D6 (CYP2D6).[4][5][6]
The synthesis of deuterated analogs of 5-MeO-DMT is a key strategy for investigating its metabolic fate. Deuterium substitution, particularly at sites of metabolic activity, can slow down enzymatic degradation through the kinetic isotope effect (KIE).[7][8][9] This allows for a more detailed study of pharmacokinetic profiles and can help in identifying primary metabolic pathways. Furthermore, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using mass spectrometry.[10]
This application note provides a detailed protocol for the synthesis of α,α-dideutero-5-MeO-DMT (d₂-5-MeO-DMT) and its application in metabolic stability assays.
Metabolic Pathways of 5-MeO-DMT
5-MeO-DMT undergoes two primary metabolic transformations:
-
Deamination by MAO-A: The ethylamine side chain is oxidatively deaminated by MAO-A, leading to the formation of 5-methoxyindole-3-acetaldehyde, which is then rapidly converted to the major metabolite, 5-methoxyindoleacetic acid (5-MIAA).[4] This is the main inactivation pathway.
-
O-demethylation by CYP2D6: The methoxy group at the 5-position is removed by the polymorphic enzyme CYP2D6, producing the active metabolite bufotenine (5-hydroxy-N,N-dimethyltryptamine).[4][5][6]
Minor pathways include N-demethylation and N-oxygenation.[4] The rapid metabolism via MAO-A is a key reason for deuterating the α-carbon of the ethylamine side chain to inhibit this process.
Synthesis of Deuterated 5-MeO-DMT (d₂-5-MeO-DMT)
The following protocol describes a two-step synthesis of α,α-[²H]₂-5-methoxy-N,N-dimethyltryptamine starting from 5-methoxyindole-3-acetic acid. The key step involves the reduction of an amide intermediate using lithium aluminum deuteride (LiAlD₄).[1][11][12]
Experimental Protocols
Step 1: Synthesis of 2-(5-Methoxy-3-indolyl)-N,N-dimethylacetamide (9)
-
Suspend 5-methoxyindole-3-acetic acid (0.50 g, 2.44 mmol) in 100 mL of dry dichloromethane (CH₂Cl₂).[11][12]
-
Add thionyl chloride (SOCl₂) (1.0 mL, 8.5 mmol) to the suspension. Stir the mixture at room temperature until the starting material is fully converted to the acid chloride (monitor by TLC).[11][12]
-
Dilute the resulting acid chloride solution with additional dry CH₂Cl₂.
-
Bubble dimethylamine gas through the solution for 5-10 minutes until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by sublimation under high vacuum to yield the pure amide intermediate.[11][12]
Step 2: Synthesis of α,α-[²H]₂-5-Methoxy-N,N-dimethyltryptamine (10)
-
Suspend lithium aluminum deuteride (LiAlD₄, 98% isotopic purity) (0.10 g, 2.4 mmol) in 8 mL of dry diethyl ether in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]
-
Dissolve the amide intermediate (9) (0.25 g, 1.08 mmol) in 10 mL of dry CH₂Cl₂.
-
Gradually add the amide solution to the stirred LiAlD₄ suspension.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to 0 °C in an ice bath and cautiously quench the excess LiAlD₄ by the dropwise addition of water.
-
Filter the mixture to remove aluminum salts and dry the organic phase with anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the final product by sublimation or crystallization to yield d₂-5-MeO-DMT.
Quantitative Data Summary
The table below summarizes typical yields and product characteristics based on published procedures.[11][12]
| Step | Product | Starting Material | Yield (%) | Isotopic Purity (%) | Melting Point (°C) |
| 1 | 2-(5-Methoxy-3-indolyl)-N,N-dimethylacetamide | 5-Methoxyindole-3-acetic acid | 74% | N/A | 78-80 |
| 2 | α,α-[²H]₂-5-MeO-DMT | Amide Intermediate from Step 1 | 68% | >97% | 49-51 |
Application in Metabolic Studies
Deuterated 5-MeO-DMT is invaluable for two primary applications in metabolic research: as a tool to probe metabolic pathways and as an internal standard for quantification.
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of non-deuterated (light) 5-MeO-DMT and deuterated (heavy) d₂-5-MeO-DMT using human liver microsomes (HLM).
-
Prepare Reagents:
-
Stock solutions (10 mM) of 5-MeO-DMT and d₂-5-MeO-DMT in DMSO.
-
Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B).
-
0.1 M Phosphate buffer (pH 7.4).
-
Quenching solution: ice-cold acetonitrile with a suitable internal standard (if d₂-5-MeO-DMT is not being used as the standard).
-
-
Incubation:
-
Pre-warm HLM (final concentration 0.5-1.0 mg/mL) and phosphate buffer at 37 °C.
-
Initiate the reaction by adding the test compound (5-MeO-DMT or d₂-5-MeO-DMT, final concentration 1 µM) and the NADPH regenerating system.
-
Incubate at 37 °C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Quench the reaction for each time point by adding the aliquot to 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the line.
-
Use as an Internal Standard
For quantitative analysis of 5-MeO-DMT in biological matrices (e.g., plasma, urine), d₂-5-MeO-DMT is an excellent internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatographic separation. Its mass difference allows for distinct detection by a mass spectrometer, enabling accurate correction for matrix effects and sample loss.
Conclusion: The synthesis of deuterated 5-MeO-DMT provides a powerful tool for researchers in pharmacology and drug development. It enables detailed investigation into the compound's metabolic pathways by leveraging the kinetic isotope effect and serves as the gold standard for internal standards in quantitative bioanalytical assays. The protocols and data presented herein offer a comprehensive guide for its preparation and application.
References
- 1. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) [erowid.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Experimental Use of 5-Methoxytryptamine in Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenous indoleamine structurally related to both serotonin and melatonin.[1] It is a naturally occurring compound found in the pineal gland and serves as a metabolic intermediate in the biosynthesis of melatonin, a key regulator of circadian rhythms and sleep. Preclinical evidence suggests that 5-MT possesses sleep-promoting properties, likely through its interaction with melatonin and serotonin receptors. These application notes provide a summary of the current understanding of 5-MT's effects on sleep and detailed protocols for its experimental investigation in animal models.
Mechanism of Action
This compound is believed to exert its effects on sleep through its action on melatonin receptors (MT1 and MT2) and various serotonin (5-HT) receptors. Animal studies suggest that the administration of 5-MT can lead to sedative and sleep-promoting effects, including an increase in non-REM sleep and a reduction in sleep latency.[1] Its chronobiotic properties also indicate a potential influence on the regulation of sleep-wake cycles.[1]
Proposed Signaling Pathway of this compound in Sleep Regulation
Due to a lack of direct studies on the specific signaling pathways of 5-MT in sleep, the following diagram illustrates a proposed mechanism based on its known interactions with melatonin and serotonin receptors, which are well-established in sleep regulation.
Caption: Proposed signaling pathway of this compound in sleep regulation.
Quantitative Data from Preclinical Studies
A key study by Mirmiran and Pévet (1986) investigated the effects of continuous administration of 5-MT on the sleep-wake patterns of adult male rats. The study utilized polygraphic recordings to monitor changes in sleep architecture over a period of 1 to 3 months.
| Parameter | Treatment Group | Observation |
| Total Sleep Time | This compound | Increased |
| Quiet Sleep (Non-REM) | This compound | Increased |
| Rapid Eye Movement (REM) Sleep | This compound | Increased |
| Diurnal Sleep-Wake Rhythmicity | This compound | Not significantly affected |
Data summarized from Mirmiran & Pévet, 1986. The study reported a general increase in both quiet and REM sleep during both the light and dark periods but did not provide specific quantitative percentage changes in the abstract.
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies investigating the effects of 5-MT and related compounds on sleep in rodent models.
Protocol 1: Continuous Administration of this compound via Subcutaneous Implantation
This protocol describes the long-term administration of 5-MT to rats to assess its chronic effects on sleep architecture.
Experimental Workflow:
Caption: Workflow for continuous 5-MT administration and sleep analysis.
Materials:
-
This compound (5-MT) powder
-
Silastic tubing (medical grade)
-
Silicone adhesive
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
EEG and EMG recording system (polygraph)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Animal housing with a controlled light-dark cycle
Procedure:
-
Preparation of Silastic Capsules:
-
Cut Silastic tubing to the desired length.
-
Seal one end of the tubing with silicone adhesive and allow it to cure completely.
-
Fill the capsules with crystalline 5-MT.
-
Seal the open end with silicone adhesive and allow it to cure.
-
Sterilize the capsules before implantation.
-
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the rat using a stereotaxic apparatus.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert insulated, flexible fine-wire electrodes into the neck musculature for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week before starting the experiment.
-
-
Baseline Recording:
-
Habituate the animal to the recording chamber and cables.
-
Record baseline EEG and EMG data for a 24-48 hour period to establish normal sleep-wake patterns.
-
-
Subcutaneous Implantation of Silastic Capsules:
-
Briefly anesthetize the rat.
-
Make a small incision in the skin on the dorsal side.
-
Insert the prepared Silastic capsule containing 5-MT (or a placebo for the control group) into the subcutaneous space.
-
Close the incision with sutures or surgical staples.
-
-
Continuous Polygraphic Recording:
-
Return the animal to the recording chamber.
-
Continuously record EEG and EMG data for the duration of the study (1-3 months).
-
Ensure the light-dark cycle is strictly maintained.
-
-
Data Analysis:
-
Visually score the polygraphic recordings in epochs (e.g., 30 seconds) to classify the vigilance states: wakefulness, non-REM (quiet) sleep, and REM sleep.
-
Quantify the total time spent in each state for both the light and dark periods.
-
Analyze changes in sleep architecture, such as the number and duration of sleep bouts and sleep latency.
-
Perform statistical analysis to compare the sleep parameters between the 5-MT treated group and the control group.
-
Protocol 2: Acute Effects of this compound on Sleep Architecture
This protocol is designed to assess the immediate effects of a single dose of 5-MT on the sleep-wake cycle.
Experimental Workflow:
Caption: Workflow for acute 5-MT administration and sleep analysis.
Materials:
-
This compound (5-MT)
-
Vehicle for injection (e.g., saline)
-
Adult male rats
-
EEG and EMG recording system
-
Standard animal cages and recording chambers
Procedure:
-
Animal Preparation:
-
Surgically implant EEG and EMG electrodes as described in Protocol 1.
-
Allow for a one-week recovery period.
-
Habituate the animals to the recording setup.
-
-
Experimental Design:
-
Use a crossover design where each animal receives both the 5-MT and vehicle treatment on different days, with a washout period in between.
-
Alternatively, use separate groups of animals for each treatment.
-
-
Experimental Procedure:
-
Connect the animal to the recording system and allow for a baseline recording period (e.g., 2-4 hours).
-
At a specific time (e.g., the beginning of the light or dark phase), administer a single dose of 5-MT or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue to record EEG and EMG for several hours post-injection to observe the acute effects on sleep.
-
-
Data Analysis:
-
Score the recordings for wakefulness, NREM sleep, and REM sleep.
-
Analyze changes in sleep latency (time to fall asleep), total sleep time, and the duration and percentage of each sleep stage in the hours following the injection.
-
Compare the effects of 5-MT to the vehicle control using appropriate statistical tests.
-
Conclusion
The available preclinical data suggests that this compound has sleep-promoting effects, warranting further investigation into its mechanisms and potential therapeutic applications. The protocols outlined above provide a framework for conducting rigorous in vivo studies to elucidate the role of 5-MT in sleep regulation. Future research should focus on dose-response relationships, the specific receptor subtypes involved, and the translation of these findings to more complex models of sleep disorders.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 5-Methoxytryptamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of 5-Methoxytryptamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Q: I am attempting a Fischer indole synthesis to prepare the 5-methoxyindole core, but I am observing very low to no yield of the desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in Fischer indole synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot the problem:
-
Starting Material Quality: Impurities in the phenylhydrazine or the carbonyl compound can significantly hinder the reaction. Ensure the purity of your starting materials.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to promote the reaction, while an overly strong acid can lead to degradation of the starting materials or the product.[1]
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is more likely with strong electron-donating groups.[1] To mitigate this, consider using a milder Lewis acid instead of a strong Brønsted acid and lowering the reaction temperature.[1]
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yields in Fischer indole synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to purify the final this compound product. What are the likely side products and what purification strategies can I employ?
A: The formation of multiple products complicates purification and reduces the yield of the desired this compound.
-
Common Side Products:
-
In the Speeter and Anthony synthesis, side products can include 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol, 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol, and 2-(5-methoxy-1H-indol-3-yl)-ethanol.[2]
-
During the reduction of amides to amines, incomplete reduction can lead to the presence of the corresponding β-hydroxy intermediate.
-
If a phthalimide protecting group is used, incomplete deprotection will result in the phthalimido-containing intermediate remaining in the product mixture.
-
-
Purification Strategies:
-
Column Chromatography: This is a common method for purifying tryptamines. A silica gel column with a solvent system such as dichloromethane/methanol/triethylamine can be effective.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Acid-Base Extraction: Tryptamines are basic and can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be basified and the pure tryptamine extracted back into an organic solvent.
-
Distillation: For crude this compound, purification can be achieved by forming a silyl derivative with hexamethyldisilazane (HMDS), followed by distillation under reduced pressure and subsequent hydrolysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A: Several synthetic routes are commonly employed:
-
Hydrolysis of Melatonin: This is a straightforward method involving the deacetylation of melatonin, often using a strong base like sodium hydroxide.
-
Speeter-Anthony Tryptamine Synthesis: A widely used method that starts from a substituted indole, in this case, 5-methoxyindole.[5]
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine (4-methoxyphenylhydrazine) with an aldehyde or ketone to form the indole ring system.[5]
-
Synthesis from 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole: This route involves the hydrolysis and decarboxylation of this intermediate to yield this compound.[4]
Q2: I am performing the hydrolysis of melatonin to this compound and the yield is lower than expected. How can I optimize this reaction?
A: To optimize the hydrolysis of melatonin, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time to go to completion. Monitor the reaction progress using TLC.
-
Base Concentration: The concentration of the base (e.g., NaOH) is crucial. Insufficient base may lead to incomplete hydrolysis.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the product.
-
Work-up Procedure: Ensure proper extraction techniques are used to isolate the product from the reaction mixture. Acid-base extraction is typically effective.
Q3: What are the key challenges in the reduction of the amide intermediate to the amine in the final step of some synthetic routes?
A: The reduction of amides to amines in tryptamine synthesis can be challenging:
-
Reducing Agent: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.[6] Handling pyrophoric reagents like LiAlH₄ requires careful safety precautions.
-
Incomplete Reduction: The reduction may stall, leaving a β-hydroxy intermediate as a significant impurity.
-
Work-up: The work-up of LiAlH₄ reactions can be tedious, involving the quenching of the reactive reagent and extraction from solid aluminum salts.
-
Alternative Reducing Agents: Milder reducing agents like borane complexes (e.g., BH₃·THF) can be an alternative to LiAlH₄ and may offer better chemoselectivity.[7]
Q4: Are there specific challenges associated with the deprotection of a phthalimide group in tryptamine synthesis?
A: Yes, the removal of a phthalimide protecting group can present challenges:
-
Harsh Conditions: The traditional method for phthalimide deprotection is hydrazinolysis (using hydrazine hydrate), which involves harsh conditions that may not be compatible with other functional groups in the molecule.
-
Side Reactions: The use of excess hydrazine can potentially lead to side reactions, such as the formation of acid hydrazide derivatives if other amide groups are present.[8]
-
Alternative Methods: Milder, near-neutral deprotection methods are available that involve the reduction of the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the free amine.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Melatonin
This protocol is adapted from established procedures.
Materials:
-
Melatonin
-
Isobutanol
-
Sodium Hydroxide (NaOH)
-
Sodium Dithionite
-
32% Hydrochloric Acid (HCl)
-
96% Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, suspend 42g of melatonin in 300g of isobutanol.
-
Add 30g of NaOH and 3g of sodium dithionite.
-
Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.
-
Cool the mixture and extract with 500g of water. The aqueous phase will contain sodium acetate and excess NaOH.
-
Separate the isobutanol phase and acidify it to pH 2 with 32% HCl.
-
Concentrate the solution to induce crystallization of crude this compound hydrochloride.
-
Recrystallize the crude product from 96% ethanol to obtain pure this compound hydrochloride.
Quantitative Data Summary
| Parameter | Value |
| Starting Melatonin | 42 g |
| Isobutanol | 300 g |
| Sodium Hydroxide | 30 g |
| Sodium Dithionite | 3 g |
| Reflux Temperature | 105 °C |
| Reflux Time | 2 hours |
| Approximate Yield | ~70-80% |
Protocol 2: Fischer Indole Synthesis of 5-Methoxy-N,N-dimethyltryptamine (as an example of a related tryptamine synthesis)
This protocol is based on an optimized Fischer indole reaction.[5]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal
Procedure:
-
Charge a reactor with 145.0 g of 4-methoxyphenylhydrazine hydrochloride and 1.45 L of water under a nitrogen atmosphere at 20–25 °C.
-
Stir the contents at 30–35 °C to form a dark red suspension.
-
Cautiously add 47.7 mL of concentrated H₂SO₄ dropwise over 10 minutes, maintaining the temperature below 40 °C.
-
To this mixture, add the N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC until the reaction is complete.
-
Upon completion, cool the reaction mixture and perform a standard acid-base work-up to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary for Fischer Indole Synthesis Example
| Parameter | Value |
| 4-Methoxyphenylhydrazine HCl | 145.0 g (0.83 mol) |
| Water | 1.45 L |
| Concentrated H₂SO₄ | 47.7 mL (0.91 mol) |
| Approximate Yield | High (specifics depend on the aldehyde) |
Signaling Pathways and Workflows
General Synthetic Workflow for this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
stability of 5-Methoxytryptamine in aqueous solutions over time
Welcome to the technical support center for 5-Methoxytryptamine (5-MT). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the handling and stability of 5-MT in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in aqueous solutions?
Based on studies of structurally similar compounds like melatonin (N-acetyl-5-methoxytryptamine), the primary factors influencing the stability of 5-MT in aqueous solutions are expected to be pH, temperature, and exposure to light.[1][2] For instance, the degradation of melatonin was observed to increase with rising pH levels and higher temperatures.[2]
Q2: What are the recommended storage conditions for 5-MT aqueous solutions?
Q3: What analytical methods are suitable for quantifying 5-MT in stability studies?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the separation, identification, and quantification of 5-MT and its potential degradation products.[4] This method offers high sensitivity and accuracy.[4] Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification of degradation products.[5][6][7]
Troubleshooting Guide
Issue: My 5-MT solution shows unexpected degradation.
-
Check Storage Conditions:
-
Temperature: Was the solution stored at the recommended temperature? Elevated temperatures can accelerate degradation.[2]
-
Light Exposure: Was the solution protected from light? Photodegradation can be a significant issue for psychotropic compounds.[8]
-
pH of the Solution: Have you measured the pH of your aqueous solution? Tryptamine derivatives can be susceptible to degradation at neutral to alkaline pH.
-
-
Evaluate Solution Preparation:
-
Water Quality: Was high-purity, deionized, and sterile water used? Contaminants in the water can catalyze degradation.
-
Buffer System: Is the chosen buffer appropriate and stable? Some buffer components may react with 5-MT over time.
-
-
Consider Potential Contamination:
-
Microbial Growth: If the solution was not sterile, microbial contamination could lead to enzymatic degradation.
-
Cross-Contamination: Ensure no cross-contamination with other reagents occurred during preparation.
-
Issue: I am unsure about the identity of peaks in my chromatogram.
-
Use a Reference Standard: Always run a fresh standard of 5-MT to confirm its retention time.
-
Forced Degradation Studies: To tentatively identify degradation products, you can perform forced degradation studies by exposing a 5-MT solution to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent). The resulting peaks in the chromatogram will correspond to potential degradation products.
-
Mass Spectrometry (MS): For definitive identification, LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, aiding in their structural elucidation.[9]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general procedure to evaluate the stability of 5-MT under various environmental conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubators/water baths set to desired temperatures
-
Light chamber (for photostability testing)
2. Preparation of 5-MT Stock Solution:
-
Accurately weigh a known amount of 5-MT.
-
Dissolve it in a small amount of a suitable organic solvent (e.g., methanol or DMSO) before diluting with the aqueous buffer to minimize solubility issues.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Aliquot the 5-MT stock solution into different sets of vials.
-
Dilute the stock solution with the respective aqueous buffers to the final desired concentration.
-
For pH stability: Use buffers of varying pH values (e.g., 4, 7, 9).
-
For temperature stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.
-
Take samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
4. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot from each vial.
-
If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Quantify the remaining 5-MT concentration by comparing the peak area to a calibration curve prepared from freshly made standards.
5. Data Analysis:
-
Plot the concentration of 5-MT versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.[10]
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH Values (at 25°C)
| Time (days) | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98.2 | 95.3 |
| 3 | 98.1 | 94.5 | 88.1 |
| 7 | 95.2 | 88.3 | 75.4 |
| 14 | 90.7 | 78.1 | 58.9 |
Table 2: Hypothetical Stability of this compound in Aqueous Solution at Different Temperatures (at pH 7)
| Time (days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 98.2 | 92.1 |
| 3 | 99.2 | 94.5 | 81.5 |
| 7 | 98.0 | 88.3 | 65.2 |
| 14 | 96.1 | 78.1 | 43.8 |
Note: The data in these tables are hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for 5-MT stability testing.
Caption: Potential degradation pathways of 5-MT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
proper storage conditions for 5-Methoxytryptamine to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and analysis of 5-Methoxytryptamine (5-MT) to ensure experimental integrity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dark, and dry place. The ideal temperature range is between -20°C and 4°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation. Storing in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. For short-term storage, solutions should be kept in a refrigerator (2-8°C) in tightly sealed, light-resistant containers (e.g., amber vials). For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them in a freezer at -20°C or below to avoid repeated freeze-thaw cycles.[2] Whenever possible, it is best to prepare solutions fresh for each experiment.
Q3: What are the primary factors that cause degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Moisture: Tryptamines are susceptible to hydrolysis in the presence of water.
-
Oxidation: Exposure to air can lead to oxidation of the indole ring.
Q4: What are the visible signs of this compound degradation?
A4: Discoloration of the solid compound, such as turning from white or off-white to tan or brown, can be an indicator of degradation due to oxidation or other chemical changes. For solutions, the appearance of precipitates or a change in color may also suggest degradation.
Q5: Which solvents are suitable for preparing this compound solutions?
A5: this compound hydrochloride is soluble in polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2.[3] The choice of solvent will depend on the specific experimental requirements. For in vivo studies, solutions are often prepared in USP-grade saline with the addition of a solubilizing agent if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of 5-MT stock solution due to improper storage. | Prepare fresh stock solutions for each experiment. Aliquot and store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Discoloration of solid 5-MT | Oxidation or exposure to light and/or moisture. | Store solid 5-MT in a dark, dry, and cool environment, preferably under an inert gas. Use a desiccator to minimize moisture exposure. |
| Precipitation in 5-MT solution | Poor solubility at the prepared concentration or temperature. Change in pH. | Ensure the concentration is within the solubility limit for the chosen solvent. Gentle warming or sonication may aid dissolution. Verify and maintain the appropriate pH of the solution. |
| Loss of biological activity | Degradation of the compound. | Verify the purity of the 5-MT sample using an appropriate analytical method (e.g., HPLC). Review and optimize storage and handling procedures to minimize degradation. |
Quantitative Data on Stability
The stability of this compound is influenced by several factors. While specific kinetic data for 5-MT is limited, data from the structurally similar compound melatonin can provide insights into its degradation profile.
Table 1: Influence of Temperature on the Degradation Rate Constant of Melatonin (N-acetyl-5-methoxytryptamine) in Solution
| Temperature (°C) | Degradation Rate Constant (k) |
| 60 | 0.027 |
| 70 | 0.082 |
| 80 | 0.123 |
| 90 | 0.175 |
Data adapted from studies on melatonin, a structurally related indoleamine.
Table 2: Stability of Melatonin in Aqueous Solution at Different pH and Temperatures over 21 Days
| pH | Temperature | Degradation after 21 days |
| 1.2 - 12 | Room Temperature | < 30% |
| 1.2 - 12 | 37°C | < 29% |
No significant degradation was observed in the first 2 days. Data adapted from studies on melatonin.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of 5-MT under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 1:1).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days, protected from light.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
Before and after stressing, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
A control sample, stored at -20°C and protected from light, should be analyzed concurrently.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of 5-MT in the stressed samples to the control sample.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 5-MT and its degradation products.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid).
-
B: Acetonitrile.
-
-
Gradient: A time-based gradient can be optimized, for example:
-
0-10 min: 25% B
-
10-15 min: 25% to 75% B
-
15-20 min: 75% B
-
20-25 min: 75% to 25% B
-
25-30 min: 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Visualizations
Signaling Pathways
This compound is a non-selective serotonin receptor agonist, with high affinity for both 5-HT1A and 5-HT2A receptors.[4] The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Signaling pathways of this compound via 5-HT1A and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: A typical experimental workflow for a this compound stability study.
References
Technical Support Center: Overcoming the Poor Oral Bioavailability of 5-Methoxytryptamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 5-Methoxytryptamine (5-MT).
Introduction to the Challenge
This compound (5-MT), a naturally occurring tryptamine derivative, is known for its pharmacological activity. However, its therapeutic potential via oral administration is significantly hampered by its poor bioavailability. This is primarily due to extensive first-pass metabolism in the liver and gut wall, a process largely mediated by the enzyme Monoamine Oxidase A (MAO-A).[1][2] When administered orally, 5-MT is rapidly broken down before it can reach systemic circulation and exert its effects. This guide explores strategies to overcome this limitation, focusing on the co-administration of MAO-A inhibitors, prodrug design, and nanoformulation approaches.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of 5-MT is primarily due to extensive first-pass metabolism. After oral absorption, 5-MT enters the portal circulation and is transported to the liver, where it is rapidly metabolized by Monoamine Oxidase A (MAO-A) before it can reach the systemic circulation.[1][2] This rapid breakdown significantly reduces the amount of active compound available to exert a pharmacological effect.
Q2: What are the main strategies to improve the oral bioavailability of 5-MT?
A2: The primary strategies to enhance the oral bioavailability of 5-MT include:
-
Inhibition of MAO-A: Co-administration of an MAO-A inhibitor (MAOI) can prevent the rapid metabolism of 5-MT, thereby increasing its systemic exposure.
-
Prodrug Approach: Modifying the 5-MT molecule to create a prodrug can protect it from first-pass metabolism. The prodrug is then converted to the active 5-MT in the body.
-
Nanoformulation: Encapsulating 5-MT in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
Q3: Is there clinical data on the oral administration of 5-MT in humans?
A3: Currently, there is limited clinical data on the oral administration of 5-MT in humans. Its close analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is orally inactive alone but becomes psychoactive when taken with an MAO-A inhibitor.[1] This suggests a similar approach could be effective for 5-MT.
Troubleshooting Guides
Co-administration with MAO-A Inhibitors
This approach involves the simultaneous administration of 5-MT and a selective MAO-A inhibitor.
Problem: Inconsistent or lower-than-expected potentiation of 5-MT effects.
| Possible Cause | Troubleshooting Step |
| Inadequate MAO-A Inhibition | Ensure the dose of the MAO-A inhibitor is sufficient to effectively inhibit first-pass metabolism. Consult literature for appropriate dosing regimens of the chosen inhibitor (e.g., harmaline, moclobemide). |
| Timing of Administration | The relative timing of 5-MT and MAO-A inhibitor administration is critical. Administer the MAO-A inhibitor prior to 5-MT to allow for adequate inhibition of the enzyme before the substrate arrives. |
| Non-selective MAO Inhibition | Use of a non-selective MAO inhibitor may lead to interactions with other endogenous amines and potential side effects. A selective MAO-A inhibitor is recommended. |
Quantitative Data (from studies on the analog 5-MeO-DMT):
| Compound | Administration Route | Co-administered Agent | Key Finding | Reference |
| 5-MeO-DMT | Intraperitoneal (mice) | Harmaline (MAO-A inhibitor) | 4.4-fold increase in systemic exposure (AUC) to 5-MeO-DMT. | [1] |
| 5-MeO-DMT | Intraperitoneal (mice) | Clorgyline (MAO-A inhibitor) | Increased plasma and brain levels of 5-MeO-DMT. | [3] |
Experimental Protocol: In Vivo Assessment of 5-MT Oral Bioavailability with an MAO-A Inhibitor in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: 5-MT administered orally (e.g., via oral gavage).
-
Group 2: MAO-A inhibitor administered orally, followed by oral 5-MT.
-
Group 3: 5-MT administered intravenously (for bioavailability calculation).
-
-
Dosing:
-
Prepare a solution of 5-MT in a suitable vehicle (e.g., saline).
-
Prepare a solution of the MAO-A inhibitor (e.g., harmaline) in a suitable vehicle.
-
Administer the MAO-A inhibitor 30-60 minutes before 5-MT administration.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Sample Analysis: Centrifuge blood samples to obtain plasma. Analyze plasma concentrations of 5-MT using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC. Oral bioavailability (%) = (AUC_oral / AUC_IV) x 100.
Logical Workflow for MAO-A Inhibition Strategy
Prodrug Approach
Designing a prodrug of 5-MT can mask the site of metabolism by MAO-A.
Problem: Prodrug does not efficiently convert to active 5-MT in vivo.
| Possible Cause | Troubleshooting Step |
| Inappropriate Linker | The chemical linker used to create the prodrug may be too stable and not easily cleaved in vivo. Design linkers that are susceptible to cleavage by common physiological conditions or enzymes (e.g., esterases). |
| Poor Absorption of the Prodrug | The physicochemical properties of the prodrug (e.g., solubility, lipophilicity) may not be optimal for absorption. Modify the promoiety to achieve a balance between stability and absorption characteristics. |
Experimental Protocol: General Synthesis of an Ester Prodrug of 5-MT
-
Protection of the Amine Group: Protect the primary amine of 5-MT with a suitable protecting group (e.g., Boc anhydride).
-
Esterification: React the protected 5-MT with a carboxylic acid or acid chloride to form an ester linkage at the 5-methoxy position (after demethylation to the corresponding phenol) or at the indole nitrogen.
-
Deprotection: Remove the amine protecting group to yield the final prodrug.
-
Purification and Characterization: Purify the prodrug using column chromatography and characterize its structure using NMR and mass spectrometry.
Signaling Pathway for Prodrug Activation
Nanoformulation
Encapsulating 5-MT into nanoparticles can protect it from enzymatic degradation and improve its absorption.
Problem: Low encapsulation efficiency or premature release of 5-MT.
| Possible Cause | Troubleshooting Step |
| Poor affinity between 5-MT and the polymer | Select a polymer with physicochemical properties that are compatible with 5-MT. For example, for a relatively lipophilic drug, a hydrophobic polymer may be more suitable. |
| Instability of the nanoformulation | Optimize the formulation parameters, such as the type and concentration of surfactant or stabilizer, to improve the stability of the nanoparticles in the gastrointestinal environment. |
| Inadequate nanoparticle characteristics | The size and surface charge of the nanoparticles can influence their interaction with the intestinal mucosa. Aim for a particle size in the range of 100-300 nm for oral delivery. Surface modification with mucoadhesive polymers (e.g., chitosan) can prolong residence time. |
Experimental Protocol: Preparation of 5-MT Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 5-MT and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (using electron microscopy), and encapsulation efficiency.
Experimental Workflow for Nanoformulation Development
Concluding Remarks
Overcoming the poor oral bioavailability of this compound is a critical step in realizing its full therapeutic potential. The strategies outlined in this guide—co-administration with MAO-A inhibitors, prodrug design, and nanoformulation—offer promising avenues for researchers. Each approach has its own set of challenges, and the optimal strategy may depend on the specific therapeutic application. Careful experimental design and thorough characterization are essential for the successful development of an orally active 5-MT formulation.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Methoxytryptamine (5-MT) Dosage for Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-Methoxytryptamine (5-MT) dosage for behavioral studies in rats.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for 5-MT in rats for behavioral studies?
A1: The effective dose of 5-MT in rats can vary significantly depending on the specific behavioral paradigm and the administration route. Based on published literature, a general starting point for subcutaneous (s.c.) or intraperitoneal (i.p.) administration is between 0.1 mg/kg and 1.0 mg/kg. Doses as low as 0.01 mg/kg have been shown to decrease locomotor and investigatory behavior[1][2]. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What are the common administration routes for 5-MT in rats?
A2: The most frequently reported routes of administration for 5-MT in rat behavioral studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections[3]. The choice of administration route can influence the pharmacokinetics, such as the onset and duration of action, and should be selected based on the experimental design and objectives.
Q3: What are the expected behavioral effects of 5-MT in rats?
A3: 5-MT can induce a range of behavioral effects in rats, which are often dose-dependent. These include:
-
Decreased locomotor activity and investigatory behavior : This is a commonly observed effect at lower to moderate doses[1][2][4].
-
Biphasic effects on locomotor activity : When administered with a monoamine oxidase inhibitor (MAOI), 5-MT can initially decrease locomotion followed by a period of hyperactivity[1][2][5].
-
Facilitation of male rat sexual behavior : At doses around 1.0 mg/kg s.c., 5-MT has been shown to decrease the number of intromissions and the ejaculation latency[3].
-
Head-twitch response : This is considered a behavioral proxy for psychedelic-like effects in rodents and is mediated by the 5-HT2A receptor[6][7].
Q4: What is the primary mechanism of action of 5-MT?
A4: 5-MT is a serotonin receptor agonist with a high affinity for the 5-HT1A receptor subtype[4][6]. It also interacts with 5-HT2A receptors, particularly in the presence of MAOIs, which can lead to hyperactivity[1][4]. Its behavioral effects are a result of its interaction with these and potentially other serotonin receptors.
Troubleshooting Guide
Issue 1: High variability in behavioral responses between animals.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (i.p. or s.c.) to guarantee consistent delivery of the intended dose.
-
-
Possible Cause: Individual differences in metabolism.
-
Solution: 5-MT is primarily metabolized by monoamine oxidase A (MAO-A)[4][7]. Consider using a larger sample size to account for individual metabolic variations. If justified by the experimental design, co-administration with a low, behaviorally inactive dose of an MAO-A inhibitor like clorgyline or harmaline can be used to reduce metabolic variability and prolong the effects of 5-MT[1][2].
-
-
Possible Cause: Environmental factors.
-
Solution: Standardize all experimental conditions, including housing, light-dark cycle, and handling procedures. Acclimate rats to the testing environment to reduce stress-induced variability[8].
-
Issue 2: No significant behavioral effect observed at the initial dose.
-
Possible Cause: The administered dose is too low.
-
Possible Cause: Rapid metabolism of 5-MT.
-
Possible Cause: The chosen behavioral assay is not sensitive to the effects of 5-MT.
-
Solution: Review the literature to ensure the selected behavioral paradigm is appropriate for assessing the effects of serotonergic agonists. Consider assays like the open-field test for locomotor activity or the head-twitch response test[6].
-
Issue 3: Adverse side effects are observed, such as ataxia, tremors, or convulsions.
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately reduce the dose in subsequent experiments. These effects are indicative of toxicity[4].
-
-
Possible Cause: Interaction with other administered compounds.
-
Solution: Carefully review all compounds being administered to the animals for potential drug-drug interactions.
-
Data Presentation
Table 1: Summary of this compound (5-MT) Dosages and Behavioral Effects in Rats
| Dose Range (mg/kg) | Administration Route | Behavioral Effect | Reference(s) |
| 0.01 - 1.0 | i.p. / s.c. | Decreased locomotor activity and investigatory behavior | [1][2] |
| 0.5 - 1.0 | i.p. | Hypothermia | [4] |
| 1.0 | s.c. | Facilitation of male sexual behavior | [3] |
| 3.0 - 10.0 | i.p. | Hyperthermia | [4] |
| 1.0 (with MAOI) | i.p. / s.c. | Biphasic effect on locomotor activity (initial hypoactivity followed by hyperactivity) | [1][2][5] |
Table 2: Potential Side Effects of this compound (5-MT) in Rodents
| Side Effect | Species | Reference(s) |
| Ataxia | Mouse, Rat, Sheep, Monkey | [4] |
| Mydriasis | Mouse, Rat, Sheep, Monkey | [4] |
| Head nodding | Mouse, Rat, Sheep, Monkey | [4] |
| Tremor | Mouse, Rat, Sheep, Monkey | [4] |
| Convulsion | Mouse, Rat, Sheep, Monkey | [4] |
| Shivering | Mouse, Rat, Sheep, Monkey | [4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open-Field Test
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with an automated tracking system.
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. On the testing day, habituate each rat to the open-field arena for 30 minutes[9].
-
Drug Administration: Following habituation, administer 5-MT or vehicle via the chosen route (i.p. or s.c.)[8].
-
Testing: Immediately place the rat back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60 minutes)[9].
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to assess both acute effects and changes over time.
Protocol 2: Evaluation of Head-Twitch Response (HTR)
-
Habituation: Habituate the rats to the observation chambers for at least 30 minutes prior to drug administration[8].
-
Drug Administration: Administer 5-MT or vehicle. To isolate the 5-HT2A receptor-mediated effects, a 5-HT1A receptor antagonist (e.g., WAY-100635) can be co-administered[6].
-
Observation: Place the rat in a clean observation chamber and record the number of head twitches for a specified duration (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Data Analysis: Compare the frequency of head twitches between the different treatment groups.
Mandatory Visualizations
Caption: General experimental workflow for 5-MT behavioral studies in rats.
Caption: Simplified signaling pathway of 5-MT's behavioral effects.
Caption: Troubleshooting logic for high response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of the effects of 5-methoxy-N,N-dimethyltryptamine on exploratory behavior in rats by monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite effects of 5-methoxy-N,N-di-methyl-tryptamine and 5-hydroxytryptophan on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral effects of α,α,β,β-tetradeutero-5-MeO-DMT in rats: comparison with 5-MeO-DMT administered in combination with a monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal concentration of 5-Methoxytryptamine for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 5-Methoxytryptamine (5-MT) in in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MT) and what is its primary mechanism of action in vitro?
A1: this compound (5-MT), also known as mexamine, is a tryptamine derivative that is structurally related to serotonin and melatonin.[1] In in vitro settings, its primary mechanism of action is as a non-selective serotonin receptor agonist, with high potency at a variety of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2][3] It does not, however, have a significant affinity for the 5-HT3 receptor.[4]
Q2: What is the recommended starting concentration range for 5-MT in a new in vitro assay?
A2: The optimal concentration of 5-MT is highly dependent on the specific assay, cell type, and the receptor subtype being investigated. Based on its known potency at various receptors, a good starting point for a dose-response curve would be in the low nanomolar to low micromolar range. For instance, at the human 5-HT2A receptor, 5-MT has an EC50 of approximately 0.503 nM.[1] Therefore, a concentration range spanning from 0.1 nM to 10 µM would likely capture the full dose-response relationship for most relevant serotonin receptors.
Q3: How should I prepare a stock solution of 5-MT for cell culture experiments?
A3: 5-MT is typically a solid at room temperature. To prepare a stock solution, it is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1] Once dissolved in DMSO, it can be further diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to your specific cell line, typically at or below 0.1%.[1]
Q4: Is 5-MT stable in cell culture media?
A4: this compound is susceptible to metabolism by monoamine oxidase A (MAO-A), an enzyme that can be present in some cell types or serum supplements.[1][5] If you are working with cells that express MAO-A or are using serum in your media, the effective concentration of 5-MT may decrease over time. In such cases, consider the use of a MAO-A inhibitor to maintain stable concentrations of 5-MT throughout your experiment.
Troubleshooting Guide
Q5: I am not observing a dose-response effect with 5-MT in my assay. What could be the issue?
A5: Several factors could contribute to a lack of a dose-response effect:
-
Receptor Expression: Confirm that your chosen cell line expresses the target serotonin receptor at a sufficient level to elicit a measurable response.
-
Incorrect Concentration Range: Your concentration range may be too high or too low. Based on the known potency of 5-MT (see tables below), ensure your dose-response curve covers a range from at least 100-fold below to 100-fold above the expected EC50.
-
Compound Degradation: As mentioned in the FAQs, 5-MT can be metabolized by MAO-A.[1][5] If your experimental timeframe is long, consider adding a MAO-A inhibitor.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the signaling events triggered by 5-MT. Consider using a more sensitive downstream readout or an alternative assay.
Q6: I am observing precipitation of 5-MT in my cell culture media. How can I improve its solubility?
A6: Tryptamine derivatives can sometimes have limited solubility in aqueous solutions.[1] To improve the solubility of 5-MT:
-
Co-solvent Use: Ensure that your initial stock solution is fully dissolved in a suitable organic solvent like DMSO before diluting it into your aqueous cell culture media.[1]
-
pH Adjustment: The solubility of tryptamines can be influenced by pH. A minor adjustment of your media's pH may enhance solubility, but ensure the pH remains within a range that is healthy for your cells.[1]
-
Warming: Gently warming the solvent during the initial dissolution of the compound can aid solubility. However, be cautious of potential compound degradation at elevated temperatures.[1]
Q7: My cells are showing signs of toxicity even at low concentrations of 5-MT. What should I do?
A7: While 5-MT's primary effect is receptor-mediated signaling, some tryptamine derivatives can exhibit cytotoxicity at higher concentrations.[1]
-
Solvent Toxicity: First, rule out toxicity from your solvent (e.g., DMSO). Run a control experiment with just the solvent at the highest concentration used in your 5-MT dilutions to ensure it is not the cause of the observed toxicity.[1]
-
Cell Health: Ensure your cells are healthy and not under any other stress. Use cells within an optimal passage number and confirm your culture media is fresh and correctly supplemented.[1]
-
Time- and Dose-Dependency: Perform a time-course experiment to see if the toxicity is dependent on the duration of exposure. Also, a careful dose-response for cytotoxicity (e.g., using an MTT assay) can help you determine a non-toxic concentration range for your functional assays.
Data Presentation
Table 1: this compound (5-MT) Receptor Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) |
| 5-HT1A | Human | 9 |
| 5-HT1B | Human | <100 |
| 5-HT1D | Human | <100 |
| 5-HT1F | Human | <100 |
| 5-HT2A | Human | 4.2 |
| 5-HT2B | Human | 0.51–16 |
| 5-HT2C | Human | 7.1–943 |
| 5-HT6 | Human | 18–88 |
| 5-HT7 | Human | 0.5–5.0 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[1][6]
Table 2: this compound (5-MT) Functional Potencies (EC50)
| Receptor Subtype | Species | Assay Type | EC50 (nM) |
| 5-HT2A | Human | Calcium Mobilization | 0.503 |
| 5-HT2A | Rat | Calcium Mobilization | 11 |
| 5-HT2C | Human | Calcium Mobilization | - |
| 5-HT1A | - | G-protein Activation | - |
Note: EC50 values are compiled from multiple sources and are highly dependent on the specific assay and cell system used.[1][6]
Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the in vitro activity of this compound.
Caption: Simplified signaling pathways activated by this compound via 5-HT1A and 5-HT2A receptors.
Caption: A logical decision tree for troubleshooting the absence of a dose-response in 5-MT assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of 5-MT on a given cell line.
Materials:
-
96-well flat-bottom plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound (5-MT)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a 10 mM stock solution of 5-MT in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: Remove the existing media and add 100 µL of the media containing the different concentrations of 5-MT to the respective wells. Include a vehicle control (media with 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1A)
This protocol measures the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (5-MT)
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Seed cells into a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of 5-MT in the assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the diluted 5-MT to the wells. c. Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified in your cAMP assay kit protocol (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 5-MT concentration to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
This protocol measures the increase in intracellular calcium upon receptor activation.
Materials:
-
Cells expressing the target Gq-coupled receptor (e.g., 5-HT2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (5-MT)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed cells into the black, clear-bottom microplates and culture overnight.
-
Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of 5-MT in the assay buffer in a separate plate.
-
Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Program the instrument to automatically inject the 5-MT dilutions into the wells. d. Immediately begin kinetic measurement of the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the response as the maximum fluorescence intensity after compound addition minus the baseline fluorescence. Plot the dose-response curve to determine the EC50 and Emax values for calcium mobilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of 5-Methoxytryptamine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxytryptamine (5-MT) in cell culture. The information is designed to help you minimize off-target effects and obtain reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MT) and what is its primary mechanism of action?
This compound (5-MT), also known as mexamine, is a tryptamine derivative that is structurally related to serotonin and melatonin. It is a non-selective serotonin receptor agonist, meaning it can bind to and activate multiple serotonin (5-HT) receptor subtypes. Its primary on-target effect is often considered to be the activation of the 5-HT2A receptor, for which it has a very high potency.
Q2: What are the potential off-target effects of 5-MT in cell culture?
Due to its non-selective nature, 5-MT can activate a range of serotonin receptors other than the intended target (e.g., 5-HT1, 5-HT2B/2C, 5-HT4, 5-HT6, 5-HT7 receptors). This can lead to a variety of off-target effects, including:
-
Activation of unintended signaling pathways: Stimulation of other G-protein coupled receptors (GPCRs) can lead to changes in intracellular calcium levels, cAMP production, or phosphorylation of downstream signaling molecules that are not related to the primary target receptor.
-
Cytotoxicity: At higher concentrations, 5-MT may induce cell death or morphological changes unrelated to its intended pharmacological activity.
-
Confounding experimental results: Off-target effects can mask or alter the true on-target effects, leading to misinterpretation of data.
Q3: How can I minimize off-target effects of 5-MT in my experiments?
Minimizing off-target effects is crucial for obtaining clean and interpretable data. Here are the key strategies:
-
Use the lowest effective concentration: Determine the optimal concentration of 5-MT that elicits a robust on-target effect with minimal off-target engagement. This can be achieved through dose-response experiments.
-
Employ selective antagonists: Co-treatment with antagonists that are specific for potential off-target receptors can block their activation by 5-MT.
-
Use appropriate cell models: Select cell lines that have a high expression of your target receptor and low or no expression of potential off-target receptors.
-
Thorough validation: Use multiple, independent assays to confirm that the observed effects are indeed mediated by your target receptor.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results with 5-MT treatment.
This could be due to off-target effects. Follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for unexpected results.
Problem 2: The selective antagonist is not blocking the off-target effect.
-
Verify antagonist concentration and activity: Ensure you are using the antagonist at a concentration sufficient to block the receptor of interest. Check the literature for its IC50 value and perform a dose-response experiment for the antagonist against its known agonist.
-
Consider antagonist pre-incubation: Pre-incubating the cells with the antagonist for a period (e.g., 15-30 minutes) before adding 5-MT may be necessary for effective receptor blockade.[1]
-
Re-evaluate potential off-targets: The off-target effect might be mediated by a receptor you hadn't considered. Review the literature for a broader binding profile of 5-MT.
-
Check for non-receptor mediated effects: At high concentrations, some compounds can have non-specific effects on the cell membrane or other cellular components. Assess cell viability using an MTT or similar assay.
Problem 3: The on-target effect is also reduced by the antagonist.
-
Antagonist is not selective: The antagonist you are using may also have some affinity for your on-target receptor. Check the selectivity profile of the antagonist.
-
Signaling pathway crosstalk: The on-target and off-target receptors may converge on the same downstream signaling pathway. In this case, you may need to measure a more upstream event that is specific to your on-target receptor.
Quantitative Data
Table 1: Receptor Binding and Functional Potency of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT1A | 9 | 14 |
| 5-HT2A | - | 0.503[2] |
| 5-HT2B | 0.51–16 | 1.62 (rat)[2] |
| 5-HT2C | 7.1–943 | - |
| 5-HT4 | 27–2,443 | 437 (pig)[2] |
| 5-HT6 | 18–88 | - |
| 5-HT7 | 0.5–5.0 | - |
| Melatonin MT1 | >10,000 | - |
| Melatonin MT2 | >10,000 | - |
Table 2: Common Serotonin Receptor Antagonists for Cell Culture
| Antagonist | Primary Target | IC50 / Ki (nM) | Recommended Starting Concentration |
| Ketanserin | 5-HT2A | 2 (Ki)[3] | 10 - 100 nM |
| Spiperone | 5-HT2A, D2 | 3.5 (Ki, 5-HT2A)[3] | 10 - 100 nM |
| WAY-100635 | 5-HT1A | 0.9 (Ki) | 1 - 10 nM |
| SB-269970 | 5-HT7 | 1.26 (Ki) | 10 - 100 nM |
| GR 113808 | 5-HT4 | 0.1 (Ki) | 1 - 10 nM |
| SB-242084 | 5-HT2C | 0.16 (Ki) | 1 - 10 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 5-MT
This protocol describes a dose-response experiment to identify the lowest concentration of 5-MT that produces a maximal on-target effect.
Figure 2: Workflow for determining the optimal 5-MT concentration.
Methodology:
-
Cell Seeding: Seed a cell line stably expressing your serotonin receptor of interest (e.g., HEK293-5HT2A) in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of 5-MT dilutions in your cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of 5-MT. Include a vehicle control (medium without 5-MT).
-
Incubation: Incubate the plate for a time appropriate for the specific assay (e.g., 15-30 minutes for calcium flux or cAMP assays).
-
Assay: Perform the assay to measure the on-target response.
-
Data Analysis: Plot the response against the log of the 5-MT concentration to generate a dose-response curve and calculate the EC50 value. The optimal concentration for your experiments will typically be at or slightly above the EC50.
Protocol 2: Co-treatment with 5-MT and a Selective Antagonist
This protocol outlines how to use a selective antagonist to confirm that the observed effect of 5-MT is mediated by the target receptor.
Methodology:
-
Cell Seeding: Seed your cells as described in Protocol 1.
-
Antagonist Pre-incubation: Pre-incubate the cells with a specific antagonist (e.g., 100 nM ketanserin for 5-HT2A) for 15-30 minutes at 37°C.[1] Include a control group without the antagonist.
-
5-MT Treatment: Add 5-MT at its optimal concentration (determined in Protocol 1) to the wells, both with and without the antagonist.
-
Incubation and Assay: Follow the incubation and assay steps as described in Protocol 1.
-
Data Analysis: Compare the response to 5-MT in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist confirms that the effect is mediated by the target receptor.
Figure 3: Workflow for agonist and antagonist co-treatment.
Protocol 3: Assessing Cell Viability using MTT Assay
This protocol is to assess if high concentrations of 5-MT are causing cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with a range of 5-MT concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: A decrease in absorbance compared to the vehicle control indicates a reduction in cell viability.
Signaling Pathways
This compound, through its interaction with various serotonin receptors, can activate multiple signaling pathways. The diagram below illustrates the primary pathways associated with Gq, Gi, and Gs-coupled serotonin receptors.
Figure 4: Signaling pathways activated by this compound.
References
- 1. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxytryptamine (5-MT) and Serotonin Syndrome Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving 5-Methoxytryptamine (5-MT), with a specific focus on its potential to induce serotonin syndrome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-MT)?
A1: this compound (5-MT) is a tryptamine derivative that acts as a potent and non-selective agonist at multiple serotonin (5-HT) receptors.[1] It displays high affinity for several receptor subtypes, most notably the 5-HT2A receptor, which is strongly implicated in the development of serotonin syndrome.[2] Its structural similarity to serotonin allows it to directly stimulate these receptors, mimicking the effects of the endogenous neurotransmitter.
Q2: Can 5-MT alone induce serotonin syndrome?
A2: While 5-MT is a potent serotonin agonist, its potential to induce serotonin syndrome when administered alone is limited by its rapid metabolism, primarily by monoamine oxidase A (MAO-A).[1] However, at high doses, the risk may increase. The co-administration of 5-MT with a monoamine oxidase inhibitor (MAOI) dramatically potentiates its effects and significantly increases the risk of developing serotonin syndrome.[1] This is due to the inhibition of 5-MT breakdown, leading to elevated and sustained levels of the compound and excessive serotonergic activity.
Q3: How is 5-MT metabolized, and what are the implications for serotonin syndrome?
A3: 5-MT is primarily metabolized through two key pathways:
-
Monoamine Oxidase A (MAO-A): This is the main pathway for the breakdown of 5-MT.[1] Inhibition of MAO-A will lead to a significant increase in 5-MT levels.
-
Cytochrome P450 (CYP450) enzymes: Specifically, the CYP2D6 enzyme can metabolize 5-MT via O-demethylation to produce serotonin (5-hydroxytryptamine). This conversion can directly contribute to increased synaptic serotonin levels, further elevating the risk of serotonin syndrome.
Therefore, any experimental design involving 5-MT should carefully consider the potential for interactions with compounds that inhibit MAO-A or CYP2D6.
Q4: What are the key symptoms of serotonin syndrome to monitor for in animal models administered 5-MT?
A4: In animal models, particularly rodents, the manifestation of serotonin syndrome, often referred to as "serotonin syndrome-like behaviors," includes a characteristic set of symptoms. These include:
-
Head-twitch response (HTR): A rapid, spasmodic rotational movement of the head, which is a well-established behavioral proxy for 5-HT2A receptor activation.[2][3]
-
Hyperthermia: An increase in body temperature is a critical indicator of severe serotonin toxicity.
-
Neuromuscular hyperactivity: This can manifest as tremors, rigidity, and myoclonus (sudden, involuntary muscle jerks).
-
Autonomic instability: Signs include changes in heart rate and blood pressure.
-
Behavioral changes: Agitation, restlessness, and confusion can be observed.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of 5-MT in in vitro assays.
-
Possible Cause: Degradation of 5-MT in solution. Tryptamine derivatives can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Prepare fresh solutions of 5-MT for each experiment.
-
Use deoxygenated buffers to minimize oxidation.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Consider the use of an antioxidant, such as ascorbic acid, in the assay buffer, ensuring it does not interfere with the assay itself.
-
Issue 2: High variability in the head-twitch response (HTR) in mice.
-
Possible Cause 1: Improper habituation of the animals to the testing environment.
-
Troubleshooting Steps:
-
Ensure a sufficient acclimation period for the mice to the vivarium (at least one week) and the testing room (at least 60 minutes) before the experiment.[3]
-
Habituate each mouse to the individual observation chamber for 30-60 minutes prior to drug administration to reduce stress-induced behavioral artifacts.[3]
-
-
Possible Cause 2: Inconsistent drug administration or absorption.
-
Troubleshooting Steps:
-
Ensure accurate and consistent dosing for all animals.
-
For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the intestines or other organs, which can affect absorption.
-
Issue 3: Unexpected animal mortality or severe adverse effects at calculated doses.
-
Possible Cause: Unanticipated drug-drug interaction or metabolic saturation. The pharmacokinetics of 5-MT's close analog, 5-MeO-DMT, have been shown to be nonlinear, meaning that a proportional increase in dose can lead to a greater than proportional increase in systemic exposure and risk of toxicity.[4][5]
-
Troubleshooting Steps:
-
Conduct thorough dose-response studies starting with very low doses to establish the safety profile in your specific animal model.
-
Be aware of the potential for nonlinear pharmacokinetics and avoid large dose escalations.
-
Carefully review all co-administered compounds for any potential inhibitory effects on MAO-A or CYP2D6.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound (5-MT) at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 4.9 | [6] |
| 5-HT1D | <100 | [2] |
| 5-HT1E | >1000 | [2] |
| 5-HT1F | <100 | [2] |
| 5-HT2A | 0.75 - 10 | |
| 5-HT2B | 25-fold lower affinity than 5-HT2A | [1] |
| 5-HT2C | 400-fold lower affinity than 5-HT2A | [1] |
| 5-HT6 | <50 | [2] |
| 5-HT7 | <100 | [2] |
Note: Ki values can vary depending on the experimental conditions and radioligand used. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of 5-MT for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]-Ketanserin.
-
Materials:
-
Receptor source: Membranes from cells expressing the human 5-HT2A receptor or rat frontal cortex homogenate.
-
Radioligand: [³H]-Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Test compound: this compound (5-MT) at various concentrations.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Either buffer (for total binding), non-specific binding control, or a specific concentration of 5-MT.
-
[³H]-Ketanserin at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of 5-MT and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Head-Twitch Response (HTR) Assay in Mice
This protocol outlines the procedure for quantifying the HTR in mice as a behavioral measure of 5-HT2A receptor activation by 5-MT.
-
Animals:
-
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week. On the day of testing, move them to the testing room at least 60 minutes before the experiment.[3]
-
Habituation: Place each mouse individually in a clean, transparent observation chamber (e.g., a standard polycarbonate cage). Allow them to habituate for 30-60 minutes.[3]
-
Drug Administration: Administer 5-MT or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Observation: Immediately after injection, begin observing the mice and counting the number of head twitches for a predetermined period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.[2][3]
-
Data Analysis: Compare the number of head twitches in the 5-MT treated groups to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway leading to Serotonin Syndrome.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Factors contributing to 5-MT induced Serotonin Syndrome.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. acnp.org [acnp.org]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
troubleshooting inconsistent results in 5-Methoxytryptamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-Methoxytryptamine (5-MT). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound (5-MT) and what are its primary targets?
This compound (also known as mexamine) is a tryptamine derivative that is structurally related to serotonin and melatonin. It is a non-selective agonist for a variety of serotonin (5-HT) receptors, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[1][2][3] It does not have a significant affinity for the 5-HT3 receptor.[1][3] Due to its interaction with these receptors, 5-MT is often used in research to investigate the serotonergic system.
2. How should I store and handle this compound?
For long-term stability, this compound hydrochloride should be stored at -20°C as a crystalline solid, where it can be stable for at least four years.[4] For short-term use, it can be shipped at room temperature.[4] When preparing solutions, it is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml).[4] Stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for one month, protected from light, to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
3. What are the known metabolites of this compound?
This compound is primarily metabolized by monoamine oxidase A (MAO-A).[2][5][6] Its major metabolite is 5-methoxyindole-3-acetic acid (5-MIAA).[6] It can also be O-demethylated by the enzyme CYP2D6 to form bufotenine (5-HO-DMT), which is also psychoactive.[5][6]
4. Can this compound degrade in solution? What are the potential degradation products?
Tryptamine derivatives can be susceptible to oxidation and degradation, especially in solution and when exposed to light and air. While specific degradation products for 5-MT are not extensively detailed in the provided search results, its primary metabolic pathway involves deamination by MAO-A to 5-MIAA.[6] To minimize degradation, it is crucial to use freshly prepared solutions, store stock solutions properly (protected from light at low temperatures), and consider the use of antioxidants in the assay buffer if instability is suspected.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in various experimental setups involving this compound.
In Vitro Assays
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[7]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[7]
-
Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation.[7]
-
Cell Health and Passage Number: Use cells with a low passage number and ensure they are in the logarithmic growth phase with high viability before seeding.[7]
-
Issue 2: No or Low Signal in Functional Assays (e.g., cAMP or Calcium Flux)
-
Possible Causes & Solutions:
-
Low Receptor Expression: Verify the expression of the target 5-HT receptor in your cell line.
-
Suboptimal Reagent Concentrations: Titrate the concentration of 5-MT and any other stimulating agents (like forskolin in cAMP assays) to determine the optimal concentration for your specific cell line and receptor.[7]
-
Incorrect Incubation Times: Optimize the incubation time for 5-MT treatment and for the detection reagents.
-
Degraded Reagents: Check the expiration dates of all assay components and ensure proper storage of 5-MT solutions.[7]
-
Assay Interference: Test compounds, including 5-MT at high concentrations, may exhibit autofluorescence in fluorescence-based assays. Run appropriate controls to check for this.
-
Issue 3: Inconsistent Results in Receptor Binding Assays
-
Possible Causes & Solutions:
-
High Nonspecific Binding:
-
Reduce the concentration of the radioligand.
-
Optimize the protein concentration in the assay.
-
Ensure filters are adequately pre-soaked (e.g., in 0.3-0.5% polyethyleneimine) to reduce binding to the filter itself.
-
Increase the number and volume of washes during the filtration step.
-
-
Low Specific Binding:
-
Confirm the presence and density of the target receptor in your membrane preparation.
-
Ensure the radioligand has not degraded.
-
Optimize incubation time and temperature to reach binding equilibrium.
-
-
Variability Between Experiments:
-
Use consistent batches of reagents and cell membrane preparations.
-
Ensure precise and consistent pipetting.
-
Maintain a stable temperature and pH throughout the assay.
-
-
In Vivo Animal Studies
Issue 4: High Variability in Behavioral Responses (e.g., Head-Twitch Response)
-
Possible Causes & Solutions:
-
Animal-Related Factors:
-
Strain and Sex: Use a consistent mouse strain (e.g., C57BL/6J are commonly used for HTR) and sex, as these can influence behavioral responses.[8][9]
-
Age and Weight: Use animals within a narrow age and weight range.[8]
-
Circadian Rhythm: Conduct experiments at the same time of day to minimize variability due to the animals' natural sleep-wake cycles.[10][11]
-
Housing Conditions: House animals under standardized conditions (temperature, light/dark cycle, cage density) as environmental stressors can impact behavior.[8][9]
-
-
Procedural Factors:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment to reduce stress.[8]
-
Handling: Handle animals consistently and gently to minimize stress. The experimenter's gender and even their scent can influence rodent behavior.[10][12]
-
Drug Administration: Use a consistent route of administration (e.g., intraperitoneal) and injection volume. Ensure the 5-MT solution is properly prepared and administered.[8]
-
-
Data Collection:
-
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various human serotonin receptors. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, radioligand, assay format).
Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Reported Ki (nM) | Notes |
| 5-HT1A | 9.0 | |
| 5-HT1B | 18 | |
| 5-HT1D | 5.0 | |
| 5-HT1E | 13 | |
| 5-HT1F | 100 | |
| 5-HT2A | 1.6 | |
| 5-HT2B | 0.4 | |
| 5-HT2C | 13 | |
| 5-HT4 | 25 | |
| 5-HT5A | 100 | |
| 5-HT6 | 16 | |
| 5-HT7 | 7.9 | pKi of 7.9 reported in one study.[14] |
Note: The Ki values are compiled from various sources and represent a general overview. For precise comparisons, it is recommended to consult the original research articles.
Table 2: Functional Potencies (EC50) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Reported EC50 (nM) | Notes |
| 5-HT1A | cAMP Inhibition | ~10 - 100 | Varies depending on the cell system. |
| 5-HT2A | Calcium Flux / IP1 | 0.503 | Reported as a highly potent agonist.[2] |
| 5-HT2B | Phosphoinositide Hydrolysis | ~1 - 10 | |
| 5-HT2C | Calcium Flux / IP1 | ~10 - 100 | |
| 5-HT7 | cAMP Stimulation | 794 | pEC50 of 6.1 reported in one study.[14] |
Note: EC50 values are highly dependent on the assay conditions and the specific functional readout being measured.
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)
-
Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).
-
Assay Plate Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Serotonin.
-
Test Compound: 25 µL of serial dilutions of this compound.
-
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT solution (prepared in assay buffer to a final concentration near its Kd, typically 1-2 nM) to all wells.
-
Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of 5-MT that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis of the sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Rodent Head-Twitch Response (HTR) Assay
This protocol is a behavioral assay in mice to assess the 5-HT2A receptor agonist activity of this compound.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)[8]
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Optional: Automated HTR detection system with a head-mounted magnet and a magnetometer coil.[13]
Procedure:
-
Animal Acclimatization: House the mice in the facility for at least one week before testing. Handle the animals for 3-5 days prior to the experiment to reduce stress.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages.[8]
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. A dose-response study is recommended (e.g., 1, 3, 10, 30 mg/kg).
-
Drug Administration: Administer the prepared dose of 5-MT or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent (e.g., 5-10 ml/kg).[8]
-
Observation: Immediately after injection, place the mouse into an observation chamber.
-
Data Collection: Record the number of head-twitches for a set period, typically 30-60 minutes. A head-twitch is a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming behavior.[8] Data can be collected by a trained observer blinded to the treatment conditions or using an automated system.[8][13]
Data Analysis:
-
Calculate the total number of head-twitches for each animal during the observation period.
-
Compare the mean number of head-twitches between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the mean number of head-twitches against the dose of this compound.
Visualizations
Signaling Pathways
The primary signaling pathways activated by this compound are mediated through its interaction with various 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs).
Caption: Major G-protein signaling pathways activated by this compound.
Experimental Workflows
Caption: Workflow for a radioligand receptor binding assay.
Caption: Workflow for the rodent head-twitch response (HTR) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 608-07-1 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 12. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
improving the signal-to-noise ratio in 5-Methoxytryptamine binding assays
Welcome to the Technical Support Center for 5-Methoxytryptamine (5-MT) Binding Assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in a 5-MT binding assay?
A low signal-to-noise ratio is typically a result of either a weak specific binding signal (low signal) or excessive non-specific binding (high noise/background). Key factors include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, insufficient washing, or issues with the assay format itself.[1][2] A systematic optimization of these parameters is crucial for robust assay performance.[3]
Q2: How can I reduce high non-specific binding (NSB)?
High non-specific binding can obscure your specific signal.[4] Here are several strategies to mitigate it:
-
Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.[4][5]
-
Adjust Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) or use detergents (e.g., Tween-20) at low concentrations to prevent the ligand from sticking to plates and filters.[1][2][6]
-
Pre-treat Filter Plates: Soaking filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter material itself.[7][8]
-
Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]
-
Select an Appropriate Competitor: To define NSB, use a structurally different, high-affinity unlabeled ligand to displace only the specific binding of the radioligand.[5]
Q3: How do I determine the optimal incubation time and temperature for my assay?
The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[4]
-
Time-Course Experiment: To determine the optimal time, perform an association kinetics experiment. Measure specific binding at various time points until a stable plateau is reached.[9] For 5-HT receptors, incubation times of 60 minutes at room temperature are common, but this should be validated for your specific system.[8][9]
-
Temperature: While many assays are performed at room temperature, temperature can influence binding kinetics and affinity.[10][11] Some assays may benefit from incubation at 30°C or 37°C.[9] Consistency is key for reproducibility.
Q4: My results are not reproducible. What are the common sources of variability?
Poor reproducibility can stem from several factors:
-
Inconsistent Reagent Preparation: Prepare reagents, especially buffers and ligand dilutions, in large batches to minimize batch-to-batch variability.[2]
-
Pipetting Errors: Ensure accurate and consistent pipetting, particularly when preparing serial dilutions.
-
Variable Incubation Times/Temperatures: Use precisely timed incubations and a stable temperature environment.[2]
-
Cell Membrane Quality: Use freshly prepared or properly stored (-80°C) cell membrane aliquots and avoid repeated freeze-thaw cycles.[1]
-
Inadequate Washing: In filtration assays, inconsistent washing can lead to variable background levels.[1]
Troubleshooting Guide
This guide addresses common problems encountered during 5-MT binding assays.
| Problem | Potential Cause | Recommended Solution | Citation |
| High Background / High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or near this value for competition assays. | [1][4] |
| Non-specific adherence of the radioligand to the filter plate or assay wells. | Pre-soak filter plates with 0.3-0.5% polyethyleneimine (PEI). Include a low concentration of BSA (e.g., 0.05-0.3%) in the assay buffer. | [7][8] | |
| Insufficient washing to remove unbound radioligand. | Increase the number and/or volume of washes. Use ice-cold wash buffer to slow the dissociation of specifically bound ligand. | [1] | |
| Low Signal / Low Specific Binding | Receptor concentration is too low. | Increase the amount of membrane protein per well. A linear relationship between protein concentration and binding should be established. | [7] |
| Incubation time is too short for the reaction to reach equilibrium. | Perform a time-course (association kinetics) experiment to determine the optimal incubation time where binding reaches a plateau. | [9] | |
| Degraded radioligand or test compounds. | Use fresh aliquots of radioligands and compounds for each experiment. Avoid repeated freeze-thaw cycles. | [1] | |
| Suboptimal buffer pH or ionic strength. | Start with a buffer at physiological pH (7.4). Optimize salt concentrations (e.g., 100-150 mM NaCl), as this can influence binding affinity. | [6][11] | |
| Poor Reproducibility | Inconsistent assay conditions. | Standardize all steps, including incubation times, temperatures, wash volumes, and reagent preparation. | [2] |
| Membrane preparation variability. | Prepare a large batch of cell membranes, aliquot, and store at -80°C. Perform a protein concentration assay on the final preparation. | [1] |
Key Experimental Protocols
Protocol 1: Saturation Binding Assay
This experiment is performed to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).
-
Reagent Preparation :
-
Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[8]
-
Radioligand : Prepare serial dilutions of the radioligand (e.g., ³H-5-MT) in binding buffer, typically ranging from 0.1x to 10x the expected Kd.[4]
-
Unlabeled Ligand : Prepare a high concentration of an appropriate unlabeled competitor (e.g., 10 µM 5-HT) to determine non-specific binding.[5]
-
-
Assay Setup :
-
Set up triplicate tubes/wells for each concentration of radioligand.
-
Total Binding (TB) : Add binding buffer, radioligand dilution, and membrane preparation (e.g., 10-70 µg protein).[7]
-
Non-Specific Binding (NSB) : Add the high concentration of unlabeled ligand, radioligand dilution, and membrane preparation.
-
-
Incubation : Incubate the plate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., room temperature) to reach equilibrium.[8][9]
-
Termination : Terminate the reaction by rapid filtration through a GF/B or GF/C filter plate using a cell harvester.[7]
-
Washing : Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Quantification : Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[7]
-
Data Analysis :
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot SB against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[1]
-
Protocol 2: Competition Binding Assay
This experiment is used to determine the binding affinity (Ki) of an unlabeled test compound.
-
Reagent Preparation :
-
Binding Buffer : As described in Protocol 1.
-
Radioligand : Use a fixed concentration, typically at or below the Kd value determined from the saturation assay.[4]
-
Test Compound : Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup :
-
Total Binding : Wells with binding buffer, radioligand, and membranes.
-
Non-Specific Binding : Wells with a high concentration of a standard unlabeled competitor, radioligand, and membranes.
-
Competition : Wells with the serially diluted test compound, radioligand, and membranes.
-
-
Incubation, Termination, and Washing : Follow steps 3-5 from Protocol 1.
-
Quantification : Measure bound radioactivity as in Protocol 1.
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary Tables
Table 1: Example Buffer Compositions for 5-HT Receptor Binding Assays
| Buffer Component | Concentration | Purpose | Reference |
| Tris-Cl or HEPES | 20-50 mM | Buffering agent to maintain pH | [8][12] |
| MgCl₂ | 5-10 mM | Divalent cation, may be required for receptor conformation/affinity | [8][12] |
| NaCl | 100-154 mM | Mimics physiological ionic strength | [1][8] |
| EDTA | 0.5-1 mM | Chelates divalent cations, can reduce nuclease activity | [8] |
| Ascorbic Acid | 0.01% - 0.5 mM | Antioxidant to prevent oxidation of ligands and receptors | [8][12] |
| BSA | 0.05% - 0.3% | Blocking agent to reduce non-specific binding | [1][8] |
Visual Guides and Workflows
Caption: A typical experimental workflow for a radioligand filtration binding assay.
Caption: A logical workflow for troubleshooting high non-specific binding.
Caption: The relationship between total, specific, and non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. Optimization of radioligand binding and radioimmuno assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 9. benchchem.com [benchchem.com]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
addressing receptor desensitization with repeated 5-Methoxytryptamine application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating receptor desensitization following repeated application of 5-Methoxytryptamine (5-MT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MT) and which receptors does it target?
A1: this compound (5-MT), also known as mexamine, is a tryptamine derivative that is structurally related to serotonin and melatonin.[1] It functions as a non-selective serotonin (5-HT) receptor agonist.[1][2] Its primary targets with high affinity are the 5-HT1A and 5-HT2A receptors, though it also interacts with other 5-HT receptor subtypes.[2][3]
Q2: What is receptor desensitization and why is it a concern with repeated 5-MT application?
A2: Receptor desensitization, also known as tachyphylaxis or tolerance, is a phenomenon where the cellular response to a drug or ligand is diminished following repeated or prolonged exposure. With repeated application of an agonist like 5-MT, the target receptors (e.g., 5-HT1A, 5-HT2A) can become less responsive. This can manifest as a reduced second messenger response, receptor internalization from the cell surface, or a decrease in the total number of receptors (downregulation).[4][5][6][7][8][9][10][11] Understanding desensitization is crucial for interpreting experimental results and for the development of therapeutics.
Q3: What are the primary signaling pathways activated by 5-MT?
A3: 5-MT activates different signaling pathways depending on the receptor subtype it binds to:
-
5-HT1A Receptors: These are G-protein coupled receptors (GPCRs) that couple to Gi/Go proteins.[12] Activation of 5-HT1A receptors by 5-MT leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[10][12]
-
5-HT2A Receptors: These are Gq-protein coupled receptors (GPCRs).[13] When activated by 5-MT, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] This cascade ultimately leads to an increase in intracellular calcium levels.[14]
Signaling Pathway Diagrams
Caption: 5-HT1A receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor activation is necessary for 5-MeODMT-dependent potentiation of feeding inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of 5-HT2A receptor function by chronic administration of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine2A (5-HT2A) receptor desensitization can occur without down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained treatment with a 5-HT(2A) receptor agonist causes functional desensitization and reductions in agonist-labeled 5-HT(2A) receptors despite increases in receptor protein levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor: signaling, desensitization, and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
selecting the appropriate vehicle for in vivo 5-Methoxytryptamine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo administration of 5-Methoxytryptamine (5-MT).
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended vehicle for in vivo administration of this compound?
A1: The most commonly reported vehicle for in vivo administration of this compound and related tryptamines is sterile normal saline (0.9% NaCl) . For compounds that are readily soluble in aqueous solutions, saline is preferred due to its isotonic nature, which minimizes tissue irritation and is well-tolerated by animals[1].
However, 5-MT has limited water solubility. Therefore, co-solvents are often necessary to achieve the desired concentration for injection. A common approach is to first dissolve the 5-MT in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with saline to the final concentration.
Q2: My this compound is not dissolving in saline. What should I do?
A2: If 5-MT does not readily dissolve in saline, this is likely due to its limited aqueous solubility. Here are a few approaches to address this issue:
-
Use of a Co-solvent: The recommended method is to first dissolve the 5-MT in a minimal amount of a biocompatible organic solvent, such as DMSO, and then slowly add saline or phosphate-buffered saline (PBS) to reach the desired final volume and concentration. It is crucial to keep the final concentration of the organic solvent as low as possible to avoid toxicity.
-
pH Adjustment: The solubility of tryptamines can be pH-dependent. Adjusting the pH of the saline solution may improve solubility. However, it is critical to ensure the final pH of the solution is within a physiologically tolerable range (typically pH 7.2-7.4) to avoid injection site pain and tissue damage[2].
-
Use of Solubilizing Agents: For particularly difficult-to-dissolve compounds, cyclodextrins (e.g., SBE-β-CD) can be used to increase aqueous solubility.
Q3: What are the potential signs of toxicity or adverse reactions I should monitor for after 5-MT administration?
A3: Following administration of 5-MT or structurally similar compounds like 5-MeO-DMT, it is important to closely monitor the animals for any adverse effects. Reported signs of toxicity in animal models include:
-
Hyperthermia
-
Ataxia (impaired coordination)
-
Mydriasis (dilated pupils)
-
Tremors
-
Convulsions
-
Shivering
-
Salivation
The severity of these effects can be dose-dependent. It is crucial to establish a dose-response curve and to be aware of the reported LD50 values for similar compounds in the chosen animal model and route of administration.
Q4: How stable is this compound in solution, and how should I store my prepared solutions?
-
Short-term Storage: For aqueous solutions prepared for immediate use, it is best to use them on the same day. If temporary storage is necessary, refrigeration at 2-8°C is recommended.
-
Long-term Storage of Stock Solutions: Stock solutions of 5-MT dissolved in an organic solvent like DMSO are generally more stable. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[3]. One study on the stability of various compounds in DMSO found that many were stable for extended periods when stored properly.
-
Protection from Light: Tryptamine derivatives can be light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of 5-MT in the vehicle upon addition of saline/PBS. | The compound has "crashed out" of solution due to its low aqueous solubility. The final concentration of the organic co-solvent may be too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO), but be mindful of its potential toxicity. The final concentration of DMSO should ideally be kept below 10% for intraperitoneal injections in mice to avoid significant motor impairment[4].2. Use a different co-solvent system , such as a combination of DMSO and a non-ionic surfactant like Tween 80 or a solubilizing agent like SBE-β-CD.3. Gently warm the solution to aid in re-dissolving the precipitate. Ensure the solution cools to room temperature before injection.4. Prepare a more dilute solution if the experimental design allows. |
| Animal shows signs of distress or irritation at the injection site (e.g., excessive grooming, vocalization). | The pH of the solution may be outside the physiological range, or the vehicle itself may be causing irritation. High concentrations of organic solvents can be irritants. | 1. Check and adjust the pH of the final solution to be within the physiological range (7.2-7.4)[2].2. Reduce the concentration of the organic co-solvent to the lowest possible level that maintains solubility.3. Consider an alternative, less irritating vehicle if the problem persists. |
| Inconsistent or unexpected behavioral effects in the animals. | This could be due to a variety of factors, including incorrect dosing, degradation of the compound, or variability in the preparation of the injection solution. | 1. Verify the concentration of your stock and final solutions. 2. Prepare fresh solutions for each experiment to minimize the risk of degradation.3. Ensure thorough mixing of the solution before drawing it into the syringe to ensure a homogenous dose.4. Standardize the administration procedure (e.g., time of day, handling of animals) to reduce experimental variability. |
| Difficulty in administering the full dose due to the viscosity of the vehicle. | Some vehicles, particularly those containing high concentrations of co-solvents or solubilizing agents, can be more viscous than saline. | 1. Use a syringe with a slightly larger gauge needle , being mindful of the potential for increased tissue damage.2. Administer the injection more slowly to allow for the viscous solution to be properly dispersed. |
Quantitative Data on Vehicle Formulations
The following tables summarize common vehicles used for in vivo administration of tryptamine derivatives and their solubility properties.
Table 1: Common Vehicle Compositions for In Vivo Administration
| Vehicle Composition | Primary Use | Considerations |
| Normal Saline (0.9% NaCl) | For water-soluble compounds. | May not be suitable for poorly soluble compounds like 5-MT without a co-solvent. Generally well-tolerated[1]. |
| Phosphate-Buffered Saline (PBS) | Similar to normal saline, but with the added benefit of maintaining a stable pH. | Also requires a co-solvent for poorly soluble compounds. |
| DMSO/Saline Mixture | To dissolve lipophilic or poorly water-soluble compounds. | The concentration of DMSO should be minimized to avoid toxicity. A study on various vehicles found that pure DMSO caused significant motor impairment in mice, while aqueous vehicles like saline did not[4]. |
| DMSO/SBE-β-CD/Saline Mixture | For compounds with very low aqueous solubility. | SBE-β-CD can enhance solubility and potentially reduce the required concentration of DMSO. |
| Polyethylene Glycol (PEG) or Propylene Glycol (PG) in Saline | As alternative co-solvents for compounds with intermediate solubility. | Can also cause motor impairment at higher concentrations[4]. |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | ≥19 mg/mL |
| Ethanol | ≥28.05 mg/mL | |
| Water | Insoluble/Limited | |
| 5-MeO-DMT | Water | >32.7 µg/mL[5] |
| 5-methoxy DALT | DMF | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | |
| DMSO | 15 mg/mL | |
| Ethanol | 1.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Saline Vehicle
This protocol is a general guideline and may need to be optimized based on the specific experimental requirements.
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Normal Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure: a. Weigh the required amount of 5-MT powder and place it in a sterile vial. b. Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). The exact volume will depend on the desired final concentration and the solubility of 5-MT in DMSO. c. Vortex the vial until the 5-MT is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat. d. In a separate sterile tube, calculate and add the required volume of sterile normal saline for the final desired concentration. e. While vortexing the saline, slowly add the appropriate volume of the 5-MT stock solution drop by drop. This slow addition helps to prevent the compound from precipitating out of solution. f. Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. g. The final concentration of DMSO should be kept as low as possible, ideally below 10% for intraperitoneal injections.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared 5-MT solution
-
Sterile syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25-27G)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
-
-
Procedure: a. Gently restrain the mouse, exposing the abdomen. The mouse can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site. b. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. c. Wipe the injection site with 70% ethanol. d. Insert the needle at a 15-30 degree angle into the peritoneal cavity. e. Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ (no flashback of blood or other fluid). f. Slowly inject the solution. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal closely for any adverse reactions as described in the FAQs.
Visualizations
Signaling Pathways of this compound
This compound is a non-selective agonist for several serotonin (5-HT) receptors. The diagram below illustrates the major signaling cascades activated by G-protein coupled 5-HT receptors.
Caption: Major signaling pathways activated by 5-MT via different 5-HT receptor subtypes.
Experimental Workflow for In Vivo 5-MT Administration
The following diagram outlines a typical workflow for an in vivo experiment involving the administration of this compound to mice.
Caption: A generalized workflow for in vivo 5-MT experiments in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for MAO-A Metabolism in 5-Methoxytryptamine In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxytryptamine (5-MT) in vivo. The focus is on accounting for its rapid metabolism by Monoamine Oxidase A (MAO-A).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound (5-MT) in vivo?
A1: The primary metabolic pathway for 5-MT in vivo is oxidative deamination, predominantly catalyzed by Monoamine Oxidase A (MAO-A).[1][2] This rapid metabolism leads to the formation of the main metabolite, 5-methoxyindole-3-acetic acid (5-MIAA), and to a lesser extent, 5-methoxytryptophol.[1] Due to this extensive first-pass metabolism, 5-MT is generally orally inactive.[1]
Q2: Why is it crucial to consider MAO-A activity in 5-MT in vivo studies?
A2: Failure to account for MAO-A activity will lead to a significant underestimation of 5-MT's true in vivo concentrations and its physiological effects. The rapid degradation of 5-MT by MAO-A means that administered 5-MT is quickly cleared from the system, potentially masking its biological activity.[3] Studies have shown that inhibiting MAO-A can potentiate the brain levels of 5-MT by as much as 20-fold.[1]
Q3: How can I inhibit MAO-A activity in my in vivo experiments?
A3: MAO-A activity can be inhibited by administering a selective MAO-A inhibitor, such as clorgyline, or a non-selective MAO inhibitor like pargyline or tranylcypromine, prior to 5-MT administration.[1][2] The choice of inhibitor and its administration protocol (dose, timing) is critical for effectively blocking 5-MT metabolism.
Q4: What are the expected metabolites of 5-MT that I should monitor in my study?
A4: The primary metabolite to monitor is 5-methoxyindole-3-acetic acid (5-MIAA).[1] Measuring the levels of 5-MIAA alongside 5-MT can provide a more complete picture of the metabolic fate of the administered compound. Another metabolite that can be considered is 5-methoxytryptophol.[1]
Q5: What analytical methods are suitable for quantifying 5-MT and its metabolites?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of 5-MT and its metabolites in biological matrices like plasma and brain tissue. Gas chromatography-mass spectrometry (GC-MS) has also been used.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Undetectable or very low levels of 5-MT in plasma or brain tissue after administration. | Rapid metabolism by MAO-A. | Pre-treat animals with a selective MAO-A inhibitor (e.g., clorgyline) to block metabolic degradation. Ensure the pre-treatment time is sufficient for the inhibitor to take effect. |
| Inadequate dose of 5-MT. | Perform a dose-response study to determine the optimal dose of 5-MT for your experimental model. | |
| Poor bioavailability of 5-MT. | Consider a different route of administration (e.g., intraperitoneal or subcutaneous instead of oral) to bypass first-pass metabolism. | |
| High variability in 5-MT concentrations between animals. | Inconsistent administration of 5-MT or MAO-A inhibitor. | Ensure accurate and consistent dosing and timing of all administrations. |
| Genetic variations in MAO-A activity within the animal strain. | Use a well-characterized and genetically homogenous animal strain. | |
| Differences in food intake, which can affect drug absorption and metabolism. | Standardize feeding schedules for all animals in the study. | |
| Difficulty in quantifying 5-MIAA. | Inefficient extraction of the acidic metabolite from the biological matrix. | Optimize the sample extraction protocol. A liquid-liquid extraction with a suitable organic solvent or solid-phase extraction may be necessary. |
| Low concentrations of the metabolite. | Increase the sensitivity of the analytical method (e.g., by optimizing MS/MS parameters). | |
| Unexpected behavioral or physiological effects after 5-MT administration. | Interaction of 5-MT with other neurotransmitter systems, potentiated by MAO-A inhibition. | Carefully monitor a range of behavioral and physiological parameters. Consider potential off-target effects of both 5-MT and the MAO-A inhibitor. |
| The MAO-A inhibitor itself may have biological effects. | Include a control group that receives only the MAO-A inhibitor to differentiate its effects from those of 5-MT. |
Quantitative Data Summary
The following tables summarize key quantitative data related to 5-MT metabolism. It is important to note that comprehensive pharmacokinetic data for 5-MT is limited, and some values are extrapolated from studies on the structurally related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Table 1: Effect of MAO-A Inhibition on 5-MT Brain Levels in Rats
| Treatment | Fold Increase in Brain 5-MT Levels | Reference |
| 5-MT + Clorgyline (MAO-A Inhibitor) | 20 | [1] |
Table 2: Pharmacokinetic Parameters of 5-MeO-DMT (as a proxy for 5-MT) in Mice
| Parameter | 5-MeO-DMT Alone | 5-MeO-DMT + Harmaline (MAO-A Inhibitor) | Reference |
| t½ (half-life) | 12-19 min | Significantly prolonged | [4] |
| Systemic Exposure (AUC) | Baseline | Over 4-fold increase | [4] |
Detailed Experimental Protocols
Protocol 1: In Vivo Study of 5-MT Metabolism in Rats with MAO-A Inhibition
Objective: To determine the plasma and brain concentrations of 5-MT and its primary metabolite 5-MIAA following peripheral administration in the presence and absence of MAO-A inhibition.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Clorgyline hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into four groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + 5-MT
-
Group 3: Clorgyline + Vehicle (Saline)
-
Group 4: Clorgyline + 5-MT
-
-
MAO-A Inhibition:
-
Dissolve clorgyline hydrochloride in sterile saline.
-
Administer clorgyline (e.g., 2.5 mg/kg, intraperitoneally) to Groups 3 and 4.
-
Administer an equivalent volume of saline to Groups 1 and 2.
-
Allow for a pre-treatment period of 4 hours for the inhibitor to take effect.
-
-
5-MT Administration:
-
Dissolve 5-MT hydrochloride in sterile saline.
-
Administer 5-MT (e.g., 5 mg/kg, intraperitoneally) to Groups 2 and 4.
-
Administer an equivalent volume of saline to Groups 1 and 3.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) after 5-MT administration, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals with ice-cold saline and immediately harvest the brains.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins with a suitable organic solvent (e.g., acetonitrile), centrifuge, and collect the supernatant.
-
Brain: Homogenize brain tissue in an appropriate buffer, precipitate proteins, centrifuge, and collect the supernatant.
-
-
HPLC-MS/MS Analysis:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of 5-MT and 5-MIAA.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Analyze the prepared plasma and brain samples.
-
-
Data Analysis:
-
Calculate the concentrations of 5-MT and 5-MIAA in each sample.
-
Compare the concentration-time profiles between the different treatment groups.
-
Perform statistical analysis to determine the significance of the effect of MAO-A inhibition.
-
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic and signaling pathway of this compound (5-MT).
Experimental Workflow
Caption: A typical experimental workflow for an in vivo 5-MT metabolism study.
References
- 1. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and pharmacokinetic interactions between monoamine oxidase inhibitors and the hallucinogen 5-methoxy-N,N-dimethyltryptamine. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of 5-Methoxytryptamine
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for increasing the brain penetration of 5-Methoxytryptamine (5-MT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the brain penetration of this compound (5-MT)?
A1: The primary challenges include:
-
Metabolic Instability: 5-MT is rapidly metabolized by monoamine oxidase (MAO), particularly MAO-A, in peripheral tissues and at the blood-brain barrier (BBB)[1][2]. This significantly reduces the amount of compound that reaches the central nervous system (CNS).
-
Limited Passive Permeability: While 5-MT can cross the BBB, its physicochemical properties may not be optimal for high passive diffusion[1]. Properties such as polarity and molecular size can limit its ability to freely diffuse across the lipid membranes of the brain endothelial cells.
-
Potential for Efflux: Like the structurally similar neurotransmitter serotonin, 5-MT may be a substrate for efflux transporters at the BBB, such as the serotonin transporter (SERT), which can actively pump the molecule out of the brain and back into the bloodstream[3].
Q2: Can co-administration of MAO inhibitors improve 5-MT brain levels?
A2: Yes, studies in animal models have shown that pre-treatment with MAO inhibitors (MAOIs) dramatically increases brain concentrations of 5-MT following its administration[1][2]. The MAO-A inhibitor clorgyline has been shown to increase brain 5-MT levels by as much as 20-fold[1]. However, this approach lacks specificity and carries the risk of systemic side effects associated with MAO inhibition.
Q3: Is 5-MT a substrate for active influx transporters at the BBB?
A3: Currently, there is limited direct evidence to suggest that 5-MT is a high-affinity substrate for specific active influx transporters at the BBB. While transporters for amino acids and other endogenous molecules are present, 5-MT's transport appears to be more limited[4][5]. Its structural similarity to serotonin suggests it may interact with SERT, which is primarily involved in its reuptake and potential efflux[3].
Q4: What is the most promising general strategy for enhancing CNS delivery of tryptamine-like molecules?
A4: Prodrug and chemical modification strategies are highly promising. These approaches aim to transiently alter the molecule's physicochemical properties (e.g., increase lipophilicity) to enhance BBB permeation[6][7][8]. Once in the CNS, the modifying group is cleaved by brain-resident enzymes to release the active 5-MT. A recent study on the analog 5-MeO-DMT demonstrated that chemical modification (fluorination) could significantly enhance brain penetration[9].
Troubleshooting Guides
Issue 1: Low or inconsistent permeability in in vitro BBB models (e.g., Transwell assay).
| Potential Cause | Troubleshooting Step |
| Poor Barrier Integrity | Verify the integrity of your cell monolayer by measuring Transendothelial Electrical Resistance (TEER). TEER values should be stable and within the expected range for your chosen cell line (e.g., hCMEC/D3, primary endothelial cells) before starting the permeability assay[10]. |
| Compound Adsorption | 5-MT may adsorb to the plastic of the Transwell plate. Run a control experiment without cells to quantify compound loss due to non-specific binding and include a recovery assessment in your mass balance calculation. |
| Cellular Metabolism | The endothelial cells of the BBB model may express metabolic enzymes (like MAO). Analyze samples from both apical and basolateral chambers for 5-MT metabolites using LC-MS/MS to determine if the compound is being degraded during the assay. |
| Efflux Transporter Activity | If permeability from the basolateral-to-apical side is significantly higher than apical-to-basolateral, an active efflux is likely occurring. Co-incubate with known efflux pump inhibitors (e.g., for P-gp, BCRP) to confirm[4]. |
Issue 2: Poor correlation between in vitro permeability and in vivo brain concentration.
| Potential Cause | Troubleshooting Step |
| Rapid Peripheral Metabolism | High in vitro permeability may not translate in vivo if the compound is rapidly cleared from circulation before it can reach the BBB. Conduct a preliminary pharmacokinetic study to determine the plasma half-life of 5-MT or your analog[2]. |
| High Plasma Protein Binding | Only the unbound fraction of a drug in plasma is available to cross the BBB. Determine the plasma protein binding of your compound. High binding can severely limit brain exposure despite good intrinsic permeability. |
| Non-specific Brain Tissue Binding | High total brain concentrations may not reflect unbound, pharmacologically active drug if the compound binds extensively to brain tissue. Measure the fraction of unbound drug in brain homogenate (fu,brain) to calculate the unbound brain concentration[11]. |
| Limitations of the in vitro Model | In vitro models, especially those using immortalized cell lines, may not fully express the complete repertoire of transporters and enzymes found in vivo[12][13]. Consider using more complex models, such as co-cultures with astrocytes and pericytes or microfluidic "BBB-on-a-chip" systems[14][15]. |
Strategies to Increase Brain Penetration of 5-MT
Chemical Modification
Modifying the core structure of 5-MT can improve its lipophilicity and metabolic stability, thereby enhancing passive diffusion across the BBB.
-
Strategy: Introduce small, lipophilic groups that do not significantly alter the pharmacophore responsible for target engagement. Fluorination is a common bioisosteric replacement for hydrogen that can increase lipophilicity and block sites of metabolism.
-
Example Data (from a 5-MeO-DMT analog): A study demonstrated that adding a fluorine atom to the 4-position of a 5-MeO-DMT analog (4-F,5-MeO-PyrT) resulted in detectable brain penetration in mice, peaking at 30 minutes post-administration[9].
Table 1: Effect of Chemical Modification on Receptor Potency of a 5-MT Analog (Data adapted from a study on 5-MeO-DMT analogs to illustrate the principle)[9]
| Compound | Modification | 5-HT1A Potency (EC50) | 5-HT2A Potency (EC50) | Selectivity (5-HT1A over 5-HT2A) |
| 5-MeO-DMT | Parent | 5.1 nM | 19 nM | ~4x |
| 4-F,5-MeO-DMT | 4-Fluorination | 0.36 nM (14-fold increase) | 57 nM (3-fold decrease) | >150x |
This table illustrates how a subtle chemical modification can dramatically alter potency and selectivity, a key consideration when enhancing brain penetration.
Prodrug Approaches
A prodrug is an inactive derivative of a parent drug that, after administration, is converted in vivo to the active compound. This strategy is used to overcome pharmacokinetic limitations, such as poor BBB permeability[7][16].
-
Strategy: Mask the polar amine or indole functionalities of 5-MT with a lipophilic promoiety. The promoiety should be designed to be cleaved by enzymes present in the brain (e.g., esterases) to release active 5-MT.
-
Common Promoieties:
-
Esters: To mask hydroxyl groups (if present on an analog).
-
Acyloxymethyl/Carbamate derivatives: To create prodrugs of the primary/secondary amine.
-
Dihydro-trigonelline carriers: A specific carrier system designed to "lock-in" the drug in the CNS after enzymatic oxidation.
-
Nanoparticle-Based Delivery Systems
Encapsulating 5-MT into nanocarriers can protect it from peripheral metabolism and facilitate its transport across the BBB[17][18].
-
Strategy: Formulate 5-MT into liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles. The surface of these nanoparticles can be functionalized with ligands that target receptors on the BBB endothelial cells (e.g., transferrin receptor, insulin receptor) to induce receptor-mediated transcytosis[19][20].
Table 2: Comparison of Nanoparticle Delivery Systems for CNS Targeting
| Nanoparticle Type | Core Material | Typical Size Range | Advantages | Key Considerations |
| Liposomes | Phospholipids | 80 - 200 nm | Biocompatible; can carry hydrophilic and hydrophobic drugs[20]. | Can have stability issues; rapid clearance by RES unless PEGylated[20]. |
| Polymeric NPs | PLGA, PLA | 100 - 300 nm | Sustained release; well-established safety profile[17]. | Potential for burst release; manufacturing complexity. |
| Solid Lipid NPs (SLNs) | Solid Lipids (e.g., triglycerides) | 50 - 200 nm | High stability; good biocompatibility; scalable production[18]. | Lower drug loading capacity compared to other types[18]. |
Alternative Routes of Administration: Intranasal Delivery
Intranasal administration can deliver drugs directly to the CNS via the olfactory and trigeminal nerve pathways, bypassing the BBB entirely[21][22][23].
-
Strategy: Develop a formulation of 5-MT suitable for nasal delivery, such as a nanoemulsion or a mucoadhesive gel. This approach enhances residence time in the nasal cavity and promotes absorption along the neural pathways[24][25].
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol describes a method to assess the permeability of 5-MT across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Complete endothelial cell growth medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
5-MT stock solution
-
Lucifer Yellow (paracellular marker)
-
Analytical system for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Coat Transwell inserts with collagen. Seed hCMEC/D3 cells onto the inserts at a high density (e.g., 50,000 cells/cm²).
-
Monolayer Formation: Culture the cells for 5-7 days, changing the media every 2-3 days, until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER of the monolayer using an EVOM2 epithelial voltohmmeter. Proceed only if TEER values are >100 Ω·cm².
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of 5-MT (e.g., 10 µM) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 15, 30, 60, 90, 120 min), collect a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Paracellular Leakage Control: In a separate set of wells, perform the same experiment with Lucifer Yellow to assess the "leakiness" of the monolayer.
-
Quantification: Analyze the concentration of 5-MT in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C0 = Initial concentration in the donor chamber (mol/cm³)
-
Protocol 2: In Vivo Quantification of 5-MT in Brain Tissue
This protocol outlines the general steps for measuring 5-MT concentration in rodent brain tissue following systemic administration.
Materials:
-
Test animals (e.g., male Wistar rats)
-
5-MT formulation for injection (e.g., dissolved in saline)
-
Anesthesia and surgical tools
-
Homogenization buffer (e.g., perchloric acid solution)
-
Tissue homogenizer
-
Centrifuge
-
Analytical system (e.g., GC-MS or HPLC with electrochemical detection)[26][27]
Methodology:
-
Compound Administration: Administer 5-MT to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
Tissue Collection: At a predetermined time point post-administration (e.g., 30 minutes), anesthetize the animal deeply.
-
Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This prevents contamination of the brain sample with drug from the blood.
-
Brain Extraction: Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus). Immediately flash-freeze the tissue in liquid nitrogen or on dry ice to halt metabolic activity.
-
Sample Preparation: a. Weigh the frozen brain tissue. b. Add a known volume of ice-cold homogenization buffer, often containing a deuterated internal standard for GC-MS analysis[26]. c. Homogenize the tissue thoroughly until no visible solids remain. d. Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet proteins and cell debris.
-
Extraction & Derivatization (for GC-MS): a. Collect the supernatant. b. Perform a liquid-liquid extraction (e.g., with chloroform)[26]. c. Evaporate the organic solvent and derivatize the residue (e.g., with pentafluoropropionic anhydride) to make 5-MT volatile for GC analysis[26].
-
Analysis: Inject the prepared sample into the GC-MS or HPLC system. Quantify the amount of 5-MT by comparing its peak area to that of the internal standard against a standard curve.
-
Data Expression: Express the results as concentration per unit weight of tissue (e.g., ng/g of brain tissue).
Visual Guides: Workflows and Mechanisms
Caption: Workflow for the design and validation of a 5-MT prodrug.
Caption: Receptor-mediated transcytosis of a 5-MT-loaded nanoparticle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented brain 5-HT crosses the blood-brain barrier through the 5-HT transporter in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond ADME: The Endogenous Functions of Drug Transporters and Its Impact on Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Polymeric Nanocarrier-Based Drug Formulations for Enhancing Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation strategies for nose-to-brain delivery of therapeutic molecules | Semantic Scholar [semanticscholar.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of this compound in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Receptor Binding Profiles of 5-Methoxytryptamine and Serotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of 5-Methoxytryptamine (5-MeO-T) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The information presented herein is supported by experimental data from radioligand binding assays and delves into the functional consequences of these binding interactions through an examination of downstream signaling pathways.
Introduction
Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, and sleep, through its interaction with a diverse family of 5-HT receptors.[1] this compound, a naturally occurring tryptamine derivative, is structurally similar to serotonin and has been identified as a potent agonist at several serotonin receptor subtypes.[2] Understanding the nuances of their respective binding affinities and subsequent signaling cascades is crucial for the development of novel therapeutics targeting the serotonergic system.
Quantitative Receptor Binding Profiles
The binding affinities of this compound and serotonin for a range of human serotonin receptor subtypes have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented in the following table summarizes these findings.
| Receptor Subtype | This compound Kᵢ (nM) | Serotonin Kᵢ (nM) |
| 5-HT₁A | <50[3] | 1.3 - 10 |
| 5-HT₁B | - | 5.4 |
| 5-HT₁D | - | 3.0 |
| 5-HT₁E | Low Affinity (>1000)[3] | - |
| 5-HT₁F | <100[3] | - |
| 5-HT₂A | Potent Agonist (EC₅₀ = 0.503 nM)[2] | 18-fold lower affinity than 5-MeO-T[4] |
| 5-HT₂B | 25-fold selective over 5-HT₂A[2] | - |
| 5-HT₂C | 400-fold selective over 5-HT₂A[2] | - |
| 5-HT₆ | <50[3] | 65 |
| 5-HT₇ | - | 8.1 - 9.0 (pKi) |
Note: A direct Kᵢ value for 5-HT at the 5-HT₂A receptor was not explicitly found in the provided search results, but it is established to have a lower affinity than this compound at this subtype.[4] EC₅₀ is the half-maximal effective concentration, another measure of potency. pKi is the negative logarithm of the Kᵢ value.
Key Signaling Pathways
The activation of 5-HT receptors by agonists like serotonin and this compound initiates intracellular signaling cascades that mediate their physiological effects. The primary signaling pathways for the 5-HT₁A and 5-HT₂A receptors, where both compounds exhibit significant activity, are detailed below.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is coupled to inhibitory G-proteins (Gαi/o).[5][6] Upon activation, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6] This pathway ultimately results in neuronal hyperpolarization through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of calcium channels.[5]
5-HT₂A Receptor Signaling
In contrast to the 5-HT₁A receptor, the 5-HT₂A receptor is coupled to the Gq/11 family of G-proteins.[5] Activation of the 5-HT₂A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] This cascade leads to a variety of downstream cellular responses, including neuronal depolarization and the modulation of gene expression.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Kᵢ values) for this compound and serotonin at various 5-HT receptors is typically performed using a competitive radioligand binding assay. A generalized protocol for this experimental workflow is outlined below.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT receptor subtype of interest, or tissue homogenates (e.g., rat brain cortex).[8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).[8]
-
Test Compounds: this compound and Serotonin.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other additives as required.[8]
-
Wash Buffer: Ice-cold assay buffer.[8]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind with high affinity to the receptor.[8]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to minimize non-specific binding.[8][9]
-
Filtration Apparatus: A vacuum manifold or cell harvester.[8]
-
Scintillation Counter: To measure radioactivity.[9]
Experimental Workflow
Detailed Steps:
-
Membrane Preparation: The receptor source (cells or tissue) is homogenized in an ice-cold lysis buffer. The homogenate is then subjected to centrifugation to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.[8]
-
Assay Setup: The assay is performed in a 96-well filter plate. To each well, the assay buffer, a serial dilution of the test compound (this compound or serotonin) or the non-specific binding control, the radioligand at a concentration near its dissociation constant (Kₔ), and the membrane preparation are added.[8]
-
Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[8]
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.[9]
-
Data Analysis: The non-specific binding is subtracted from the total binding to determine the specific binding. The specific binding is then plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]
Conclusion
This comparative guide illustrates that both this compound and serotonin are potent agonists at multiple serotonin receptor subtypes. Notably, this compound exhibits particularly high potency at the 5-HT₂A receptor. The differential binding affinities of these two compounds likely translate to distinct physiological and pharmacological effects, a crucial consideration for researchers in the field of drug discovery and development. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for further investigation into the complex pharmacology of the serotonergic system.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. acnp.org [acnp.org]
- 4. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to 5-Methoxytryptamine and Melatonin: In Vivo Effects on Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of 5-methoxytryptamine (5-MT) and melatonin on circadian rhythms. While both indoleamines are structurally related and found endogenously, their mechanisms of action and documented effects on the master circadian clock differ significantly. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in chronobiology, pharmacology, and drug development.
Executive Summary
Melatonin is a well-established chronobiotic agent that directly modulates the circadian system via activation of specific melatonin receptors (MT1 and MT2) in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. Its effects on phase-shifting circadian rhythms are well-documented and dose-dependent.
This compound, in contrast, does not bind to melatonin receptors.[1] However, it can be N-acetylated to form melatonin, suggesting a potential indirect melatonergic activity.[1][2] Furthermore, 5-MT is a potent agonist of serotonin receptors, and the serotonergic system is a known modulator of the circadian clock.[1][3] Direct comparative studies on the in vivo phase-shifting effects of 5-MT and melatonin are limited. However, existing evidence suggests that their primary mechanisms of influencing circadian rhythms are distinct.
Comparative Data on In Vivo Effects
The following table summarizes the available quantitative and qualitative data on the effects of melatonin and this compound on circadian rhythms and related physiological parameters.
| Parameter | Melatonin | This compound |
| Phase-Shifting Effects | Induces phase advances and delays in a time-dependent manner. For example, a single injection in rats at circadian time (CT) 10 can cause a phase advance of approximately 40-45 minutes.[4][5] The median effective dose (ED50) for phase-shifting in pinealectomized rats is 2.16 µg/kg.[4][5] | Direct in vivo phase-shifting data is not readily available. As a potent serotonin agonist, it may induce phase shifts similar to other serotonergic agents, which have been shown to cause phase advances of 20-180 minutes in rats.[1][6] |
| Entrainment of Rhythms | Daily injections can entrain free-running locomotor rhythms in rats. The ED50 for entrainment in pinealectomized rats is 121 ng/kg.[4][5] | Continuous administration in rats did not affect diurnal sleep-wake rhythmicity.[7] |
| Sleep-Wake Cycle | Can promote sleep and increase total sleep time. | Continuous administration in rats increased the amount of time spent in both quiet and rapid eye movement sleep during both the light and dark periods.[7] |
| Clock Gene Expression | Application to SCN slices at CT 10 (subjective dusk) significantly increases the expression of Per1 and Per2. This effect is not observed at CT 6 (mid-subjective day). | The direct in vivo effect of 5-MT on clock gene expression in the SCN has not been extensively reported. |
| Receptor Affinity | High affinity for MT1 and MT2 receptors. | No affinity for melatonin receptors.[1] Potent agonist for various serotonin (5-HT) receptors.[1] |
| Metabolism | Primarily metabolized in the liver to 6-hydroxymelatonin.[8] A minor pathway involves deacetylation to this compound.[8] | Rapidly metabolized by monoamine oxidase (MAO).[8][9] Can be N-acetylated to form melatonin.[10] |
Signaling Pathways
The distinct receptor targets of melatonin and this compound dictate their different signaling pathways within the SCN.
References
- 1. Serotonin and the mammalian circadian system: II. Phase-shifting rat behavioral rhythms with serotonergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. oipub.com [oipub.com]
- 4. Pinealectomized rats entrain and phase-shift to melatonin injections in a dose-dependent manner. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effects of melatonin and this compound on sleep-wake patterns in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Day-night rhythm of this compound biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the significance of an alternate pathway of melatonin synthesis via this compound: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
A Head-to-Head Showdown: 5-Methoxytryptamine vs. 5-MeO-DMT in Preclinical Behavioral Models
For Immediate Release
A comprehensive review of the behavioral pharmacology of 5-Methoxytryptamine (5-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) reveals distinct profiles in preclinical assays, suggesting different therapeutic potentials. This guide synthesizes available data on their effects on head-twitch response, locomotor activity, and anxiety-like behaviors in rodent models, providing a critical resource for researchers and drug development professionals in the psychedelic medicine landscape.
This comparison guide delves into the nuanced differences between two structurally similar tryptamines, 5-MT and the well-known psychedelic 5-MeO-DMT. While both compounds interact with the serotonergic system, the available preclinical data, though limited for 5-MT, point towards divergent behavioral effects. This analysis aims to provide a clear, data-driven overview to inform future research and therapeutic development.
At a Glance: Key Behavioral Comparisons
| Behavioral Assay | This compound (5-MT) | 5-MeO-DMT |
| Head-Twitch Response (HTR) | Induces HTR, but quantitative dose-response data is limited. | Potently induces HTR in a dose-dependent manner. |
| Locomotor Activity | Data limited, but sedative properties have been suggested. | Generally causes a dose-dependent decrease in locomotor activity. |
| Anxiety-Like Behavior | No direct data available in standard behavioral models. | Demonstrates anxiolytic-like effects in the elevated plus maze. |
In-Depth Analysis of Behavioral Assay Results
Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potential
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation, which is strongly correlated with the hallucinogenic potential of psychedelic compounds in humans.
5-MeO-DMT is a well-characterized inducer of the HTR. Studies have consistently shown that administration of 5-MeO-DMT leads to a robust, dose-dependent increase in the frequency of head twitches in mice.[1][2] The effect is rapid in onset and of a shorter duration compared to other classic psychedelics like psilocybin.[1][2]
This compound (5-MT) has also been shown to induce characteristic head twitches in rats, an effect that is mediated by the activation of central 5-HT mechanisms.[3] However, a significant gap in the literature exists regarding a detailed dose-response relationship for 5-MT in the HTR assay. While in vitro data indicates that 5-MT is a highly potent 5-HT2A receptor agonist, the lack of comprehensive in vivo HTR data prevents a direct quantitative comparison of its hallucinogenic potential with 5-MeO-DMT.
Locomotor Activity: Insights into Sedative or Stimulant Properties
Spontaneous locomotor activity in an open field is a fundamental measure of a compound's stimulant, depressant, or anxiogenic/anxiolytic effects.
5-MeO-DMT typically induces a dose-dependent decrease in locomotor and investigatory behaviors in rats.[4] This sedative-like effect is primarily attributed to its potent agonist activity at the 5-HT1A receptor.[4]
For 5-MT , data on its effects on locomotor activity are sparse. Some studies in primates suggest that at higher doses, 5-MT can induce a reduction in normal social and solitary behavior, hinting at potential sedative properties.[5] However, detailed dose-response studies in rodents using automated locomotor activity chambers are needed to confirm and quantify this effect.
Anxiety-Like Behavior: Exploring Therapeutic Potential
Standardized behavioral assays such as the elevated plus maze (EPM) and the light-dark box test are crucial for evaluating the anxiolytic or anxiogenic potential of novel compounds.
5-MeO-DMT has demonstrated anxiolytic-like effects in preclinical models. For instance, in the elevated plus maze, a test that relies on the conflict between the innate fear of open spaces and the drive to explore, 5-MeO-DMT has been shown to increase the time spent in the open arms, which is indicative of reduced anxiety.
Unfortunately, there is a lack of published studies investigating the effects of 5-MT in established rodent models of anxiety. Its high affinity for the 5-HT1A receptor, a key target for anxiolytic drugs, suggests that it may possess anxiolytic properties, but this remains to be experimentally verified.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind the observed behavioral effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced head twitches in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute and chronic effect of this compound on selected members of a primate social colony - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT2A Receptor-Mediated Effects of 5-Methoxytryptamine with the Selective Antagonist Ketanserin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxytryptamine's effects on the 5-HT2A receptor, validated through the use of the selective antagonist, ketanserin. The data presented herein is intended to support research and drug development efforts by offering a clear, objective overview of the pharmacological interactions at this critical receptor.
Introduction to this compound and the 5-HT2A Receptor
This compound (5-MeO-T) is a naturally occurring tryptamine derivative that acts as a potent agonist at various serotonin receptors, with particularly high affinity and efficacy at the 5-HT2A receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system and periphery, mediating a wide range of physiological and behavioral effects, including those associated with psychedelic compounds. Activation of the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), triggering downstream cellular responses.
Ketanserin is a well-established and highly selective antagonist for the 5-HT2A receptor. Its ability to competitively block the binding of agonists like this compound makes it an invaluable tool for validating that the observed effects of these agonists are indeed mediated by the 5-HT2A receptor.
Comparative In Vitro Data
The following tables summarize the binding affinities and functional potencies of this compound and ketanserin at the human 5-HT2A receptor, alongside other relevant compounds for comparison.
Table 1: 5-HT2A Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | Human 5-HT2A | 2.9 | [3H]ketanserin | HEK293 | [1] |
| Serotonin (5-HT) | Human 5-HT2A | 4.7 | [3H]ketanserin | HEK293 | [1] |
| DOI | Human 5-HT2A | 0.4 | [125I]DOI | HEK-5-HT2A | [2] |
| LSD | Human 5-HT2A | 2.9 | [3H]ketanserin | HEK293 | [1] |
| Ketanserin | Human 5-HT2A | 0.9 | [3H]ketanserin | HEK293 | [3] |
| M100907 | Human 5-HT2A | 0.36 | [3H]M100907 | CHO-K1 | [4] |
| Risperidone | Human 5-HT2A | 0.4 | [3H]ketanserin | HEK293 | [5] |
Table 2: 5-HT2A Receptor Functional Activity (EC50/IC50)
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Calcium Mobilization | EC50 | 7.6 | HEK293 | [1] |
| Serotonin (5-HT) | Calcium Mobilization | EC50 | 11.5 | HEK293 | [1] |
| DOI | Calcium Mobilization | EC50 | 0.5 | HEK-5-HT2A | [2] |
| LSD | Calcium Mobilization | EC50 | 2.1 | HEK293 | [1] |
| Ketanserin | Calcium Mobilization (vs. 5-HT) | IC50 | 2.5 | CHO-K1 | [6] |
| M100907 | Calcium Mobilization (vs. DOM) | IC50 | 0.005 (mg/kg in vivo) | - | [4] |
| Risperidone | Calcium Mobilization | IC50 | 1.3 | - | [5] |
In Vivo Validation: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential psychedelic properties of compounds. This compound has been shown to induce a dose-dependent increase in HTR in rats. The administration of ketanserin prior to this compound effectively blocks this behavioral response, providing strong in vivo evidence that the HTR induced by this compound is mediated by the 5-HT2A receptor[7].
Table 3: In Vivo Antagonism of Agonist-Induced Head-Twitch Response (HTR) by Ketanserin
| Agonist | Antagonist | Animal Model | Agonist Dose | Antagonist Dose (ID50) | Effect | Reference |
| DOM | Ketanserin | Mouse | - | 0.4 mg/kg (preventive) | Inhibition of HTR | [4] |
| DOM | Ketanserin | Mouse | - | 0.04 mg/kg (therapeutic) | Inhibition of HTR | [4] |
| DOI | Ketanserin | Rat | 1.25 mg/kg | 0.625 mg/kg | Attenuation of HTR | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2A receptor signaling pathway activated by this compound and blocked by ketanserin.
Caption: Workflow for a radioligand competition binding assay to determine the affinity of 5-MeO-T.
Caption: Workflow for a calcium flux assay to measure the functional activity of 5-MeO-T and ketanserin.
Experimental Protocols
Radioligand Competition Binding Assay ([3H]ketanserin)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1).
-
[3H]ketanserin (radioligand).
-
Unlabeled ketanserin (for non-specific binding determination).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare dilutions of the test compound (this compound) over a range of concentrations.
-
In a 96-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the binding buffer (for total binding), unlabeled ketanserin (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol outlines a method to measure the ability of this compound to activate the 5-HT2A receptor and the ability of ketanserin to block this activation by measuring changes in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1).
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound (agonist).
-
Ketanserin (antagonist).
-
A fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye by incubating them in the dye-containing assay buffer for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
For antagonist testing: Pre-incubate the cells with various concentrations of ketanserin for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a solution of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonist activity, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, the IC50 value (the concentration of ketanserin that inhibits 50% of the response to a fixed concentration of this compound) can be determined from the inhibition curve.
Conclusion
The data presented in this guide demonstrate that this compound is a potent agonist of the 5-HT2A receptor, with binding affinity and functional potency comparable to or greater than the endogenous ligand, serotonin. The selective 5-HT2A receptor antagonist, ketanserin, effectively blocks the in vitro and in vivo effects of this compound, confirming that these effects are mediated through the 5-HT2A receptor. This information is crucial for researchers investigating the physiological roles of the 5-HT2A receptor and for the development of novel therapeutic agents targeting this system. The provided experimental protocols offer a foundation for the in-house validation and characterization of similar compounds.
References
- 1. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Ketanserin, M100907 and Olanzapine on hallucinogenic like action induced by 2,5-dimethoxy-4-methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced head twitches in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Navigating 5-HT1A Receptor Blockade: A Comparative Analysis of WAY-100635 and Alternatives in Counteracting 5-Methoxytryptamine Effects
For researchers and drug development professionals, the selective blockade of the 5-HT1A receptor is crucial for elucidating the complex roles of serotonin in the central nervous system and for developing novel therapeutics. This guide provides a comparative overview of WAY-100635, a potent and selective 5-HT1A antagonist, and other commonly used antagonists in the context of blocking the effects of the potent serotonergic agonist 5-Methoxytryptamine (5-MeO-DMT).
This analysis synthesizes experimental data to offer a clear comparison of antagonist potency and provides detailed experimental protocols for assessing their efficacy.
Quantitative Comparison of 5-HT1A Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional antagonist potency (IC50/pA2) of WAY-100635 compared to other notable 5-HT1A antagonists, pindolol and NAN-190. While direct comparative studies blocking 5-MeO-DMT are limited, the data presented reflects their general potency at the 5-HT1A receptor, a strong indicator of their potential to counteract 5-MeO-DMT's 5-HT1A-mediated effects.
| Antagonist | Test System | Radioligand/Agonist | Parameter | Value (nM) | Reference |
| WAY-100635 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | IC50 | 1.35 | [1] |
| Rat 5-HT1A Receptors | Ki | 0.84 | [2] | ||
| Rat 5-HT1A Receptors | IC50 | 2.2 | [2] | ||
| Recombinant Human 5-HT1A | pA2 | 9.71 | [3] | ||
| (-)-Pindolol | Human 5-HT1A Receptors (CHO cells) | Ki | 6.4 | [4] | |
| Rat/Human Brain | [3H]WAY-100635 | Ki | 5.8 - 22.3 | [5] | |
| Rat/Human Brain | [3H]8-OH-DPAT | Ki | 3.8 - 15.9 | [5] | |
| Rat 5-HT1A and 5-HT1B Receptors | Ki | 8.9 | [6] | ||
| NAN-190 | Rat Hippocampal Membranes | 5-CT | KB | 1.9 | [7] |
| Rat Hippocampal Slices | 8-OH-DPAT | IC50 | 29 | [8] | |
| 5-HT1A Receptor | pKi | 8.9 | [9] |
Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response of an agonist by half. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB is the equilibrium dissociation constant of an antagonist. Lower values for Ki, IC50, and a higher pA2 value indicate greater potency.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: 5-HT1A receptor signaling pathway and antagonist action.
Caption: Workflow for assessing 5-HT1A antagonism in vivo.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for key in vivo experiments used to assess the blockade of 5-MeO-DMT's effects by antagonists like WAY-100635.
Locomotor Activity Assessment in Rodents
This assay is used to evaluate the effect of 5-MeO-DMT on spontaneous movement and how this is altered by a 5-HT1A antagonist.
-
Animals: Male Sprague-Dawley rats are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to record horizontal and vertical movements.
-
Procedure:
-
Habituation: Prior to testing, animals should be handled for several days to reduce stress. On the test day, animals are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
Pre-treatment: Animals are administered the antagonist (e.g., WAY-100635, 1.0 mg/kg, subcutaneous) or vehicle.
-
Treatment: After a pre-determined interval (e.g., 15-30 minutes), animals receive an injection of 5-MeO-DMT (e.g., 0.01, 0.1, or 1.0 mg/kg, subcutaneous) or vehicle.
-
Testing: Immediately after the 5-MeO-DMT injection, the animal is placed in the center of the open-field arena, and locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Key parameters to be analyzed include total distance traveled, time spent moving, and rearing frequency. The data for the group receiving both WAY-100635 and 5-MeO-DMT is compared to the group receiving vehicle and 5-MeO-DMT to determine if the antagonist significantly attenuates the effects of the agonist.[10]
Drug Discrimination Assay in Rodents
This sophisticated behavioral paradigm assesses the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug.
-
Animals: Male Sprague-Dawley rats are typically used. They are often food-restricted to maintain approximately 85% of their free-feeding body weight to motivate them to work for food rewards.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Procedure:
-
Training: Rats are trained to press one lever ("drug lever") after receiving an injection of 5-MeO-DMT (the training dose) and a second lever ("vehicle lever") after receiving a vehicle injection. Correct lever presses are rewarded with food pellets on a fixed-ratio schedule. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).
-
Antagonist Challenge: Once the discrimination is established, test sessions are conducted. On these days, animals are pre-treated with the antagonist (e.g., WAY-100635) or vehicle, followed by the training dose of 5-MeO-DMT.
-
Testing: The animal is placed in the operant chamber, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: A significant reduction in the percentage of responding on the drug-lever in the antagonist pre-treated group compared to the vehicle pre-treated group indicates that the antagonist has blocked the subjective effects of 5-MeO-DMT.
Conclusion
WAY-100635 stands out as a highly potent and selective "silent" antagonist of the 5-HT1A receptor, making it an invaluable tool for investigating the 5-HT1A-mediated effects of agonists like 5-MeO-DMT. While alternatives such as pindolol and NAN-190 also exhibit 5-HT1A antagonism, their pharmacological profiles can be more complex, with pindolol showing partial agonist activity and NAN-190 also interacting with other receptors. The choice of antagonist will ultimately depend on the specific experimental question and the desired level of selectivity. The provided quantitative data and detailed protocols offer a solid foundation for designing and interpreting experiments aimed at dissecting the intricate pharmacology of the 5-HT1A receptor.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Displacement of the binding of 5-HT(1A) receptor ligands to pre- and postsynaptic receptors by (-)pindolol. A comparative study in rodent, primate and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 7. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxytryptamine and Psilocin on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of 5-Methoxytryptamine (5-MeO-TMT) and psilocin on neuronal firing. While both are tryptamine psychedelics that interact with serotonin receptors, their distinct pharmacological profiles lead to different and overlapping effects on neuronal excitability. This comparison is based on available experimental data, focusing on their receptor binding affinities and observed impacts on the firing rates of pyramidal neurons, particularly within the prefrontal cortex (PFC), a key region implicated in the psychoactive effects of these compounds.
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki, in nM) of 5-MeO-TMT and psilocin for key serotonin receptors. Lower Ki values indicate a higher binding affinity. It is important to note that direct comparative studies on the neuronal firing effects of these two compounds are limited, and the electrophysiological data is often derived from separate studies.
| Parameter | This compound (5-MeO-TMT) | Psilocin (4-HO-DMT) | References |
| Receptor Binding Affinity (Ki, nM) | |||
| 5-HT1A | 16 | 120 - 173 | [1] |
| 5-HT2A | 61 | 68 - 1,300 | [1][2] |
| 5-HT2C | 1,890 | 340 | [1][2] |
| Effect on Pyramidal Neuron Firing Rate (Prefrontal Cortex) | Inferred to have a complex effect: potential for both excitation (via 5-HT2A) and inhibition or disinhibition (via 5-HT1A). Systemic administration of 5-HT1A agonists can paradoxically increase the firing of some pyramidal neurons by inhibiting GABAergic interneurons.[3][4] | Primarily excitatory, increasing the firing rate of 5-HT2A receptor-expressing pyramidal neurons.[5] | [3][4][5] |
| Primary Mechanism of Action on Neuronal Firing | Agonism at both 5-HT1A and 5-HT2A receptors. The net effect on pyramidal neuron firing is likely dependent on the balance of activation of these two receptor subtypes, which can have opposing or synergistic effects depending on the neuronal population and brain region. | Predominantly agonist activity at 5-HT2A receptors, leading to direct depolarization and increased excitability of pyramidal neurons.[6][7] | [6][7] |
Experimental Protocols
The data presented in this guide are derived from studies employing in vivo and in vitro electrophysiological techniques. Below are detailed methodologies representative of those used in the cited research.
In Vivo Extracellular Single-Unit Recording
This technique is used to measure the firing rate of individual neurons in the brain of a live animal in response to drug administration.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized with isoflurane or urethane.
-
The animal is placed in a stereotaxic frame, and a craniotomy is performed over the brain region of interest (e.g., the medial prefrontal cortex).
2. Drug Administration:
-
5-MeO-TMT or psilocin is dissolved in a vehicle solution (e.g., saline).
-
The drug is administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses.
3. Electrophysiological Recording:
-
A glass micropipette or a multi-electrode array is lowered into the target brain region.
-
Extracellular action potentials (spikes) from single neurons are recorded. Pyramidal neurons are often identified by their characteristic long-duration waveforms and bursting firing patterns.
-
Baseline neuronal firing is recorded prior to drug administration.
-
Changes in firing rate (spikes per second) are recorded for a defined period following drug injection.
4. Data Analysis:
-
Spike sorting is performed to isolate the activity of individual neurons.
-
The mean firing rate before and after drug administration is calculated and compared using statistical tests (e.g., paired t-test or ANOVA).
In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This method allows for the detailed study of how a drug directly affects the membrane properties and synaptic inputs of a specific neuron.
1. Slice Preparation:
-
A rodent is deeply anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (typically 300-400 µm thick) containing the prefrontal cortex are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
2. Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in Layer V of the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (giga-seal).
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and current.
3. Drug Application:
-
5-MeO-TMT or psilocin is bath-applied to the slice at known concentrations.
-
Changes in resting membrane potential, input resistance, and action potential firing frequency in response to current injections are recorded.
4. Data Analysis:
-
The firing rate in response to depolarizing current steps is measured before and after drug application.
-
Changes in intrinsic membrane properties are analyzed to determine the drug's effect on neuronal excitability.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of 5-MeO-TMT and psilocin and a typical experimental workflow for studying their effects on neuronal firing.
Caption: Primary signaling pathways of 5-MeO-TMT and psilocin.
Caption: In vivo electrophysiology experimental workflow.
Comparative Discussion
Psilocin's Excitatory Role via 5-HT2A Receptors:
The primary mechanism by which psilocin influences neuronal firing is through its potent agonism at the 5-HT2A receptor.[6] Studies have consistently shown that activation of 5-HT2A receptors on pyramidal neurons in the prefrontal cortex leads to their depolarization and an increase in their firing rate.[5][7] This excitatory effect is believed to be a key contributor to the profound alterations in perception, cognition, and mood associated with psychedelic experiences. The increased glutamatergic output from these excited pyramidal cells can then influence network activity throughout the brain.
5-MeO-TMT's Dual Action and Its Implications:
5-MeO-TMT presents a more complex pharmacological profile due to its high affinity for both 5-HT2A and 5-HT1A receptors.[1] While its action at 5-HT2A receptors would be expected to produce an excitatory effect on pyramidal neurons similar to psilocin, its potent agonism at 5-HT1A receptors introduces a potential for inhibitory or modulatory effects.
Activation of 5-HT1A autoreceptors on serotonin neurons themselves can decrease serotonin release, while postsynaptic 5-HT1A receptors on pyramidal neurons can be inhibitory, leading to hyperpolarization and a decrease in firing rate. However, research has also shown that systemic administration of 5-HT1A agonists can paradoxically increase the firing of a subpopulation of PFC pyramidal neurons.[3][4] This is thought to occur through the preferential inhibition of GABAergic interneurons, which in turn disinhibits the pyramidal cells, leading to a net increase in their activity.[3]
Therefore, the net effect of 5-MeO-TMT on the firing rate of a given pyramidal neuron is likely to be a complex interplay between direct 5-HT2A-mediated excitation and 5-HT1A-mediated modulation (which could be either inhibitory or disinhibitory). The precise outcome may depend on the specific neuronal subtype, its receptor expression profile, and the local circuit dynamics.
References
- 1. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyramidal cell types and 5-HT2A receptors are essential for psilocybin’s lasting drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of 5-HT2A Receptor Modulation of Pyramidal Cell Excitability for Dementia-Related Psychosis: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of 5-Methoxytryptamine and DMT on 5-HT2A Receptor Internalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of 5-Methoxytryptamine (5-MeO-DMT) and N,N-Dimethyltryptamine (DMT) on the internalization of the serotonin 2A (5-HT2A) receptor. Understanding these differences is crucial for the development of novel therapeutics targeting the serotonergic system, as receptor internalization is a key mechanism regulating signal duration and intensity. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Core Findings at a Glance
While both 5-MeO-DMT and DMT are agonists at the 5-HT2A receptor, emerging evidence suggests they elicit distinct downstream signaling cascades that likely result in differential receptor internalization profiles. The primary difference appears to lie in their "biased agonism." 5-MeO-DMT acts as a Gq-biased agonist, potently activating the Gq signaling pathway with weak recruitment of β-arrestin2. In contrast, classic psychedelics like DMT are understood to activate both Gq and β-arrestin2 pathways. This distinction is critical, as β-arrestin2 recruitment is a primary driver of G-protein-coupled receptor (GPCR) internalization.
Based on this mechanistic difference, it is hypothesized that 5-MeO-DMT induces less 5-HT2A receptor internalization compared to DMT. This could contribute to the observed lack of tolerance development with 5-MeO-DMT.
Quantitative Data Comparison
The following table summarizes the available quantitative data for 5-MeO-DMT and DMT on 5-HT2A receptor internalization and related signaling pathways. It is important to note that direct side-by-side comparative studies on the internalization of these two specific compounds are limited in the publicly available literature.
| Parameter | This compound (5-MeO-DMT) | N,N-Dimethyltryptamine (DMT) | Reference |
| 5-HT2A Receptor Internalization | |||
| EC50 for Internalization | 36 nM | Data not available | [1] |
| Maximum Internalization (% of 5-HT) | 54% | Data not available, but expected to be significant for hallucinogenic compounds | [1] |
| β-Arrestin2 Recruitment | |||
| pEC50 | 6.4 ± 0.1 | 6.8 ± 0.1 | [1] |
| Emax (% of 5-HT) | 88 ± 6 | 101 ± 3 | [1] |
| Gq Dissociation | |||
| pEC50 | 8.2 ± 0.1 | 7.4 ± 0.1 | [1] |
| Emax (% of 5-HT) | 100 ± 4 | 98 ± 2 | [1] |
EC50: Half-maximal effective concentration. Emax: Maximum effect. pEC50: -log(EC50).
Signaling Pathways and Internalization Mechanism
The differential effects of 5-MeO-DMT and DMT on 5-HT2A receptor internalization can be understood through the concept of biased agonism. The following diagrams illustrate the signaling pathways.
Caption: Gq-protein signaling pathway activated by both 5-MeO-DMT and DMT.
Caption: β-arrestin2-mediated internalization pathway, more strongly engaged by DMT.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess 5-HT2A receptor internalization and related signaling events.
Receptor Internalization Assay (NanoBiT® Technology)
This assay provides real-time measurement of receptor cell surface expression.
-
Principle: The NanoBiT® system uses a split-luciferase complementation approach. A small, bright luciferase (NanoLuc®) is split into two subunits: a large fragment (LgBiT) and a small, high-affinity peptide (HiBiT). The HiBiT tag is genetically fused to the N-terminus of the 5-HT2A receptor. When the receptor is on the cell surface, a membrane-impermeable LgBiT protein added to the media can bind to the HiBiT tag, reconstituting a functional luciferase and generating a luminescent signal. Upon agonist-induced internalization, the HiBiT-tagged receptors are sequestered from the cell surface, preventing interaction with the LgBiT and causing a decrease in luminescence, which is proportional to the extent of internalization.
-
Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing N-terminally HiBiT-tagged 5-HT2A receptors are cultured in 96-well plates.
-
Ligand Incubation: Cells are treated with varying concentrations of 5-MeO-DMT or DMT for a specified time course (e.g., 60 minutes) at 37°C.
-
Detection: A solution containing the LgBiT protein and the NanoLuc® substrate (furimazine) is added to the wells.
-
Measurement: Luminescence is measured using a plate reader. The decrease in luminescence relative to untreated control cells is calculated to determine the percentage of receptor internalization.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for internalization for each compound.
-
Caption: Workflow for a NanoBiT® receptor internalization assay.
Confocal Microscopy for Visualizing Internalization
This method allows for the direct visualization of receptor trafficking.
-
Principle: The 5-HT2A receptor is tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). Upon agonist treatment, the movement of the fluorescently labeled receptors from the cell membrane to intracellular compartments (endosomes) can be visualized and quantified using a confocal microscope.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293 or other suitable cells are cultured on glass coverslips and transiently transfected with a plasmid encoding for GFP-tagged 5-HT2A receptors.
-
Ligand Treatment: Cells are incubated with the desired concentration of 5-MeO-DMT or DMT for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Fixation and Staining: Cells are fixed with paraformaldehyde. If necessary, cell membranes or specific endosomal markers can be stained with fluorescent dyes.
-
Imaging: The subcellular localization of the GFP-tagged receptors is visualized using a laser-scanning confocal microscope.
-
Quantification: Image analysis software is used to quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles to determine the extent of internalization.
-
β-Arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the interaction between the 5-HT2A receptor and β-arrestin2.
-
Principle: BRET is a proximity-based assay that measures protein-protein interactions. The 5-HT2A receptor is fused to a BRET donor (e.g., Renilla luciferase, RLuc), and β-arrestin2 is fused to a BRET acceptor (e.g., a fluorescent protein like YFP). Upon agonist binding and subsequent receptor phosphorylation, β-arrestin2 is recruited to the receptor, bringing the donor and acceptor into close proximity. When the RLuc substrate (coelenterazine) is added, the energy from the luciferase is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal, which is proportional to the extent of β-arrestin2 recruitment.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the 5-HT2A-RLuc fusion protein and the YFP-β-arrestin2 fusion protein.
-
Ligand Incubation: Transfected cells are incubated with varying concentrations of 5-MeO-DMT or DMT.
-
Substrate Addition: The RLuc substrate, coelenterazine, is added to the cells.
-
BRET Measurement: The light emission from the donor (RLuc) and the acceptor (YFP) is measured simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine the pEC50 and Emax for β-arrestin2 recruitment for each ligand.
-
Conclusion
The available data and mechanistic understanding of 5-HT2A receptor signaling strongly suggest that 5-MeO-DMT and DMT have differential effects on receptor internalization. The Gq-biased agonism of 5-MeO-DMT, with its weaker recruitment of β-arrestin2, likely leads to less receptor internalization compared to the more balanced signaling profile of DMT. This has significant implications for the duration of action, potential for tachyphylaxis, and overall pharmacological profile of these compounds. Further direct comparative studies quantifying the internalization kinetics of both 5-MeO-DMT and DMT are warranted to fully elucidate these differences and inform the development of next-generation therapeutics.
References
Unveiling the Antidepressant Potential of 5-Methoxytryptamine: A Comparative Analysis in the Forced Swim Test
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antidepressant-like effects of 5-Methoxytryptamine (5-MT) and its close analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), alongside established antidepressants in the forced swim test (FST). This document synthesizes experimental data, details methodologies, and visualizes key biological pathways to offer a comprehensive overview for preclinical antidepressant screening.
Comparative Efficacy in the Forced Swim Test
The forced swim test is a behavioral assay in rodents used to assess antidepressant efficacy by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.[3][4][5][6][7] A reduction in immobility time is indicative of an antidepressant-like effect.[7]
| Compound Class | Compound | Animal Model | Dose | Administration Route | % Decrease in Immobility Time (approx.) | Reference |
| This compound Analog | 5-MeO-DMT | Mouse | 10 mg/kg | Intraperitoneal (IP) | 50% | [1][2] |
| SSRI | Fluoxetine | Mouse | 20 mg/kg | Intraperitoneal (IP) | 40-50% | [8] |
| TCA | Imipramine | Rat | 15 mg/kg | Intraperitoneal (IP) | 30-40% |
Note: The data for the this compound class is represented by its close analog, 5-MeO-DMT. The exact percentage decrease can vary between studies and animal strains.
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a detailed methodology for conducting the forced swim test in both mice and rats.[3][4][5][6][9][10][11][12][13][14]
Forced Swim Test Protocol for Mice
-
Apparatus: A transparent glass or Plexiglas cylinder (20-25 cm height, 10-20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[6][9]
-
Procedure:
-
Mice are individually placed into the cylinder for a single 6-minute session.[6][7][9]
-
The initial 2 minutes are considered a habituation period and are not scored.[6][9]
-
Behavior is recorded for the subsequent 4 minutes.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.[6]
-
-
Data Analysis: The total time spent immobile during the 4-minute test period is recorded and compared between treatment groups.
Forced Swim Test Protocol for Rats
-
Apparatus: A larger transparent cylinder (40-60 cm height, 18-20 cm diameter) filled with water (24-25°C) to a depth of 30-40 cm.[4]
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute session.[4][9][10] This initial exposure induces a state of behavioral despair in the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session.[4][9][10]
-
Behavior is recorded throughout the 5-minute session.
-
The duration of immobility is the key parameter measured.
-
-
Data Analysis: The total immobility time during the 5-minute test session is analyzed to compare the effects of different treatments.
Visualizing the Mechanisms: Signaling Pathways
The antidepressant-like effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Experimental Workflow of the Forced Swim Test.
Caption: Proposed Signaling Pathways for Antidepressant Action.
Discussion of Mechanisms
This compound (and its analogs): The antidepressant-like effects of 5-MeO-DMT are primarily mediated through the activation of serotonin 2A (5-HT2A) receptors.[1][2] This activation leads to the engagement of Gq/11 proteins, stimulating phospholipase C (PLC) and subsequently increasing inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), which can then modulate downstream pathways such as the ERK pathway, ultimately leading to the activation of transcription factors like CREB and promoting neuroplastic changes.[15][16]
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[17] This enhanced serotonergic neurotransmission activates various serotonin receptors, which in turn can lead to an increase in brain-derived neurotrophic factor (BDNF). BDNF then binds to its receptor, TrkB, activating downstream signaling cascades including the PI3K/Akt and mTOR pathways.[18][19][20][21] The mTOR pathway plays a crucial role in regulating synaptic protein synthesis, which is essential for the neuroplastic changes associated with the therapeutic effects of fluoxetine.[18][19][20][21][22]
Imipramine: This tricyclic antidepressant (TCA) acts by blocking the reuptake of both serotonin and norepinephrine through its inhibition of SERT and the norepinephrine transporter (NET).[23][24] The resulting increase in synaptic levels of these monoamines leads to the activation of their respective G-protein coupled receptors (GPCRs). This can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[25] PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in neuroplasticity and neuronal survival, contributing to its antidepressant effects.[25][26][27]
References
- 1. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurology.com [jneurology.com]
- 12. Thermoregulatory significance of immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validity Assessment of 5 Day Repeated Forced-Swim Stress to Model Human Depression in Young-Adult C57BL/6J and BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. mTORC1 Signaling Pathway Mediates Chronic Stress-Induced Synapse Loss in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. ClinPGx [clinpgx.org]
- 25. Rapid antidepressant actions of imipramine potentiated by zinc through PKA-dependented regulation of mTOR and CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reed.edu [reed.edu]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 5-Methoxytryptamine Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Methoxytryptamine is critical for pharmacokinetic studies, metabolic profiling, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from studies on this compound and structurally related tryptamines, to assist in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Generally not required. | Often necessary to improve volatility and thermal stability of tryptamines. |
| Sensitivity | Method-dependent, with LC-MS/MS offering very high sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM). |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS). | Excellent, with mass spectrometry providing detailed structural information for high-confidence identification. |
| Instrumentation Cost | Generally lower to moderate for HPLC-UV, higher for LC-MS. | Moderate to high. |
| Primary Application | Well-suited for routine analysis of this compound in various matrices, including biological fluids. | A robust method for sensitive and specific analysis, often used for confirmation and forensic purposes. |
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of this compound and related tryptamines. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance for Tryptamine Analysis
| Parameter | This compound (LC-MS/MS)[1] | 5-Hydroxytryptamine (HPLC-Fluorimetric)[2][3] |
| Linearity Range | 0.90–5,890 ng/mL | 1–1000 nmol/L |
| Correlation Coefficient (R²) | > 0.99 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1 nmol/L |
| Limit of Quantification (LOQ) | 1.12 pg on-column (224 pg/mL) | 3 nmol/L |
| Intra-day Precision (%RSD) | < 10% | 4.3% |
| Inter-day Precision (%RSD) | 3.13% - 8.30% | < 13.6% |
| Accuracy | 91.6% - 106% (intra-day), 96.6% - 104% (inter-day) | Not Specified |
| Recovery | 75.8% - 79.6% | Not Specified |
Table 2: GC-MS Method Performance for Tryptamine Analysis
| Parameter | 5-MeO-DPT (GC-MS)[4] | General Tryptamines (GC-MS)[5] |
| Linearity Range | 0.01–2.0 μg/ml | Not Specified |
| Correlation Coefficient (R²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.01 µg/mL | Not Specified |
| Intra-day Precision (%CV) | 3.11% - 5.82% | Not Specified |
| Inter-day Precision (%CV) | 3.11% - 5.82% | Not Specified |
| Accuracy | Not Specified | Not Specified |
| Recovery | 90.7% | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of tryptamines by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol for this compound
This protocol is based on a validated method for the analysis of 5-MeO-DMT in serum.[1]
-
Sample Preparation: A simple protein precipitation method is employed. To a small volume of serum (e.g., 20 µL), an internal standard is added, followed by a protein precipitating agent like acetonitrile. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification. The transitions for this compound would be m/z 219.2 → 174.2.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tryptamines
This protocol is a general procedure based on methods for the analysis of various tryptamines.[4][5]
-
Sample Preparation and Derivatization:
-
For urine samples, an extraction with a solid-phase extraction (SPE) column like Extrelut may be performed.[4] For other samples, a liquid-liquid extraction can be used. The sample is made basic (e.g., with NaOH) and extracted with an organic solvent like methylene chloride.[5]
-
The organic extract is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is derivatized to increase volatility and thermal stability. A common derivatizing agent for tryptamines is trifluoroacetic anhydride (TFAA).[4]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 250 µm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 ml/min).[5]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis at a high temperature (e.g., 280°C).[5]
-
Temperature Program: An initial oven temperature (e.g., 50°C) is held for a short period, then ramped up to a final temperature (e.g., 310°C).[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the study.
-
HPLC , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method that avoids the need for derivatization, making it suitable for high-throughput analysis of biological samples.
-
GC-MS provides excellent selectivity and is a well-established technique for the confirmation of tryptamines. While it often requires a derivatization step, it can achieve very low limits of detection.
For routine analysis and quantification in complex matrices like serum or plasma, LC-MS/MS may be the preferred method due to its simpler sample preparation and suitability for non-volatile compounds. For forensic applications or when high-confidence structural confirmation is paramount, GC-MS remains a valuable tool. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation parameters, sample matrix, required sensitivity, and available instrumentation.
References
- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the measurement of low concentrations of 5-hydroxytryptamine in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
5-Methoxytryptamine: A Comparative Analysis of its Selectivity for Serotonin Versus Dopamine Receptors
A detailed guide for researchers, scientists, and drug development professionals assessing the receptor selectivity profile of 5-Methoxytryptamine (5-MT), with a focus on its interaction with serotonin (5-HT) and dopamine (D) receptor families. This guide provides a comprehensive overview of available binding and functional data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
This compound (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative structurally related to the neurotransmitter serotonin. It is recognized as a non-selective agonist at multiple serotonin receptor subtypes.[1] This guide synthesizes the current understanding of 5-MT's receptor selectivity, drawing on available experimental data. While extensive information exists regarding its interaction with various 5-HT receptors, a significant data gap persists in the public domain concerning its direct binding affinity for dopamine receptors. This comparative analysis, therefore, focuses on its well-documented serotonergic activity while highlighting the current limitations in performing a direct quantitative comparison with the dopaminergic system.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for various human serotonin receptor subtypes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay, with lower values indicating higher affinity. EC50 values denote the concentration that produces 50% of the maximum possible response in a functional assay.
Table 1: Binding Affinity (Ki) of this compound for Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 9 | [2] |
| 5-HT1D | 12 | |
| 5-HT1E | >10,000 | |
| 5-HT1F | <100 | |
| 5-HT2A | 25 | [2] |
| 5-HT2B | 1 | [2] |
| 5-HT2C | 400 | [2] |
| 5-HT4 | 130 | |
| 5-HT6 | 65 | |
| 5-HT7 | 37 |
Table 2: Functional Activity (EC50) of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| 5-HT1A | G-protein activation | 14 | [2] |
| 5-HT2A | Calcium Flux | 0.503 | [1] |
Note on Dopamine Receptor Affinity: Extensive searches of scientific literature and publicly available databases, including the NIMH Psychoactive Drug Screening Program (PDSP), did not yield specific Ki or EC50 values for the binding of this compound to any of the five dopamine receptor subtypes (D1-D5). While some studies suggest that 5-MT can indirectly modulate dopamine release, this is likely a downstream effect of its action on serotonin receptors rather than a result of direct binding to dopamine receptors. The absence of this data precludes a direct quantitative assessment of 5-MT's selectivity for serotonin versus dopamine receptors.
Experimental Protocols
The data presented in this guide are typically generated using two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the unlabeled test compound (this compound).
Materials:
-
Cell membranes expressing the target human serotonin or dopamine receptor subtype.
-
A high-affinity radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (e.g., agonism or antagonism) of a compound at G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).
Objective: To measure the effect of this compound on the production of cAMP in cells expressing a specific serotonin or dopamine receptor.
Materials:
-
A cell line stably expressing the target human serotonin or dopamine receptor (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
Assay medium.
-
A cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).
-
A microplate reader.
Procedure:
-
Cell Plating: The cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with assay medium containing varying concentrations of this compound.
-
Stimulation/Inhibition:
-
For Gs-coupled receptors (e.g., 5-HT4, D1, D5), the ability of 5-MT to stimulate cAMP production is measured.
-
For Gi/o-coupled receptors (e.g., 5-HT1A, D2, D3, D4), the ability of 5-MT to inhibit forskolin-stimulated cAMP production is measured.
-
-
Incubation: The plate is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (for agonists) or IC50 value (for antagonists/inverse agonists) is calculated using non-linear regression.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the assessment of this compound's receptor selectivity.
References
Unraveling the Metabolic Fate of 5-Methoxytryptamine and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 5-Methoxytryptamine (5-MT) and its structurally related analogs, offering insights into their pharmacokinetic profiles and the enzymatic pathways governing their biotransformation.
The metabolic journey of tryptamines, including this compound and its derivatives, is primarily orchestrated by two key enzyme systems: Monoamine Oxidase A (MAO-A) and Cytochrome P450 2D6 (CYP2D6). The interplay of these enzymes dictates the rate of clearance, the formation of active or inactive metabolites, and ultimately, the duration and intensity of the compound's effects. This guide summarizes available in vitro data, details the experimental protocols used to assess metabolic stability, and visualizes the key metabolic and signaling pathways.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of this compound and several of its well-known analogs in human liver microsomes (HLM). This experimental system is a standard in vitro model for predicting hepatic clearance in humans. While direct comparative studies for a wide range of analogs under identical conditions are limited, the data presented below is collated from various sources to provide a relative understanding of their metabolic fate.
| Compound | Structure | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathways | Key Metabolites |
| This compound (5-MT) | Data not available | Data not available | MAO-A | 5-Methoxyindole-3-acetic acid (5-MIAA) | |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 12-19 (in mice) | Data not available | MAO-A, CYP2D6 | Bufotenine (active), 5-Methoxyindole-3-acetic acid | |
| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | Data not available | Data not available | O-demethylation, N-deisopropylation, Hydroxylation | 5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT), 6-Hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT)[1] | |
| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MIPT) | Data not available | Data not available | N-demethylation, O-demethylation, N-deisopropylation, N-oxidation, Indole-hydroxylation | 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT), 5-Hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MIPT), 5-MeO-MIPT-N-Oxide, Hydroxy-5-MeO-MIPT[2][3] |
Note: The lack of directly comparable quantitative data for all compounds in a single standardized assay highlights a gap in the current research landscape. The provided in vivo half-life for 5-MeO-DMT in mice offers a general indication of its rapid clearance.[4]
Key Metabolic Pathways
The biotransformation of this compound and its analogs primarily follows two major routes:
-
Oxidative Deamination by Monoamine Oxidase A (MAO-A): This is a major inactivation pathway for many tryptamines. MAO-A catalyzes the removal of the amine group, leading to the formation of an unstable aldehyde intermediate that is subsequently oxidized to an inactive carboxylic acid metabolite. For instance, 5-MT is metabolized to 5-methoxyindole-3-acetic acid (5-MIAA).[5]
-
Cytochrome P450 (CYP) Mediated Metabolism: The CYP2D6 isoenzyme plays a significant role in the metabolism of several 5-MT analogs.[4][6] A key reaction is O-demethylation, which can lead to the formation of pharmacologically active metabolites. A prominent example is the O-demethylation of 5-MeO-DMT to bufotenine, which is also a psychoactive compound.[4] Other CYP-mediated reactions include N-dealkylation and hydroxylation of the indole ring.[1]
The following diagram illustrates the general metabolic pathways for 5-methoxy-N,N-dialkyltryptamines.
Metabolic pathways of 5-methoxy-N,N-dialkyltryptamines.
Signaling Pathways of this compound Analogs
This compound and its analogs exert their primary pharmacological effects through interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal activity.
The following diagram illustrates the simplified signaling pathways associated with 5-HT1A and 5-HT2A receptor activation.
Simplified 5-HT1A and 5-HT2A receptor signaling cascades.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Workflow:
Experimental workflow for microsomal stability assay.
Data Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Metabolite Identification Using LC-MS/MS
This protocol describes a general approach for identifying the metabolites of a test compound.
Objective: To identify the major metabolites formed after incubation with a metabolically active system.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes (or other systems like S9 fraction or hepatocytes) in the presence of appropriate cofactors (e.g., NADPH for Phase I, UDPGA for Phase II) for a fixed period (e.g., 60 minutes).
-
Sample Preparation: The reaction is terminated, and the sample is processed to remove proteins and other interfering substances.
-
LC-MS/MS Analysis: The sample is analyzed using a high-resolution mass spectrometer coupled with a liquid chromatography system. The high mass accuracy of the instrument allows for the determination of the elemental composition of the parent compound and its metabolites.
-
Data Interpretation: The mass shifts between the parent compound and the detected metabolites are used to infer the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.
Conclusion
The metabolic stability of this compound and its analogs is a complex interplay of various enzymatic pathways, primarily driven by MAO-A and CYP2D6. While there is a qualitative understanding of the metabolic routes for several key compounds, a significant need exists for direct, quantitative comparative studies to build a more comprehensive structure-metabolism relationship. Such data would be invaluable for guiding the design of future analogs with optimized pharmacokinetic profiles for therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the metabolic characterization of this fascinating class of compounds.
References
- 1. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating a Novel 5-Methoxytryptamine Antibody
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive framework for validating a new antibody against 5-Methoxytryptamine, a key neurotransmitter and psychedelic compound. We present a series of recommended experiments, data presentation templates, and detailed protocols to objectively compare the performance of a novel antibody with commercially available alternatives.
The validation process detailed herein focuses on rigorous specificity testing through competitive enzyme-linked immunosorbent assay (ELISA), a technique well-suited for small molecules. We also outline methods for assessing cross-reactivity with structurally similar compounds, a critical step in ensuring the antibody's exclusivity for this compound.
Performance Benchmark: A Comparative Analysis
To thoroughly assess the specificity of a new this compound antibody, a direct comparison with established, commercially available antibodies is essential. This section provides templates for summarizing the key performance indicators that should be evaluated.
Antibody Specificity Profile
A primary indicator of antibody specificity is its half-maximal inhibitory concentration (IC50) for the target antigen, this compound. A lower IC50 value signifies a higher binding affinity.
| Antibody | Target Antigen | IC50 (nM) |
| New Antibody | This compound | [Insert Experimental Value] |
| Alternative 1 | This compound | [Insert Experimental Value] |
| Alternative 2 | This compound | [Insert Experimental Value] |
Cross-Reactivity Analysis
Evaluating an antibody's potential to bind to molecules with similar structures is crucial for confirming its specificity. The following table should be populated with IC50 values determined through competitive ELISA, where structurally related compounds are used as competitors. Cross-reactivity is calculated relative to this compound.
| Competing Compound | New Antibody IC50 (nM) | New Antibody Cross-Reactivity (%) | Alternative 1 IC50 (nM) | Alternative 1 Cross-Reactivity (%) | Alternative 2 IC50 (nM) | Alternative 2 Cross-Reactivity (%) |
| This compound | [Value] | 100 | [Value] | 100 | [Value] | 100 |
| Serotonin (5-HT) | [Value] | [Calculate] | [Value] | [Calculate] | [Value] | [Calculate] |
| Melatonin | [Value] | [Calculate] | [Value] | [Calculate] | [Value] | [Calculate] |
| Tryptamine | [Value] | [Calculate] | [Value] | [Calculate] | [Value] | [Calculate] |
| N-acetylserotonin | [Value] | [Calculate] | [Value] | [Calculate] | [Value] | [Calculate] |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reliable antibody validation. The following protocols provide a step-by-step guide for performing competitive ELISA to determine antibody specificity and cross-reactivity.
Competitive ELISA for IC50 Determination and Cross-Reactivity
This protocol is designed to assess the binding affinity of the antibody to this compound and its cross-reactivity with other compounds.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound-protein conjugate (for coating)
-
New this compound Antibody and Alternative Antibodies
-
This compound standard
-
Competing compounds (Serotonin, Melatonin, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each competing compound.
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody (the new antibody or an alternative) with an equal volume of each dilution of the standard or competitor for 30-60 minutes at room temperature.
-
Add 100 µL of the antibody/antigen mixture to the corresponding wells of the coated plate.
-
Include control wells with antibody only (for maximum signal, B₀) and wells with no primary antibody (for background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log of the competitor concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximal signal (B₀).[1][2][3]
-
Calculate the percent cross-reactivity for each competing compound using the formula provided in the table above.[4]
Visualizing the Framework
To better illustrate the experimental design and the biological context of this compound, the following diagrams have been generated.
References
A Comparative Analysis of the In Vitro and In Vivo Potency of 5-Methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo potency of 5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative. The information presented herein is supported by experimental data to aid researchers in understanding its pharmacological profile.
In Vitro Potency of this compound
This compound exhibits a broad spectrum of activity at various serotonin (5-HT) receptors, demonstrating high potency, particularly at the 5-HT2A receptor. Its in vitro activity has been characterized through various assays, including receptor binding and functional assays.
Receptor Binding Affinity and Functional Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound at several human (h) and rat (r) serotonin receptors. Lower values indicate higher affinity and potency, respectively.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Efficacy (Emax %) | Assay Type |
| h5-HT1A | - | 25.6 (Gαi BRET)[1] | Full agonist[1] | BRET Assay |
| h5-HT2A | 0.51–16[2] | 0.503[2] | 96–119%[2] | Calcium Mobilization |
| r5-HT2A | - | 11 | - | Calcium Mobilization |
| h5-HT2B | 0.51–16[2] | 1.62 (rat)[2] | 101% (rat)[2] | - |
| h5-HT2C | 7.1–943[2] | - | 100%[2] | - |
| h5-HT4 | 27–2,443[2] | 437 (pig)[2] | 107% (pig)[2] | - |
| h5-HT6 | 18–88[2] | - | - | - |
| h5-HT7 | 0.5–5.0[2] | - | - | - |
In Vivo Potency of this compound
The in vivo effects of this compound are primarily characterized by its psychedelic-like activity in animal models, which is attributed to its potent agonism at the 5-HT2A receptor. However, its oral inactivity in humans, due to rapid metabolism, presents a significant disconnect between its in vitro and in vivo profiles in clinical settings.
Preclinical In Vivo Studies
One study in pregnant rats demonstrated that prenatal administration of 5-MT at doses of 0.1, 1.0, and 3.0 mg/kg led to dose-dependent effects on the development of serotonin neurons and subsequent behavioral changes in the offspring[3]. The intermediate dose of 1.0 mg/kg inhibited neuronal outgrowth, while the highest dose of 3.0 mg/kg stimulated it, indicating a complex in vivo dose-response relationship[3].
A significant factor limiting the in vivo potency of orally administered 5-MT is its rapid metabolism by monoamine oxidase (MAO), primarily MAO-A.[2] Co-administration with MAO inhibitors (MAOIs) has been shown to dramatically potentiate its levels and effects in animals.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Receptor Binding Assay (for 5-HT2A)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Membranes from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for 5-HT2A)
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, leading to an increase in intracellular calcium.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: Increasing concentrations of the test compound (this compound) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay (for Gαi activation)
BRET assays are used to measure protein-protein interactions, such as the interaction between a GPCR and its G protein.
-
Transfection: Cells are co-transfected with two constructs: one encoding the receptor of interest (e.g., 5-HT1A) fused to a Renilla luciferase (Rluc) and another encoding a G protein subunit (e.g., Gαi) fused to a yellow fluorescent protein (YFP).
-
Ligand Stimulation: The transfected cells are stimulated with varying concentrations of the agonist (this compound).
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to the cells.
-
BRET Measurement: If the agonist induces an interaction between the receptor and the G protein, the energy from the luciferase-catalyzed reaction is transferred to the YFP, which then emits light at a different wavelength. The ratio of YFP emission to Rluc emission is measured.
-
Data Analysis: The EC50 value is determined from the dose-response curve of the BRET signal.
Head-Twitch Response (HTR) Assay
This in vivo assay is a behavioral measure of 5-HT2A receptor activation in rodents.
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Compound Administration: The test compound (this compound) is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses.
-
Observation Period: The animals are observed for a specific period (e.g., 30-60 minutes) following compound administration.
-
HTR Quantification: The number of head twitches, which are rapid, side-to-side head movements, is counted by a trained observer or recorded and analyzed using automated software.
-
Data Analysis: A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED50) can be calculated.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound acts as an agonist at multiple serotonin receptors, each coupled to distinct intracellular signaling cascades. The following diagram illustrates the primary signaling pathways activated by 5-MT through its interaction with various 5-HT receptors.
Caption: Signaling pathways activated by this compound.
Experimental Workflow: In Vitro Functional Assay
The following diagram outlines a typical workflow for assessing the in vitro functional potency of this compound using a cell-based assay such as the calcium mobilization assay.
Caption: Workflow for a cell-based in vitro functional assay.
References
Safety Operating Guide
Proper Disposal of 5-Methoxytryptamine: A Guide for Laboratory Professionals
The proper disposal of 5-Methoxytryptamine, a tryptamine derivative utilized in research, is a critical component of laboratory safety and environmental responsibility. As a compound with potential physiological activity, it necessitates careful handling and adherence to established protocols for hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.
Pre-Disposal Handling and Storage
Prior to final disposal, meticulous handling and storage of this compound waste are imperative to mitigate risks of exposure and environmental contamination.
-
Segregation : Isolate this compound waste from other laboratory waste streams. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[1]
-
Containerization : Utilize a designated, leak-proof waste container constructed from a material compatible with the chemical. This container should be used exclusively for this compound waste.[1]
-
Labeling : The waste container must be explicitly labeled as "Hazardous Waste" and clearly indicate the full chemical name, "this compound." The date of initial waste accumulation should also be recorded on the label.[1]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, shielded from heat sources and direct sunlight. Access to this storage area should be restricted to authorized personnel.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in standard refuse containers.[1][2][3]
-
Consult Safety Data Sheet (SDS) : Before handling, thoroughly review the SDS for this compound. The SDS provides critical information on hazards, handling precautions, and emergency procedures.[2][3][4][5] this compound is classified as harmful if swallowed (H302).[2][4] Some safety data sheets also indicate that it may cause severe skin burns, eye damage, and respiratory irritation.[3]
-
Contact Environmental Health and Safety (EHS) : It is imperative to contact your institution's EHS office to arrange for the collection of the hazardous chemical waste.[1] Attempting to neutralize or dispose of the chemical without professional guidance is strongly discouraged.
-
Packaging for Disposal : Ensure the waste container is securely sealed to avert any leakage during transportation. Double-check that the label is accurate and complete.
-
Documentation : Maintain a comprehensive record of the waste, including the chemical name, quantity, and the date of disposal. This documentation is vital for regulatory compliance.[1]
-
Handover for Disposal : Transfer the waste to the authorized EHS personnel or the licensed waste disposal company upon their arrival.[1]
Disposal Methodologies
The following table summarizes the recommended and prohibited disposal methods for a research chemical like this compound.
| Disposal Method | Suitability | Rationale |
| Incineration | Recommended | The most common and recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures complete destruction of the compound. |
| Industrial Combustion Plant | Recommended | Disposal in an industrial combustion plant is another suitable option, provided the facility is licensed to handle such chemical waste.[2] |
| Licensed Hazardous Waste Disposal Company | Recommended | Engaging a licensed hazardous waste management company ensures that the disposal is handled in compliance with all federal, state, and local regulations.[6][7] |
| Sewer/Drain Disposal | Prohibited | Disposing of this compound into the sewer system is strictly prohibited as it can lead to environmental contamination.[1][2][3] |
| Landfill | Prohibited | Disposal in a standard landfill is not appropriate for this type of chemical waste.[6] |
| Evaporation | Prohibited | Allowing the chemical to evaporate into the atmosphere is an unsafe and environmentally irresponsible disposal method.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Methoxytryptamine
For researchers, scientists, and drug development professionals, the safe handling of research compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Methoxytryptamine, a tryptamine derivative that requires careful management in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as hazardous, being harmful if swallowed and causing severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes and airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a long-sleeved, buttoned lab coat made of a low-permeability fabric. | To prevent skin contact with the compound.[1][2] It is advisable to wear two pairs of gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | To prevent inhalation of dust and aerosols, especially when handling the solid form.[1][2] |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plan
A systematic workflow is critical for safely managing this compound from receipt to disposal.
1. Engineering Controls and Handling:
-
All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to ensure adequate ventilation and contain airborne particles.[1]
-
Use anti-static weigh boats and gentle scooping techniques to avoid aerosolizing the powder when weighing and transferring the solid.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
2. Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
3. Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from incompatible materials like strong oxidizing agents.[1]
-
Collect all hazardous waste in designated, leak-proof, and clearly labeled containers. The label should include "Hazardous Waste," the full chemical name "this compound," and the date.
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight, in a secure location accessible only to authorized personnel.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Never dispose of this compound down the drain or in the regular trash.[2][4]
Experimental Protocol: Representative Synthesis Workflow
While specific experimental protocols will vary, the following provides a general workflow for a synthetic procedure involving a tryptamine derivative, adapted from a method for a related compound.
Objective: To synthesize a tryptamine derivative via a multi-step reaction.
Materials:
-
Starting materials (e.g., substituted phenylhydrazine hydrochloride)
-
Reagents and solvents (e.g., water, sulfuric acid, organic solvents)
-
Reaction vessel (e.g., jacketed glass reactor)
-
Temperature control system
-
Stirring apparatus
-
Filtration apparatus
-
Purification system (e.g., recrystallization setup, chromatography)
-
Analytical instruments for characterization (e.g., HPLC, NMR, MS)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the reaction vessel with the starting material (e.g., 4-methoxyphenylhydrazine hydrochloride) and a solvent (e.g., water).
-
Acid Addition: While stirring and maintaining the temperature below 40°C, cautiously add concentrated sulfuric acid dropwise.
-
Reaction Progression: Heat the mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Workup: Once the reaction is complete, cool the mixture and perform an aqueous workup to isolate the crude product. This may involve extraction with an organic solvent.
-
Purification: Purify the crude product using a suitable method such as recrystallization or column chromatography to obtain the pure tryptamine derivative.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques like HPLC, NMR, and mass spectrometry.
Visualization of a Representative Signaling Pathway
This compound is a serotonin receptor agonist, with a high affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.[5] The following diagram illustrates a simplified, representative signaling pathway initiated by the activation of a G-protein coupled 5-HT receptor.
Caption: Simplified 5-HT Receptor Signaling Pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
